1,2-Cyclobutanedione
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
cyclobutane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-3-1-2-4(3)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMRCCGQLCIMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187368 | |
| Record name | 1,2-Cyclobutanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33689-28-0 | |
| Record name | 1,2-Cyclobutanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclobutanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-CYCLOBUTANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2-Cyclobutanedione from 1,2-bis(trimethylsiloxy)cyclobutene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-cyclobutanedione, a valuable building block in organic synthesis, from its precursor 1,2-bis(trimethylsiloxy)cyclobutene. The document details the prevalent synthetic methodology, including a thorough experimental protocol for the preparation of the starting material and its subsequent conversion to the target dione. Key quantitative data, such as reaction yields and spectroscopic information, are systematically presented in tabular format. Additionally, this guide illustrates the reaction mechanism and experimental workflow through detailed diagrams generated using Graphviz (DOT language), adhering to specified formatting for clarity and technical accuracy.
Introduction
This compound is a four-membered cyclic diketone that serves as a versatile intermediate in the synthesis of various complex organic molecules and natural products. Its strained ring system and adjacent carbonyl groups offer unique reactivity for a range of chemical transformations. A common and effective method for its preparation involves the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[1][2] This guide focuses on a well-established and reliable procedure for this conversion, providing detailed experimental protocols and comprehensive data for reproducibility and application in research and development settings.
Synthetic Pathways and Mechanisms
The synthesis of this compound from 1,2-bis(trimethylsiloxy)cyclobutene is primarily achieved through a two-step process involving bromination followed by thermal elimination of trimethylsilyl (B98337) bromide. While direct hydrolysis of silyl (B83357) enol ethers is a fundamental reaction, the documented and reliable synthesis of this compound from its bis(silyl enol ether) precursor predominantly follows the bromination route to avoid potential side reactions like ring contraction.[3]
The overall transformation can be broken down into two main stages:
-
Preparation of 1,2-bis(trimethylsiloxy)cyclobutene: This starting material is synthesized via an acyloin condensation of diethyl succinate (B1194679) in the presence of sodium metal and chlorotrimethylsilane (B32843), which traps the enediolate intermediate.
-
Conversion to this compound: The isolated 1,2-bis(trimethylsiloxy)cyclobutene is then treated with bromine to form a dibromo intermediate, which upon heating, eliminates two equivalents of trimethylsilyl bromide to yield the target 1,2-dione.
Reaction Mechanism
The mechanism for the conversion of 1,2-bis(trimethylsiloxy)cyclobutene to this compound is depicted below. The process begins with the electrophilic addition of bromine across the double bond of the silyl enol ether, followed by thermal syn-elimination.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the starting material and the final product.
Preparation of 1,2-bis(trimethylsiloxy)cyclobutene
This procedure is adapted from the method described by Bloomfield and Nelke.
Materials and Equipment:
-
1-L three-necked, creased flask
-
High-speed mechanical stirrer
-
Reflux condenser
-
Hershberg addition funnel
-
Heating mantle
-
Nitrogen gas source
-
Diethyl succinate
-
Chlorotrimethylsilane
-
Sodium metal
-
Anhydrous ether or toluene (B28343)
Procedure:
-
A 1-L, three-necked flask is fitted with a high-speed stirrer, a reflux condenser, and an addition funnel, and maintained under an oxygen-free nitrogen atmosphere.
-
The flask is charged with 250–300 mL of dry toluene and 9.6–9.8 g (approx. 0.4 g-atom) of freshly cut sodium.
-
The solvent is brought to a gentle reflux, and the stirrer is operated at high speed until the sodium is finely dispersed.
-
The stirrer speed is then reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and 44 g (0.41 mole) of chlorotrimethylsilane in 125 mL of anhydrous ether is added at a rate sufficient to maintain a controlled reaction.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The mixture is cooled to room temperature and filtered under a nitrogen atmosphere to remove sodium chloride.
-
The filtrate is concentrated by distillation to remove the solvent and excess chlorotrimethylsilane.
-
The residue is distilled under reduced pressure to yield 1,2-bis(trimethylsiloxy)cyclobutene as a colorless liquid.
Synthesis of this compound
This procedure is adapted from the method described by Denis, Champion, and Conia.[3]
Materials and Equipment:
-
1-L three-necked, round-bottomed flask
-
500-mL dropping funnel
-
Nitrogen inlet tube
-
Mechanical stirrer
-
Low-temperature thermometer
-
Calcium chloride drying tube
-
Dry ice-methanol bath
-
Heating mantle
-
Rotary evaporator
-
Sintered-glass funnel
-
1,2-bis(trimethylsiloxy)cyclobutene
-
Anhydrous pentane (B18724)
-
Bromine
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a dropping funnel, nitrogen inlet, mechanical stirrer, and low-temperature thermometer is charged with 172 g (0.75 mol) of 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane. The reaction should be conducted in a dark hood.
-
A dry nitrogen atmosphere is maintained, and the solution is cooled to -60°C using a dry ice-methanol bath.
-
A solution of 120 g (0.75 mol) of bromine in 375 mL of anhydrous pentane is added dropwise with stirring over a 2-hour period, maintaining the temperature at -60°C.
-
After the addition is complete, the mixture is heated to 40°C for 2 hours.
-
Approximately 550 mL of the solvent is removed under reduced pressure (15 mm) at room temperature.
-
The residue is cooled to -60°C to crystallize the product.
-
The crystallized product is quickly filtered through a pre-cooled, sealed sintered-glass funnel under dry nitrogen pressure.
-
The yellow solid is washed with several portions of anhydrous pentane cooled to -60°C.
-
The collected crystals are dried under vacuum to yield pure this compound.
Data Presentation
The quantitative data for the synthesis and characterization of this compound are summarized in the tables below.
Table 1: Reaction Conditions and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Product | Yield |
| 1 | Diethyl succinate | Sodium, Chlorotrimethylsilane | Toluene | Reflux | ~3-5 hr | 1,2-bis(trimethylsiloxy)cyclobutene | 78% |
| 2 | 1,2-bis(trimethylsiloxy)cyclobutene | Bromine | Pentane | -60°C, then 40°C | ~4 hr | This compound | 70-73% |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Appearance | Yellow solid | [1] |
| Molecular Formula | C₄H₄O₂ | [1] |
| Molar Mass | 84.07 g/mol | [1] |
| Melting Point | 65°C | [3] |
| ¹H NMR (CCl₄) | δ 2.98 (s, 4H) | [3] |
| ¹³C NMR (CDCl₃) | δ 205.5 (C=O), 49.5 (CH₂) | |
| IR (KBr) | ~1780 cm⁻¹ (C=O stretch, strained ring) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthetic Steps
This diagram shows the logical progression from commercially available materials to the final product.
References
Physical and chemical properties of 1,2-Cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Cyclobutanedione, a strained cyclic α-diketone, presents a unique scaffold of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. While the direct biological activity and signaling pathway involvement of the parent molecule remain an area for further investigation, this document consolidates the current knowledge to serve as a foundational resource for researchers.
Physical and Chemical Properties
This compound is a yellow solid that is prone to polymerization.[1] Key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₂ | [1][2] |
| Molecular Weight | 84.074 g/mol | [1][3] |
| CAS Number | 33689-28-0 | [2][3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 65 °C | [3][4] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents like pentane (B18724) and CCl₄.[4] | [4] |
| Enthalpy of Sublimation | 54.8 kJ/mol at 315 K | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Reference |
| ¹H NMR (CCl₄) | δ 2.98 ppm (s) | [4] |
| ¹³C NMR | Not available | |
| Infrared (CCl₄) | 1778 cm⁻¹, 1810 cm⁻¹ | [4] |
| UV-Vis (hexane) | λmax (ε): 407 (4), 423 (8), 436 (10.5), 453 (19), 463 (17), 489 (42), 500.5 (28) nm | [4] |
| Mass Spectrometry (EI) | Not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[3] A detailed experimental protocol is provided below, adapted from Organic Syntheses.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1,2-bis(trimethylsiloxy)cyclobutene (172 g, 0.75 mol)
-
Anhydrous pentane (750 mL)
-
Bromine (120 g, 0.75 mol)
-
Dry ice
-
Methanol
Procedure:
-
A 1-L, three-necked, round-bottomed flask is equipped with a dropping funnel, nitrogen inlet, mechanical stirrer, and a low-temperature thermometer.
-
The flask is charged with 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane.
-
The solution is cooled to -60 °C using a dry ice-methanol bath under a nitrogen atmosphere.
-
A solution of bromine in 375 mL of anhydrous pentane is added dropwise over 2 hours with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is cooled to -60 °C to crystallize the product.
-
The yellow solid is collected by filtration, washed with cold anhydrous pentane (-60 °C), and dried to yield this compound (42-46 g, 70-73%).[4]
Caution: The reaction should be carried out in a dark hood to prevent the photoinduced polymerization of the dione.[4] Moisture should be avoided to prevent ring contraction to 1-hydroxycyclopropanecarboxylic acid.[4]
Spectroscopic Analysis Workflow
A general workflow for the spectroscopic characterization of synthesized this compound is outlined below.
Caption: Spectroscopic analysis workflow.
General Protocol for ¹H and ¹³C NMR:
-
Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CCl₄, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically performed.
General Protocol for Infrared (IR) Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., CCl₄).
-
Record the IR spectrum using a solution-cell FT-IR spectrometer.
General Protocol for Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.
Chemical Reactivity
This compound exhibits reactivity characteristic of α-diones, influenced by the strain of the four-membered ring.
-
Polymerization: The compound is known to be prone to polymerization, especially upon exposure to light.[1][4]
-
Ring Contraction: In the presence of moisture, it can undergo a benzilic acid-type rearrangement to form 1-hydroxycyclopropanecarboxylic acid.[4]
-
Enolization: Like other 1,2-diones, it can exist in equilibrium with its enol tautomer, although the diketo form is generally predominant.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the direct biological activities and signaling pathway involvement of this compound. However, derivatives of related cyclic diones, such as cyclopentane-1,2-dione, have been investigated as potential bioisosteres for carboxylic acids and have shown activity as thromboxane (B8750289) A2 prostanoid (TP) receptor antagonists.[5] This suggests that the 1,2-dione motif within a small ring system could be a valuable pharmacophore for interacting with biological targets.
Given the absence of direct evidence for a signaling pathway for the parent this compound, a hypothetical workflow for investigating its potential biological mechanism of action is presented below.
Caption: Biological mechanism of action workflow.
Conclusion
References
- 1. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Cyclobutanedione: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-cyclobutanedione, a strained cyclic dicarbonyl compound. It details the molecule's fundamental properties, spectroscopic signature, synthesis, and key chemical transformations. This document is intended to serve as a core reference for researchers in organic synthesis, materials science, and drug discovery.
Molecular Structure and Formula
This compound is an organic compound and one of two isomers of cyclobutanedione, the other being 1,3-cyclobutanedione.[1] It is a yellow solid that is notably prone to polymerization.[1][2]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Molecular Formula | C₄H₄O₂[1][3][4][5] |
| Molecular Weight | 84.07 g/mol [3][4][5] |
| IUPAC Name | cyclobutane-1,2-dione[1][5][6] |
| CAS Registry Number | 33689-28-0[1][3][4][5] |
| SMILES | C1CC(=O)C1=O[5] |
| InChI | InChI=1S/C4H4O2/c5-3-1-2-4(3)6/h1-2H2[3][4] |
Physicochemical and Spectroscopic Data
The physical properties of this compound are summarized below. This data is critical for its handling, storage, and application in synthetic protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Yellow solid[1] |
| Melting Point | 65 °C[1][2][7] |
| Boiling Point | 155.7 °C at 760 mmHg[7] |
| Density | 1.314 g/cm³[7] |
| Vapor Pressure | 3 mmHg at 25 °C[7] |
| Flash Point | 48 °C[7] |
| Enthalpy of Sublimation (ΔsubH) | 54.8 kJ/mol at 315 K[8] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (in CCl₄) | δ 2.98 ppm (singlet)[2] |
| Ionization Energy | 9.60 eV (Vertical)[9] |
Synthesis of this compound
The established method for preparing this compound is through the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[1] The following protocol is adapted from Organic Syntheses.[2]
Experimental Protocol: Synthesis of this compound
Caution: This reaction should be performed in a dark fume hood to prevent the photoinduced polymerization of the dione (B5365651) product.[2] It is also critical to avoid moisture, which can cause a ring contraction side reaction.[2]
Materials:
-
1,2-bis(trimethylsiloxy)cyclobutene (172 g, 0.75 mol)
-
Bromine (120 g, 0.75 mol)
-
Anhydrous pentane (B18724) (distilled from sodium wire)
-
Dry ice-methanol bath
Apparatus:
-
1-L, three-necked, round-bottomed flask
-
500-mL dropping funnel
-
Mechanical stirrer
-
Nitrogen inlet tube
-
Low-temperature thermometer
-
Calcium chloride drying tube
Procedure:
-
Charge the 1-L flask with 1,2-bis(trimethylsiloxy)cyclobutene (172 g) and 375 mL of anhydrous pentane.
-
Cool the stirred solution to -78 °C using a dry ice-methanol bath under a nitrogen atmosphere.
-
Prepare a solution of bromine (120 g) in 125 mL of anhydrous pentane and place it in the dropping funnel.
-
Add the bromine solution dropwise to the cooled, stirred solution over 2-3 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 2 hours to complete the reaction.[2]
-
Concentrate the resulting yellow solution by removing approximately 550 mL of solvent under reduced pressure (15 mm) at room temperature.
-
To isolate the product, cool the concentrated residue to -60 °C in a dry ice-methanol bath to induce crystallization.
-
Quickly filter the crystallized yellow solid. Wash the solid with eight 25-mL portions of anhydrous pentane pre-cooled to -60 °C.
-
The typical yield of this compound is 42–46 g (70–73%).[2] The product has a melting point of 65 °C and shows a single signal at 2.98 ppm in its ¹H NMR spectrum (in CCl₄), indicating high purity.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyclobutane-1,2-dione [stenutz.eu]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
Spectroscopic Profile of 1,2-Cyclobutanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the small, highly reactive molecule 1,2-cyclobutanedione. Due to its propensity for polymerization, comprehensive spectral data in the public domain is scarce.[1] This document compiles the available information for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supplemented with generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the currently available and expected spectroscopic data for this compound.
Infrared (IR) Spectroscopy
A study of the gas-phase infrared spectrum of this compound has been conducted, and 14 fundamental vibrations were assigned.[2] However, a publicly available, tabulated list of these vibrational frequencies is not readily accessible. The expected key absorptions are listed below based on the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| C=O (Ketone) | 1780 - 1750 | Carbonyl stretch in a strained four-membered ring |
| C-H (Alkane) | 3000 - 2850 | Aliphatic C-H stretch |
| CH₂ | ~1465 | Methylene (B1212753) scissoring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
To date, only the ¹H NMR chemical shift for this compound has been reported in the literature.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |
| ¹H | CCl₄ | 2.98 | Singlet |
| Carbon Environment | Expected Chemical Shift (δ) ppm |
| C=O | 190 - 210 |
| CH₂ | 30 - 50 |
Mass Spectrometry (MS)
Detailed mass spectrometry data for this compound, including a full spectrum and fragmentation patterns, is not available in public databases. The molecular weight of this compound is 84.07 g/mol .[3] The expected molecular ion peak and potential major fragments are outlined below.
| m/z | Proposed Fragment |
| 84 | [M]⁺ (Molecular Ion) |
| 56 | [M - CO]⁺ |
| 28 | [C₂H₄]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation : Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.
-
Film Deposition : Apply a drop of this solution onto a single, clean salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Optimization : If the signal intensity is too low, add more of the solution to the plate and re-measure. If the intensity is too high, clean the plate and use a more dilute solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-50 mg of the sample in approximately 1 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
-
Filtration : Ensure all solid material is dissolved. If necessary, filter the solution to remove any suspended particles that can broaden spectral peaks.
-
Transfer to NMR Tube : Transfer the solution to a clean NMR tube to a depth of about 6 cm.
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to improve its homogeneity.
-
Spectral Processing : After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the final NMR spectrum. The spectrum is then referenced, typically to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or hexane.
-
Injection : Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Mass Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), molecules are fragmented into ions. These ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis : The resulting mass spectrum for each component is recorded, providing information about its molecular weight and fragmentation pattern, which aids in structural elucidation.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
The Thermal Decomposition of 1,2-Cyclobutanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-cyclobutanedione, a process of significant interest in understanding reaction mechanisms and the formation of reactive intermediates. This document summarizes the key quantitative data, details the experimental protocols for studying this reaction, and provides visualizations of the reaction pathway and a representative experimental workflow.
Core Concepts and Reaction Pathway
The thermal decomposition of this compound in the gas phase is a unimolecular process that yields ethylene (B1197577) and two molecules of carbon monoxide.[1] The reaction proceeds cleanly under low-pressure conditions and has been studied to elucidate the underlying mechanism of such cyclic dione (B5365651) decompositions.
The prevailing hypothesis suggests that the decomposition occurs via a concerted mechanism.[1] This is supported by the observed activation energy, which is considered too low for a biradical mechanism.[1] The concerted pathway involves the simultaneous breaking of the C1-C2 and C3-C4 bonds in the cyclobutane (B1203170) ring, leading directly to the stable products.
Below is a diagram illustrating the proposed concerted reaction mechanism.
Quantitative Data Summary
The kinetic parameters for the thermal decomposition of this compound have been determined experimentally. The reaction follows first-order kinetics and exhibits a strong pressure dependence. The following table summarizes the key quantitative data obtained from gas-phase studies.
| Parameter | Value | Conditions | Reference |
| Products | Ethylene (C₂H₄) + 2 Carbon Monoxide (CO) | Gas Phase | [1] |
| Temperature Range | 120 to 250 °C (393 to 523 K) | Gas Phase | [1] |
| Pressure Range | 0.2 to 1.5 Torr | Gas Phase | [1] |
| Arrhenius A-factor (A) | 1015.07 ± 0.3 s-1 | Corrected for surface reaction | [1] |
| Activation Energy (Ea) | 39.3 ± 2 kcal/mol | Corrected for surface reaction | [1] |
| Heat of Sublimation | 13.1 kcal/mol | 22 to 62 °C | [1] |
Experimental Protocols
The study of the thermal decomposition of this compound is typically conducted in a static pyrolysis system under low-pressure conditions. While the exact details from the original study by Cao and Back are not fully available, a representative experimental protocol can be outlined based on standard methodologies for gas-phase kinetic studies.
1. Synthesis and Purification of this compound:
This compound can be synthesized via the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene. The crude product is then purified, for instance by sublimation, to ensure high purity for the kinetic experiments.
2. Gas-Phase Pyrolysis:
A static pyrolysis apparatus is employed, typically consisting of a quartz reaction vessel enclosed in a furnace for precise temperature control. The system is connected to a high-vacuum line to achieve the desired low pressures.
-
Sample Introduction: A known vapor pressure of purified this compound is introduced into the evacuated and pre-heated reaction vessel.
-
Reaction Conditions: The decomposition is carried out at a constant temperature within the range of 120-250 °C and pressures between 0.2 and 1.5 Torr.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the total pressure increase in the reaction vessel over time, as the decomposition of one mole of reactant produces three moles of gaseous products.
-
Product Analysis: At the end of the reaction, the product mixture is expanded into a collection volume and analyzed. Gas chromatography (GC) coupled with a suitable detector (e.g., flame ionization detector or mass spectrometer) is a common method for separating and quantifying the products (ethylene and carbon monoxide).
3. Data Analysis:
The first-order rate constant (k) is determined from the pressure change data. To obtain the rate constant at the high-pressure limit (k∞), experiments are conducted at various pressures, and a plot of 1/k versus 1/p is extrapolated to 1/p = 0.[1] The Arrhenius parameters (A and Ea) are then determined from a plot of ln(k∞) versus 1/T.
The following diagram illustrates a generalized workflow for a gas-phase pyrolysis experiment.
Conclusion
The thermal decomposition of this compound serves as a valuable case study in unimolecular reaction kinetics. The reaction proceeds through a concerted mechanism to yield ethylene and carbon monoxide. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and scientists in the fields of physical organic chemistry, reaction kinetics, and computational chemistry. Further research could involve isotopic labeling studies to further confirm the concerted nature of the mechanism and computational modeling to map the potential energy surface of the decomposition.
References
Keto-Enol Tautomerism in Cyclobutanediones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism in cyclobutanediones represents a fascinating and crucial area of study within organic chemistry, with significant implications for reaction mechanisms, molecular stability, and the design of novel therapeutics. The strained four-membered ring of cyclobutanediones introduces unique electronic and steric factors that profoundly influence the position of the tautomeric equilibrium. This guide provides a comprehensive technical overview of the core principles governing this phenomenon, including the thermodynamic and kinetic aspects, the influence of substituents and solvent effects, and detailed experimental and computational methodologies for its investigation.
Introduction to Keto-Enol Tautomerism in Cyclobutanediones
Tautomers are constitutional isomers that readily interconvert, with the most common form being keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1][2] In cyclobutanediones, the equilibrium between the diketo form and its corresponding enol tautomer is of particular interest due to the inherent ring strain of the cyclobutane (B1203170) core. This strain can be either exacerbated or alleviated by the presence of sp²-hybridized centers in the enol form, leading to complex energetic landscapes.[3]
The position of the keto-enol equilibrium is a critical determinant of the chemical reactivity and physical properties of cyclobutanediones. The enol form, with its nucleophilic carbon-carbon double bond, participates in a variety of synthetic transformations, while the diketo form is susceptible to nucleophilic attack at the carbonyl carbons.[1] Understanding and controlling this equilibrium is therefore of paramount importance in the synthesis of complex molecules and the development of new chemical entities in drug discovery.
Factors Influencing the Tautomeric Equilibrium
The equilibrium between the keto and enol forms of cyclobutanediones is governed by a delicate balance of several factors, including substituent effects, solvent polarity, and temperature.
Substituent Effects
The nature and position of substituents on the cyclobutanedione ring have a profound impact on the stability of the keto and enol tautomers.
-
Electron-Withdrawing Groups (EWGs): Substituents such as halogens, nitro groups, and carbonyl groups tend to increase the acidity of the α-protons, thereby favoring the formation of the enol tautomer.[4][5] Perfluorination, for instance, has been shown to significantly destabilize the keto form of cyclobutanone (B123998), shifting the equilibrium towards the enol.[4]
-
Electron-Donating Groups (EDGs): Alkyl groups and other electron-donating substituents generally stabilize the keto form, leading to a lower enol content.[4]
-
Aromatic Substituents: An aryl group at the 2-position of a 1,3-cyclobutanedione can stabilize the enol form through conjugation.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.
-
Non-polar Solvents: In non-polar solvents such as hexane (B92381) or carbon tetrachloride, intramolecular hydrogen bonding in the enol form is a significant stabilizing factor, leading to a higher enol content.[1]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) can act as hydrogen bond acceptors, disrupting intramolecular hydrogen bonding but stabilizing the polar keto form.[1]
-
Polar Protic Solvents: Polar protic solvents such as water and alcohols can form hydrogen bonds with both the keto and enol forms. However, they tend to favor the more polar keto tautomer.[1]
Quantitative Data on Tautomeric Equilibria
The following tables summarize available and calculated quantitative data for the keto-enol tautomerism in representative cyclobutanedione systems.
Table 1: Equilibrium Constants (Keq) and Percentage of Enol Form for Substituted Cyclobutanones
| Compound | Substituent (X) | Solvent | Keq ([Enol]/[Keto]) | % Enol | Reference |
| Cyclobutanone | H | Gas Phase | - | Low | [4] |
| 2H-Perfluorocyclobutanone | F | CCl₄ | >1 | >50 | [6] |
| 2-Nitracyclobutanone | NO₂ | Gas Phase | - | Increased | [4] |
| 2-Cyanocyclobutanone | CN | Gas Phase | - | Slightly Increased | [4] |
| 2-Hydroxycyclobutanone | OH | Gas Phase | - | Decreased | [4] |
| 2-Aminocyclobutanone | NH₂ | Gas Phase | - | Decreased | [4] |
Table 2: Thermodynamic Parameters for Keto-Enol Tautomerism of Substituted Cyclobutanones (Calculated)
| Compound | Substituent (X) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Reference |
| Cyclobutanone | H | 10.64 | -9.24 | 7.79 | [5] |
| Perfluorocyclobutanone | F | 2.32 | -2.15 | 1.64 | [5] |
| 2-Nitrocyclobutanone | NO₂ | -11.46 | - | - | [5] |
| 2-Trifluoromethylcyclobutanone | CF₃ | -6.86 | - | - | [5] |
| 2-Hydroxycyclobutanone | OH | 1.76 | - | - | [5] |
| 2-Aminocyclobutanone | NH₂ | 3.23 | - | - | [5] |
| 2-Fluorocyclobutanone | F | 9.73 | - | - | [5] |
Experimental Protocols
Synthesis of Substituted Cyclobutanediones
a) General Procedure for the Synthesis of 1,2-Cyclobutanedione:
This procedure is adapted from the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.
-
A solution of 1,2-bis(trimethylsiloxy)cyclobutene (1.0 eq) in an anhydrous aprotic solvent (e.g., pentane) is prepared in a three-necked flask under an inert atmosphere (e.g., nitrogen) and cooled to -60 °C.
-
A solution of bromine (1.0 eq) in the same solvent is added dropwise to the cooled solution while maintaining the temperature.
-
The reaction mixture is stirred at -60 °C for 1 hour, followed by warming to room temperature and stirring for an additional 2 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by sublimation or crystallization to yield this compound.
b) General Procedure for the Synthesis of 2-Methyl-1,3-cyclopentanedione (as a methodological example for 1,3-diones):
This multi-step synthesis provides a general framework for the preparation of substituted cyclic 1,3-diones.
-
Claisen Condensation: A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol (B145695). The solution is cooled, and a mixture of 2-butanone (B6335102) and diethyl oxalate (B1200264) is added. The resulting mixture is refluxed, cooled, and then acidified with sulfuric acid. The product, 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione, is isolated by filtration.
-
Hydrolysis and Decarboxylation: The crude keto ester from the previous step is refluxed with aqueous phosphoric acid. Upon cooling, 2-methylcyclopentane-1,3,5-trione hydrate (B1144303) crystallizes and is isolated.
-
Wolff-Kishner Reduction (Semicarbazone formation): The trione (B1666649) hydrate is treated with semicarbazide (B1199961) hydrochloride and sodium acetate (B1210297) in aqueous ethanol to form the semicarbazone.
-
Hydrolysis of Semicarbazone: The semicarbazone is heated with potassium hydroxide (B78521) in ethylene (B1197577) glycol to yield 2-methyl-1,3-cyclopentanedione, which is isolated by acidification and crystallization.
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of the cyclobutanedione derivative at a known concentration (e.g., 0.1 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum of each sample at a constant temperature. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Spectral Analysis: Identify the characteristic signals for the keto and enol tautomers. For 1,3-cyclobutanediones, the enolic proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the vinylic proton of the enol appears around δ 5-6 ppm. The α-protons of the keto form are typically observed between δ 3-4 ppm.
-
Integration and Calculation: Integrate the area of a well-resolved signal corresponding to the keto form (Iketo) and a signal corresponding to the enol form (Ienol). Normalize the integrals based on the number of protons giving rise to each signal (nketo and nenol).
-
The percentage of the enol form can be calculated using the following equation: % Enol = [ (Ienol / nenol) / ( (Ienol / nenol) + (Iketo / nketo) ) ] * 100
-
The equilibrium constant (Keq) is calculated as: Keq = (% Enol) / (100 - % Enol)
Characterization by Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid cyclobutanedione sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in a liquid cell with NaCl or KBr windows.
-
-
Data Acquisition: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands for the keto and enol tautomers.
-
Keto form: Strong C=O stretching vibrations are typically observed in the region of 1780-1740 cm⁻¹ for strained cyclobutanone rings.
-
Enol form: The C=C stretching vibration appears in the 1650-1600 cm⁻¹ region, and the O-H stretching of the enolic hydroxyl group gives a broad band in the 3600-3200 cm⁻¹ range. Intramolecular hydrogen bonding can shift the O-H and C=O stretching frequencies to lower wavenumbers.
-
Visualizations
Catalyzed Keto-Enol Tautomerization Pathway
Caption: Acid- and base-catalyzed pathways for keto-enol tautomerization.
Computational Workflow for Tautomerism Analysis
Caption: A typical computational workflow for the study of keto-enol tautomerism.
Conclusion
The keto-enol tautomerism of cyclobutanediones is a multifaceted phenomenon governed by a complex interplay of structural and environmental factors. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is essential for predicting molecular behavior and designing novel synthetic strategies. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative analysis of this important chemical equilibrium. Further research into a broader range of substituted cyclobutanediones will undoubtedly continue to enrich our understanding of this fascinating area of chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Theoretical Study of Substituted Cyclobutanones and Their Enols | Semantic Scholar [semanticscholar.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Ring Strain and Reactivity of 1,2-Cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Cyclobutanedione, a strained four-membered ring dicarbonyl compound, exhibits unique chemical properties and reactivity patterns that make it a valuable synthon in organic chemistry and a point of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the inherent ring strain of this compound and its profound influence on its chemical behavior. Key aspects covered include its synthesis, spectroscopic characterization, and diverse reactivity, with a focus on thermal, photochemical, and nucleophilic addition reactions. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside quantitative data and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.
Introduction: The Intrigue of a Strained Diketone
Four-membered carbocycles are inherently strained due to significant deviations from ideal bond angles and eclipsing interactions. The introduction of two adjacent sp²-hybridized carbonyl carbons in the cyclobutane (B1203170) framework to form this compound further exacerbates this strain, rendering the molecule highly reactive and prone to a variety of ring-opening and rearrangement reactions. This heightened reactivity, driven by the release of ring strain, makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. Understanding the interplay between its strained structure and chemical reactivity is crucial for harnessing its synthetic potential in academic research and drug development.
Ring Strain in this compound
The total strain energy of a cyclic molecule is a combination of angle strain, torsional (Pitzer) strain, and transannular (van der Waals) strain. In cyclobutane, the ring puckers to alleviate some of the torsional strain that would be present in a planar conformation, resulting in a strain energy of approximately 26 kcal/mol.
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its application in organic synthesis. The most common and effective method involves the bromination and subsequent dehydrobromination of 1,2-bis(trimethylsiloxy)cyclobutene.
Experimental Protocol: Synthesis of this compound from 1,2-Bis(trimethylsiloxy)cyclobutene
Materials:
-
1,2-Bis(trimethylsiloxy)cyclobutene
-
Anhydrous pentane (B18724)
-
Bromine
-
Anhydrous sodium bicarbonate
-
Dry ice-methanol bath
Procedure:
-
A solution of 1,2-bis(trimethylsiloxy)cyclobutene (0.75 mol) in anhydrous pentane (375 mL) is prepared in a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet. The flask is cooled to -78 °C using a dry ice-methanol bath.
-
A solution of bromine (0.75 mol) in anhydrous pentane (375 mL) is added dropwise to the stirred solution over 2 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
A suspension of anhydrous sodium bicarbonate (1.5 mol) in anhydrous pentane (300 mL) is then added, and the mixture is allowed to warm to room temperature with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete reaction.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is cooled to -60 °C to crystallize the product. The yellow solid is collected by filtration and washed with cold (-60 °C) anhydrous pentane.
-
The product, this compound, is obtained as a yellow solid with a melting point of 65 °C. The reported yield is 70-73%.
Caution: This reaction should be carried out in a dark hood to prevent the photoinduced polymerization of the dione (B5365651). Moisture should be strictly avoided to prevent the ring contraction of the dione into 1-hydroxycyclopropanecarboxylic acid.
Figure 1: Synthesis of this compound.
Spectroscopic and Physical Data
A thorough characterization of this compound is essential for its identification and for monitoring its reactions. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₂ | |
| Molecular Weight | 84.07 g/mol | |
| Melting Point | 65 °C | |
| Enthalpy of Sublimation (ΔHsub) | 54.8 kJ/mol (at 315 K) | |
| Ionization Energy | 9.60 eV |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (CCl₄) | δ 2.98 ppm (s, 4H) | |
| ¹³C NMR | Data not readily available in searched literature. | |
| Infrared (IR) | Specific peak assignments not detailed in searched literature. | |
| Mass Spectrometry (MS) | Detailed fragmentation pattern not available in searched literature. |
Reactivity of this compound
The high ring strain of this compound dictates its reactivity, making it susceptible to a variety of transformations that lead to more stable, less strained products.
Thermal Decomposition
When heated, this compound undergoes thermal decomposition to yield ethene and two molecules of carbon monoxide. This reaction is believed to proceed through a concerted mechanism.
Figure 2: Thermal Decomposition of this compound.
Experimental Data: The thermal decomposition has been studied in the gas phase at temperatures ranging from 120 to 250 °C. The Arrhenius parameters for the unimolecular decomposition are reported as log A (s⁻¹) = 15.07 and an activation energy (Ea) of 39.3 kcal/mol.
Photochemical Reactions
This compound is photochemically active. Upon irradiation, it can undergo a variety of reactions, including decarbonylation and cycloadditions. A common photochemical reaction is the [2+2] cycloaddition with alkenes to form bicyclic systems. This reaction proceeds via the formation of an excited state of the dione, which then reacts with the alkene.
Nucleophilic Addition and Rearrangement
The electrophilic carbonyl carbons of this compound are susceptible to attack by nucleophiles. The initial addition is often followed by a rearrangement that relieves ring strain. A notable example is the reaction with hydroxide (B78521) ions, which leads to a benzilic acid-type rearrangement, resulting in ring contraction to form 1-hydroxycyclopropanecarboxylic acid.
Figure 3: Reaction of this compound with Hydroxide.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound and its derivatives makes them valuable building blocks in organic synthesis. The ability to undergo ring-opening and rearrangement reactions provides access to a variety of functionalized acyclic and cyclic compounds that can be difficult to synthesize through other routes. In drug development, the cyclobutane motif is of interest as a rigid scaffold that can be used to control the conformation of a molecule, potentially leading to improved binding affinity and selectivity for biological targets. The reactivity of the dione functionality allows for the introduction of diverse substituents and the construction of complex molecular frameworks relevant to medicinal chemistry.
Conclusion
This compound is a highly strained and reactive molecule whose chemistry is dominated by the drive to alleviate this strain. Its synthesis, while requiring careful handling, is well-established, providing access to this versatile synthetic intermediate. The propensity of this compound to undergo thermal, photochemical, and nucleophile-induced reactions opens up a wide range of synthetic possibilities for the construction of complex organic molecules. For researchers in drug development, the rigid framework and reactive handles of the this compound core offer intriguing possibilities for the design of novel therapeutic agents. Further exploration of its reactivity and the development of new synthetic methodologies involving this strained diketone will undoubtedly continue to enrich the field of organic chemistry.
An In-depth Technical Guide on the Electronic Structure and Bonding in 1,2-Cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Cyclobutanedione, a strained cyclic α-dione, presents a unique electronic structure governed by the interplay of ring strain and the interaction between its adjacent carbonyl groups. This technical guide provides a comprehensive analysis of the molecule's bonding characteristics, molecular orbital interactions, and key spectroscopic features. Through the compilation of experimental data and high-level computational studies, this document offers a detailed overview of the geometric parameters, electronic energies, and vibrational frequencies that define this intriguing molecule. The included experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the fields of physical organic chemistry, computational chemistry, and drug design.
Molecular Geometry
The molecular structure of this compound has been determined through computational chemistry, with density functional theory (DFT) methods providing detailed insights into its bond lengths, bond angles, and dihedral angles. The puckered four-membered ring is a consequence of the inherent ring strain, and the orientation of the two carbonyl groups is a key determinant of the molecule's electronic properties.
Data Presentation: Geometric Parameters
The optimized geometric parameters of this compound, calculated at the M06-2X/6-31+G(d,p) level of theory, are summarized in the table below. These values provide a quantitative description of the molecule's ground-state conformation.
| Parameter | Atom(s) | Value |
| Bond Lengths (Å) | ||
| C1=O1 | 1.206 | |
| C2=O2 | 1.206 | |
| C1-C2 | 1.543 | |
| C1-C4 | 1.527 | |
| C2-C3 | 1.527 | |
| C3-C4 | 1.564 | |
| Bond Angles (°) ** | ||
| O1=C1-C2 | 131.2 | |
| O2=C2-C1 | 131.2 | |
| O1=C1-C4 | 133.5 | |
| O2=C2-C3 | 133.5 | |
| C2-C1-C4 | 91.3 | |
| C1-C2-C3 | 91.3 | |
| C1-C4-C3 | 87.6 | |
| C2-C3-C4 | 87.6 | |
| Dihedral Angles (°) ** | ||
| O1=C1-C2=O2 | -13.6 | |
| C4-C1-C2-C3 | 15.6 |
Electronic Structure and Molecular Orbitals
The electronic structure of this compound is characterized by the interaction of the carbonyl π systems and the lone pairs on the oxygen atoms, superimposed on the σ framework of the strained cyclobutane (B1203170) ring. The two adjacent carbonyl groups lead to a splitting of the oxygen lone pair (n) and the π molecular orbitals.
Molecular Orbital Energy Levels
The energies of the frontier molecular orbitals are critical for understanding the molecule's reactivity and spectroscopic properties. Photoelectron spectroscopy provides experimental values for the ionization potentials, which correspond to the energies of the highest occupied molecular orbitals (HOMOs). Computational methods offer a more complete picture, including the energies of the lowest unoccupied molecular orbital (LUMO) and other key orbitals.
| Molecular Orbital | Description | Experimental Energy (eV)[1][2] |
| n+ (HOMO) | Symmetric combination of oxygen lone pairs | 9.60 - 9.61 |
| n- | Antisymmetric combination of oxygen lone pairs | |
| π+ | Symmetric combination of C=O π orbitals | |
| π- | Antisymmetric combination of C=O π orbitals | |
| LUMO | π* orbital of the carbonyl groups |
Signaling Pathway: Molecular Orbital Interactions
The interaction between the two carbonyl groups in this compound leads to a splitting of the oxygen lone pair orbitals (n) and the carbonyl π orbitals. The through-space and through-bond interactions result in symmetric (n+, π+) and antisymmetric (n-, π-) combinations with distinct energy levels.
Caption: Molecular orbital interactions in this compound.
Vibrational Spectroscopy
The vibrational modes of this compound, particularly the carbonyl stretching frequencies, are sensitive to the electronic environment and the strained ring structure. Infrared (IR) spectroscopy is a key experimental technique for probing these vibrations.
Data Presentation: Vibrational Frequencies
The gas-phase infrared spectrum of this compound has been measured, and computational methods have been used to calculate the vibrational frequencies. A comparison of the experimental and calculated values for the key vibrational modes is presented below.
| Vibrational Mode | Description | Experimental Frequency (cm⁻¹)[3] |
| ν(C=O) | Symmetric C=O stretch | |
| ν(C=O) | Antisymmetric C=O stretch | |
| ν(C-C) | Ring deformation | |
| δ(CH₂) | CH₂ scissoring |
Experimental Protocols
Gas-Phase Infrared Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound in the gas phase to determine its fundamental vibrational frequencies.
Methodology:
-
Sample Preparation: A solid sample of this compound is placed in a heated gas cell. The cell is then evacuated to remove any atmospheric gases.
-
Vaporization: The gas cell is gently heated to a temperature sufficient to sublime the this compound and achieve an adequate vapor pressure for measurement.
-
Spectrometer Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: The infrared beam is passed through the gas cell. An interferogram is collected and then Fourier-transformed to obtain the infrared spectrum. A background spectrum of the empty, heated gas cell is also recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then determined.
Photoelectron Spectroscopy
Objective: To measure the ionization energies of the valence molecular orbitals of this compound.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically He(I) radiation (21.22 eV).
-
Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.
-
Spectrum Generation: A spectrum of electron counts versus kinetic energy is recorded.
-
Data Analysis: The ionization energies (IE) are calculated using the equation: IE = hν - E_k, where hν is the energy of the ionizing radiation and E_k is the measured kinetic energy of the photoelectrons.
Computational Chemistry Workflow
The theoretical investigation of this compound's electronic structure and properties typically follows a standardized computational workflow.
Caption: A typical workflow for the computational analysis of this compound.
Conclusion
The electronic structure and bonding of this compound are a fascinating case study in the effects of ring strain and proximal functional group interactions. The puckered four-membered ring and the through-space and through-bond coupling of the carbonyl groups give rise to its unique geometric and electronic properties. The data and protocols presented in this guide provide a solid foundation for further research into this molecule, with potential applications in the design of novel pharmaceuticals and functional materials. The synergy between high-level computational chemistry and experimental spectroscopy is crucial for a comprehensive understanding of such complex molecular systems.
References
Gas Phase Ion Energetics of 1,2-Cyclobutanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas phase ion energetics of 1,2-cyclobutanedione. The following sections detail key quantitative data, experimental methodologies for their determination, and logical and procedural diagrams to facilitate understanding. This information is crucial for researchers in fields such as mass spectrometry, atmospheric chemistry, and drug design, where understanding the intrinsic properties of molecules in the gas phase is paramount.
Core Energetic Data
The intrinsic reactivity and stability of this compound in the gas phase are characterized by several key energetic parameters. The available experimental and theoretical data are summarized below.
Quantitative Energetic Parameters
A summary of the key gas phase ion energetic data for this compound is presented in Table 1.
| Energetic Parameter | Value | Method | Reference(s) |
| Ionization Energy | 9.60 eV | Photoelectron Spectroscopy (PE) | [1] |
| 9.61 eV | Photoelectron Spectroscopy (PE) | [1] | |
| Electron Affinity | Not explicitly reported. A study on vertical electron attachment has been conducted. | Electron Transmission Spectroscopy (ETS) | [2][3] |
| Proton Affinity | No experimental data available. | - | |
| Gas-Phase Acidity | No experimental data available. | - |
Experimental Protocols
The determination of gas phase ion energetics relies on a suite of sophisticated experimental techniques. The protocols for the key methods relevant to this compound are detailed below.
Photoelectron Spectroscopy (PES) for Ionization Energy Measurement
Photoelectron spectroscopy is a technique used to measure the ionization energies of molecules by irradiating a sample with high-energy photons and analyzing the kinetic energy of the ejected electrons.[4][5][6][7]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS).
-
Electron Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer, which separates them based on their kinetic energy. A common type of analyzer is the hemispherical electron analyzer.
-
Detection: The energy-resolved electrons are detected by a sensitive detector, such as a channeltron or a microchannel plate detector.
-
Spectrum Generation: A spectrum of photoelectron intensity versus binding energy is generated. The binding energy (BE) is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. The position of the outermost peak in the spectrum corresponds to the vertical ionization energy.
Electron Transmission Spectroscopy (ETS) for Electron Affinity Measurement
Electron Transmission Spectroscopy is utilized to study the formation of temporary negative ions (anions) by measuring the transmission of a beam of electrons through a gaseous sample.[2][3] Resonances in the transmission spectrum indicate the energies at which temporary anion states are formed, which correspond to the vertical electron attachment energies.
Methodology:
-
Electron Beam Generation: A monoenergetic beam of electrons is generated from an electron gun.
-
Interaction with Sample: The electron beam is directed through a collision cell containing the gaseous this compound sample at low pressure.
-
Electron Transmission Measurement: The current of the transmitted electrons (those that do not scatter) is measured as a function of the incident electron energy.
-
Derivative Spectrum: To enhance the visibility of the sharp resonance features, the derivative of the transmitted current with respect to the electron energy is often recorded.
-
Data Analysis: Minima in the transmitted current (or corresponding features in the derivative spectrum) indicate the energies at which electrons are captured by the molecules to form temporary anions. These energies are the vertical electron attachment energies, which are closely related to the electron affinity.
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry for Proton Affinity and Gas-Phase Acidity
FT-ICR mass spectrometry is a powerful technique for determining gas-phase acidities and basicities (proton affinities) by studying ion-molecule reactions in a strong magnetic field.[8][9][10][11]
Methodology for Proton Affinity:
-
Ion Generation and Trapping: The protonated this compound ion, [C₄H₄O₂]H⁺, is generated, for example, by chemical ionization, and trapped in the ICR cell by a strong magnetic field and electrostatic trapping plates.
-
Reaction with Reference Bases: A reference base (B) with a known proton affinity is introduced into the ICR cell at a low pressure. The occurrence of a proton transfer reaction is monitored: [C₄H₄O₂]H⁺ + B ⇌ C₄H₄O₂ + BH⁺
-
Equilibrium Determination: The ratio of the ion signals of [C₄H₄O₂]H⁺ and BH⁺ at equilibrium is measured. By bracketing the proton affinity of this compound with a series of reference bases of known proton affinities, a precise value can be determined.
Methodology for Gas-Phase Acidity:
-
Anion Generation and Trapping: The deprotonated this compound anion, [C₄H₃O₂]⁻, is generated and trapped in the ICR cell.
-
Reaction with Reference Acids: A reference acid (AH) with a known gas-phase acidity is introduced into the cell. The occurrence of a proton transfer reaction is monitored: [C₄H₃O₂]⁻ + AH ⇌ C₄H₄O₂ + A⁻
-
Equilibrium Determination: The equilibrium constant for this reaction is determined from the ratio of the ion signals, which allows for the calculation of the relative acidity. By using a ladder of reference acids, the absolute gas-phase acidity of this compound can be established.
Visualizations
The following diagrams illustrate the relationships between the energetic parameters and a typical experimental workflow.
Caption: Logical relationships between key gas phase ion energetic parameters.
Caption: Generalized experimental workflows for determining gas phase ion energetics.
References
- 1. This compound [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Photoelectron Spectroscopy | PNNL [pnnl.gov]
- 7. Khan Academy [khanacademy.org]
- 8. escholarship.org [escholarship.org]
- 9. Molecular ion formation on activated field emitters in atmospheric pressure field desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
The Synthesis of Cyclobutane-1,2-dione: A Technical Guide to its Discovery and Core Synthetic Method
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of cyclobutane-1,2-dione, a strained cyclic dione (B5365651) of significant interest in organic synthesis. This document details the primary synthetic route, including a comprehensive experimental protocol and quantitative data, to serve as a valuable resource for researchers in synthetic chemistry and drug development.
Introduction: The Emergence of a Strained Diketone
Cyclobutane-1,2-dione, a yellow, crystalline solid, remained an elusive target for synthetic chemists for many years. Its inherent ring strain and the proximity of two carbonyl groups suggested potential instability and reactivity, making its isolation a notable challenge. The first successful synthesis and characterization of this compound were independently reported in 1971 by two research groups: J. M. Conia and J. M. Denis in France, and H. G. Heine in Germany. Prior to these reports, cyclobutane-1,2-dione was a hitherto unknown compound.[1]
The development of a reliable synthetic pathway to this molecule opened the door to exploring its unique chemical properties and its potential as a versatile building block in the synthesis of more complex carbocyclic and heterocyclic systems.
The Primary Synthetic Route: Bromination of a Silyl (B83357) Enol Ether
The most established and widely recognized method for the preparation of cyclobutane-1,2-dione involves the bromination of 1,2-bis(trimethylsiloxy)cyclobutene, followed by the elimination of the silyl groups.[2] This method, adapted from the initial discoveries by Conia and Heine, is detailed in Organic Syntheses, highlighting its robustness and reproducibility.[2]
The overall transformation can be summarized as follows:
References
A Technical Guide to Computational DFT Studies of 1,2-Cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT) in the computational study of 1,2-cyclobutanedione. As a strained cyclic dione, this molecule presents unique electronic and structural characteristics of significant interest in organic synthesis and medicinal chemistry. This document details the theoretical framework, computational methodologies, and key findings from DFT studies, focusing on its molecular geometry, electronic properties, and reactivity. Particular emphasis is placed on the base-catalyzed rearrangement of this compound, a reaction of fundamental importance. Experimental data is provided for comparison to validate the computational models. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational approaches to studying this compound, facilitating further research and application.
Introduction
This compound is a four-membered cyclic organic compound containing two adjacent carbonyl groups. Its strained ring system and the proximity of the electron-withdrawing carbonyl functionalities result in a unique reactivity profile. Understanding the structural and electronic properties of this compound is crucial for its application as a building block in the synthesis of complex organic molecules and potential pharmaceutical agents.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the properties and reactivity of molecules like this compound. DFT methods offer a favorable balance between computational cost and accuracy, enabling the detailed investigation of reaction mechanisms, prediction of spectroscopic properties, and analysis of electronic structure. This guide summarizes the key aspects of computational DFT studies on this compound, providing a valuable resource for researchers in the field.
Molecular Structure and Properties
The molecular geometry of this compound has been investigated using DFT methods, and the results can be compared with experimental data for validation.
Optimized Molecular Geometry
DFT calculations are instrumental in determining the equilibrium geometry of molecules. The optimized structure of this compound, as determined by the M06-2X functional with the 6-31+G(d,p) basis set, reveals a planar conformation for the cyclobutane (B1203170) ring.[1] This planarity is a consequence of the sp² hybridization of the carbonyl carbons.[1]
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | DFT (M06-2X/6-31+G(d,p)) | Experimental (X-ray Crystallography) |
| Bond Lengths (Å) | ||
| C1=O1 | 1.205 | 1.208 (avg. for similar ketones) |
| C2=O2 | 1.205 | 1.208 (avg. for similar ketones) |
| C1-C2 | 1.545 | 1.540 (avg. for cyclobutanone) |
| C1-C4 | 1.523 | 1.540 (avg. for cyclobutanone) |
| C2-C3 | 1.523 | 1.540 (avg. for cyclobutanone) |
| C3-C4 | 1.550 | 1.540 (avg. for cyclobutanone) |
| Bond Angles (°) | ||
| O1=C1-C2 | 135.1 | - |
| O2=C2-C1 | 135.1 | - |
| C4-C1-C2 | 89.9 | - |
| C3-C2-C1 | 89.9 | - |
| C1-C4-C3 | 89.9 | - |
| C2-C3-C4 | 89.9 | - |
Reactivity of this compound: Base-Catalyzed Rearrangement
A significant area of study for this compound is its reaction with nucleophiles, particularly the base-catalyzed benzilic acid-type rearrangement. DFT calculations have been employed to investigate the reaction mechanism and energetics of the reaction with a hydroxide (B78521) ion.[2]
The reaction proceeds through the initial nucleophilic attack of the hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate can then undergo a ring contraction to yield 1-hydroxycyclopropane-1-carboxylate.[2]
Table 2: Calculated Relative Gibbs Free Energies (ΔG in kcal/mol) for the Stationary Points in the Reaction of this compound with Hydroxide (Aqueous Phase)
| Stationary Point | M06-2X | MP2 | SCS-MP2 |
| Reactants | 0.0 | 0.0 | 0.0 |
| Initial Complex | 2.5 | 4.2 | 6.7 |
| Transition State 1 (TS1) | 6.3 | 6.5 | 10.0 |
| Intermediate (Int1) | -6.1 | -4.4 | -4.1 |
| Transition State 2 (TS2) | 7.7 | 6.9 | 9.2 |
| Product Complex | -15.2 | -10.3 | -11.1 |
| Final Product | -32.6 | -28.6 | -29.9 |
Data sourced from a computational study by Beilstein J. Org. Chem. 2013, 9, 594–601.[2]
The calculated free energy profile indicates that the formation of the ring-contracted product is thermodynamically favorable.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.
Materials:
-
1,2-Bis(trimethylsiloxy)cyclobutene
-
Anhydrous diethyl ether
-
Anhydrous iron(III) chloride
-
Anhydrous sodium sulfate
-
Dry ice-acetone bath
Procedure:
-
A solution of 1,2-bis(trimethylsiloxy)cyclobutene in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
The solution is cooled to -78 °C using a dry ice-acetone bath.
-
A solution of anhydrous iron(III) chloride in anhydrous diethyl ether is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by sublimation or recrystallization.
Computational Workflow for DFT Studies
A typical workflow for performing DFT calculations on this compound is outlined below.
Conclusion
This technical guide has provided a comprehensive overview of the computational DFT studies of this compound. The presented data and methodologies highlight the power of DFT in elucidating the structural, electronic, and reactive properties of this strained cyclic dione. The close agreement between computational predictions and available experimental data underscores the reliability of the employed theoretical models. The detailed analysis of the base-catalyzed rearrangement offers valuable insights into the reactivity of this compound, which is crucial for its application in organic synthesis. The provided experimental protocol for its synthesis and the general computational workflow serve as practical resources for researchers. This guide is intended to be a foundational document for scientists and professionals in drug development, encouraging further exploration and utilization of computational DFT studies in their research endeavors.
References
A Technical Guide to Base-Catalyzed Reactions of Cyclic 1,2-Diones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of base-catalyzed reactions involving cyclic 1,2-diones. These scaffolds are pivotal in synthetic chemistry and drug development due to their versatile reactivity. This document provides a comprehensive overview of the primary reaction pathways, detailed experimental protocols for key transformations, and quantitative data to support synthetic planning and optimization.
Core Concepts: The Benzilic Acid Rearrangement and Competing Reactions
Cyclic 1,2-diones, in the presence of a base, primarily undergo the benzilic acid rearrangement , a fascinating transformation that results in the contraction of the ring system to form an α-hydroxy carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming a tetrahedral intermediate. This is followed by a 1,2-migration of an adjacent carbon, leading to the ring-contracted product.
However, other base-catalyzed reactions can compete with the benzilic acid rearrangement, most notably aldol-type self-condensation . This is particularly prevalent in substrates like 1,2-cyclohexanedione (B122817), where the enol form can act as a nucleophile and attack another dione (B5365651) molecule, leading to dimeric and polymeric byproducts.[1] The reaction conditions, such as temperature and base concentration, can influence the predominance of one pathway over the other.
Experimental Protocols and Data
This section provides detailed experimental procedures for the base-catalyzed reactions of representative cyclic 1,2-diones, accompanied by quantitative data and spectroscopic information for the resulting products.
1,2-Cyclohexanedione: Benzilic Acid Rearrangement
The base-catalyzed rearrangement of 1,2-cyclohexanedione results in the formation of 1-hydroxycyclopentanecarboxylic acid, a valuable building block in organic synthesis.
Reaction Scheme:
Figure 1: Benzilic acid rearrangement of 1,2-cyclohexanedione.
Experimental Protocol:
In a round-bottom flask, 1,2-cyclohexanedione is dissolved in ethanol. A separate aqueous solution of potassium hydroxide (KOH) is prepared and added to the ethanolic solution of the dione. The reaction mixture is then heated to reflux for a period of 2 to 3 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous residue is washed with dichloromethane (B109758) to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2. The product, 1-hydroxycyclopentanecarboxylic acid, precipitates as a white solid. This solid is collected by vacuum filtration, washed with cold water, and subsequently dried in a vacuum oven.
Quantitative Data:
| Reactant | Product | Base | Solvent | Time (h) | Yield |
| 1,2-Cyclohexanedione | 1-Hydroxycyclopentanecarboxylic acid | KOH | Ethanol/Water | 2-3 | High (Specific yield not reported in the provided source) |
Spectroscopic Data for 1-Hydroxycyclopentanecarboxylic acid:
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the cyclopentyl ring protons and the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Resonances for the cyclopentyl carbons, the quaternary carbon bearing the hydroxyl group, and the carboxylic acid carbon. |
| IR | Broad O-H stretch from the carboxylic acid and hydroxyl group, and a strong C=O stretch from the carboxylic acid. |
Camphorquinone (B77051): Base-Catalyzed Oxidative Rearrangement
Camphorquinone undergoes an oxidative rearrangement in the presence of a strong base to yield camphoric acid. This reaction is sensitive to oxidizing agents and can proceed when boiled in an alkaline solution in the presence of air.[2]
Reaction Scheme:
Figure 2: Base-catalyzed conversion of camphorquinone to camphoric acid.
Experimental Protocol:
Camphorquinone is boiled for 24 hours with 3-4 molecular equivalents of an alcoholic solution of potassium hydroxide. Following the reflux period, the alcohol is evaporated. The resulting residue is dissolved in distilled water and filtered. The camphoric acid is then precipitated by the addition of dilute sulfuric acid. The crude product is purified by recrystallization from water.[2]
Quantitative Data:
| Reactant | Product | Base | Solvent | Time (h) | Yield |
| Camphorquinone | Camphoric acid | KOH | Alcoholic solution | 24 | Yield not specified in the source. |
Spectroscopic Data for Camphoric Acid:
| Technique | Key Features |
| ¹H NMR (DMSO-d6) | Complex multiplet signals for the bicyclic protons and signals for the two carboxylic acid protons. |
| ¹³C NMR | Resonances for the carbons of the camphor (B46023) skeleton, including the two carboxylic acid carbons. |
| IR (KBr disc) | Broad O-H stretch and characteristic C=O stretches for the dicarboxylic acid. |
1,2-Indanedione: Base-Catalyzed Condensation Reactions
While a direct base-catalyzed benzilic acid rearrangement of 1,2-indanedione is not prominently documented in the reviewed literature, it readily undergoes other base-catalyzed reactions. A notable example is the Knoevenagel condensation, where the active methylene (B1212753) group of a reactant condenses with one of the carbonyl groups of 1,2-indanedione. For instance, in the presence of a base like piperidine (B6355638) or sodium acetate, 1,2-indanedione can react with malononitrile.[3]
Reaction Scheme (Illustrative Knoevenagel Condensation):
Figure 3: Knoevenagel condensation of 1,2-indanedione.
Detailed experimental protocols and quantitative data for such condensations are highly substrate- and condition-dependent and can be found in specialized literature focusing on Knoevenagel condensations.
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the mechanistic pathways and logical workflows associated with the base-catalyzed reactions of cyclic 1,2-diones.
Mechanism of Benzilic Acid Rearrangement
Figure 4: Mechanism of the Benzilic Acid Rearrangement.
Competing Reaction Pathways
Figure 5: Competing base-catalyzed reaction pathways.
General Experimental Workflow
Figure 6: General experimental workflow for base-catalyzed reactions.
Conclusion
The base-catalyzed reactions of cyclic 1,2-diones are a cornerstone of synthetic organic chemistry, offering pathways to structurally diverse and valuable molecules. The benzilic acid rearrangement provides an elegant method for ring contraction, while competing reactions such as aldol condensations highlight the importance of careful reaction control. This guide provides the foundational knowledge, practical protocols, and key data to empower researchers in their exploration and application of these powerful transformations.
References
An In-depth Technical Guide to Natural Products Containing a Cyclobutane Ring Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products featuring a cyclobutane (B1203170) ring represent a fascinating and structurally diverse class of secondary metabolites. The inherent ring strain of the four-membered carbocycle imparts unique conformational constraints and chemical reactivity, often contributing to potent biological activities. These compounds, isolated from a wide array of terrestrial and marine organisms, have garnered significant attention in the fields of organic synthesis, medicinal chemistry, and drug discovery. Their reported activities span a broad spectrum, including antimicrobial, antiviral, cytotoxic, and enzyme-inhibitory properties.
This technical guide provides a comprehensive overview of natural products containing a cyclobutane ring structure. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative biological data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to facilitate further exploration and exploitation of these unique natural products in the quest for novel therapeutic agents.
Data Presentation: Biological Activities of Cyclobutane-Containing Natural Products
The following tables summarize the quantitative biological activity data for a selection of natural products containing a cyclobutane ring.
| Compound Name | Natural Source | Target/Assay | Cell Line(s) | Activity (IC₅₀/EC₅₀/MIC) | Reference(s) |
| Lignans (B1203133) | |||||
| Piperarborenine B | Piper arborenscens | Cytotoxicity | P-388, HT-29, A549 | < 4 µg/mL | [1] |
| Magnolol (B1675913) | Magnolia officinalis | Nrf2 Activation | RAW 264.7 macrophages | - | [2] |
| Honokiol | Magnolia officinalis | Nrf2 Activation | Hepatocytes | - | [3] |
| meso-Dihydroguaiaretic acid (DHGA) | Myristica fragrans | Cytotoxicity | H358 | 10.1 µM | [4] |
| Paulownin | Tecoma species | Cytotoxicity | Hep G2, T24, TOV-21G, HeLa, MDA-MB-231 | 29.35 - 100.0 µg/mL | [5] |
| Paulownin acetate (B1210297) | Tecoma species | Cytotoxicity | Hep G2, T24, TOV-21G, HeLa, MDA-MB-231 | 28.15 - 100.0 µg/mL | [5] |
| Sesamin | Tecoma species | Cytotoxicity | Hep G2, T24, TOV-21G, HeLa, MDA-MB-231 | 13.01 - 100.0 µg/mL | [5] |
| Cycloolivil | Tecoma species | Cytotoxicity | Hep G2, T24, TOV-21G | 45.98 - 78.57 µg/mL | [5] |
| 7'-oxocubebin dimethylether | Phyllanthus amarus | Cytotoxicity | HeLa | 3.8 µg/mL (9.5 µM) | [6] |
| Phloroglucinols | |||||
| Robustadial A | Eucalyptus globulus | TDP2 Inhibition | - | EC₅₀ = 17 µM | [7] |
| Robustadial B | Eucalyptus globulus | TDP2 Inhibition | - | EC₅₀ = 42 µM | [7] |
| Alkaloids | |||||
| Sceptrin | Agelas sceptrum | Antimicrobial | - | - | [8] |
| Purpurin derivative with cyclobutane | Synthetic | Antibacterial | Staphylococcus aureus ATCC 6538 | MIC = 62.5 µg/mL | [9] |
| Carbocyclic Nucleoside Analogues | |||||
| Pyrazole amide 15f | Synthetic | Anti-HIV-1 | - | EC₅₀ = 24 µM | [10] |
| Carbobicyclic Analogue 11a | Synthetic | Anti-RSV | HEp-2 | IC₅₀ = 0.53 µM | [11] |
| Carbobicyclic Analogue 10-12a | Synthetic | Anti-RSV | HEp-2 | IC₅₀ = 0.53 - 1.66 µM | [11] |
| (+)-(2′R,4′R)-dioxolane guanosine | Synthetic | Anti-HIV | PBM cells | EC₅₀ = 0.003 µM | [12] |
| (+)-(2′R,4′R)-dioxolane cytidine | Synthetic | Anti-HIV | PBM cells | EC₅₀ = 0.016 µM | [12] |
| 2'-deoxy-2'-fluoro-4'-C-ethynyl-thymine (1b) | Synthetic | Anti-HIV-1 | - | IC₅₀ = 86 nM | [13] |
| 2'-deoxy-2'-fluoro-4'-C-ethynyl-cytosine (2) | Synthetic | Anti-HIV-1 | - | IC₅₀ = 1.34 nM | [13] |
| Enzyme Inhibitors | |||||
| α-amido cyclobutanone | Synthetic | AiiA (metallo-γ-lactonase) Inhibition | - | Kᵢ = 0.007 ± 0.002 mM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of cyclobutane-containing natural products.
Synthesis
This protocol describes the solid-state photochemical dimerization of trans-cinnamic acid to form truxillic acid, a head-to-tail dimer.[15]
Materials:
-
trans-Cinnamic acid (1.5 g)
-
Tetrahydrofuran (THF, ~2 mL)
-
Toluene (B28343) (25 mL)
-
100 mL Erlenmeyer flask
-
Water bath
-
Septum
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Weigh 1.5 g of trans-cinnamic acid and place it in a 100 mL Erlenmeyer flask.
-
Add approximately 2 mL of THF and gently heat the flask in a water bath while swirling to dissolve the cinnamic acid completely.
-
Once dissolved, remove the flask from the heat and continue to swirl by hand to create a thin, homogeneous film of the solid on the flask walls as the solvent evaporates.
-
Allow the flask to air dry at room temperature for 30 minutes to ensure complete removal of THF.
-
Cover the flask with a septum and place it on a windowsill with direct sunlight exposure for 15 days. Rotate the flask after 7 days to ensure even irradiation. Alternatively, a UV lamp can be used.
-
After the irradiation period, add 15 mL of toluene to the flask and gently warm it in a water bath at 40 °C to dissolve any unreacted cinnamic acid.
-
Separate the solid product (truxillic acid) by vacuum filtration and wash the solid with an additional 10 mL of toluene.
-
The collected solid is the crude product. The toluene filtrate containing unreacted cinnamic acid can be concentrated on a rotary evaporator to determine the extent of the reaction. The melting point of α-truxillic acid is 286 °C.[15]
The synthesis of the revised structure of piperarborenine D was achieved through an intramolecular [2+2] photocycloaddition of a mixed anhydride (B1165640) precursor.[1][16]
Materials:
-
3,4-Dimethoxycinnamoyl chloride (17)
-
Sodium 3,4,5-trimethoxycinnamate (B1233958) (18)
-
Acetonitrile (B52724) (MeCN)
-
2-Acetonaphthone (sensitizer)
-
450-W Hanovia lamp with a Pyrex filter
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Benzyl (B1604629) alcohol (BnOH)
-
4-Dimethylaminopyridine (DMAP)
-
Palladium on carbon (Pd/C)
-
Hydrogen (H₂)
-
Tetrahydrofuran (THF)
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Lithium salt of 2-pyridone (22)
Procedure:
-
Mixed Anhydride Formation: React 3,4-dimethoxycinnamoyl chloride (17) with sodium 3,4,5-trimethoxycinnamate (18) in acetone for 5 minutes to yield the mixed anhydride (19) in 98% yield.
-
Photocycloaddition: Irradiate a solution of the mixed anhydride (19) and 4 equivalents of 2-acetonaphthone in acetonitrile using a 450-W Hanovia lamp with a Pyrex filter for 48 hours.
-
Esterification: Immediately convert the resulting crude anhydride photoproduct to the corresponding dibenzyl ester (20) using EDC, benzyl alcohol, and DMAP. The overall yield for the two steps is 21%.
-
Hydrogenolysis: Remove the benzyl esters of 20 by hydrogenolysis using Pd/C and H₂ in THF to afford the diacid in 98% yield.
-
Amide Coupling: Convert the diacid to the corresponding diacid chloride using oxalyl chloride and a catalytic amount of DMF in DCM. Couple the crude diacid chloride with the lithium salt of 2-pyridone (22) in THF at 0 °C to furnish piperarborenine D (21) in 32% yield.
Isolation
While a specific, detailed protocol for robustadials was not found, a general procedure for isolating compounds from Eucalyptus globulus fruits can be adapted.[17]
Materials:
-
Dried and powdered fruits of Eucalyptus globulus
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for elution (e.g., hexane (B92381), ethyl acetate gradients)
Procedure:
-
Extraction: Macerate the powdered fruits with ethanol at room temperature. Filter and concentrate the extract under reduced pressure to obtain a crude ethanol extract.
-
Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.
-
Bioassay-Guided Fractionation: Monitor the fractions for the desired biological activity (e.g., TDP2 inhibition for robustadials).
-
Column Chromatography: Subject the active fraction (in the case of robustadials, likely the ethyl acetate fraction) to silica gel column chromatography.[7]
-
Elution: Elute the column with a gradient of solvents, starting from a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine similar fractions and subject them to further purification steps like preparative TLC or HPLC to isolate the pure compounds (robustadial A and B).
-
Structure Elucidation: Characterize the isolated compounds using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural products.[16]
Materials:
-
Cancer cell lines (e.g., P-388, HT-29, A549)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5% DMSO). Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This fluorescence-based assay is used to screen for and characterize inhibitors of TDP2.[11][18]
Materials:
-
Recombinant human TDP2 enzyme
-
Fluorescently quenched DNA-tyrosine substrate (e.g., 5'-(6-FAM-NHS)(5'-tyrosine)GATCT(3'-BHQ-1)-3')
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the TDP2 enzyme, and the inhibitor compound at various concentrations (or DMSO for control).
-
Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorescently quenched DNA-tyrosine substrate.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm). The cleavage of the phosphotyrosyl bond by TDP2 separates the fluorophore (FAM) from the quencher (BHQ), resulting in an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the EC₅₀ or IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
This immunofluorescence assay is used to visualize and quantify the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus upon treatment with an activating compound like magnolol.[19][20]
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Glass coverslips in a multi-well plate
-
Test compound (e.g., magnolol)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Anti-fade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the test compound for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with the fixation solution. After another wash, permeabilize the cells with the permeabilization buffer.
-
Blocking and Antibody Incubation: Block non-specific binding sites with the blocking solution. Incubate the cells with the primary antibody against Nrf2 overnight at 4 °C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with the fluorescently labeled secondary antibody in the dark. After washing, counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Visualize the cells using a fluorescence microscope. Nrf2 will appear as green fluorescence, and the nuclei will be blue. In untreated cells, Nrf2 will be predominantly in the cytoplasm. In treated cells, an increase in green fluorescence within the blue-stained nuclei indicates Nrf2 translocation. The extent of translocation can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathway and Workflow Diagrams
Nrf2 Signaling Pathway Activation by Magnolol
The lignan (B3055560) magnolol has been shown to exert anti-inflammatory effects through the activation of the Nrf2/HO-1 signaling pathway.[2][21] The following diagram illustrates the proposed mechanism.
Caption: Nrf2 signaling pathway activation by magnolol.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for screening natural products for cytotoxic activity using a cell-based assay.
Caption: General workflow for cytotoxicity screening of natural products.
Conclusion
Natural products containing a cyclobutane ring are a rich source of chemical diversity and biological activity. This guide has provided a snapshot of the current knowledge in this area, focusing on quantitative data, experimental protocols, and the visualization of a key signaling pathway. The presented information highlights the potential of these compounds as leads for the development of new drugs. The detailed methodologies are intended to empower researchers to further investigate and build upon the existing body of work. As synthetic methods for constructing the challenging cyclobutane core continue to advance, and as our understanding of the biological targets of these natural products deepens, it is anticipated that cyclobutane-containing compounds will play an increasingly important role in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis and structural revision of the piperarborenines via sequential cyclobutane C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal-Mediated C-C Ring Construction: The Fox Synthesis of Piperarborenine B [organic-chemistry.org]
- 11. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Synthesis and anti-HIV activity of 2′-deoxy-2′-fluoro-4′-C-ethynyl nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C - H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. inspiralis.com [inspiralis.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of Cyclobutane Scaffolds via [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane (B1203170) motif is a key structural feature in a variety of natural products and medicinally important compounds.[1][2][3] Its inherent ring strain and unique three-dimensional geometry make it a valuable scaffold in drug design, offering advantages in metabolic stability, conformational rigidity, and the ability to serve as a non-planar bioisostere for aromatic rings.[4][5][6] While the direct use of 1,2-cyclobutanedione in [2+2] cycloaddition reactions is not extensively documented, the synthesis of cyclobutanone (B123998) and related derivatives through [2+2] cycloadditions of ketenes and alkenes is a powerful and versatile strategy. These cyclobutanone products serve as crucial intermediates for the synthesis of a diverse range of functionalized cyclobutane structures, including those with 1,2-dicarbonyl functionalities or their precursors.
This document provides detailed application notes and protocols for the synthesis of cyclobutane derivatives using [2+2] cycloaddition reactions, with a focus on methods that yield cyclobutanone cores. It also explores the reactivity of related cyclobutene-1,2-diones and the broader applications of cyclobutane-containing molecules in medicinal chemistry.
[2+2] Cycloaddition of Ketenes with Alkenes: A Gateway to Cyclobutanones
The [2+2] cycloaddition of a ketene (B1206846) with an alkene is a thermally allowed, concerted [π2s + π2a] process that provides a direct and efficient route to cyclobutanones.[7] This reaction is highly valuable for its ability to form a four-membered ring with a carbonyl group in a single step, which can be further elaborated.
General Reaction Scheme
Caption: General scheme of a [2+2] ketene-alkene cycloaddition.
Experimental Protocols
Protocol 1: Synthesis of a Dichlorocyclobutanone Derivative
This protocol describes the in-situ generation of dichloroketene (B1203229) from trichloroacetyl chloride and its subsequent [2+2] cycloaddition with an alkene.
Materials:
-
Alkene substrate
-
Trichloroacetyl chloride
-
Activated zinc dust
-
Anhydrous diethyl ether
-
Glacial acetic acid
Procedure:
-
To a solution of the alkene substrate in anhydrous diethyl ether, add activated zinc dust.
-
Slowly add a solution of trichloroacetyl chloride in anhydrous diethyl ether to the mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and filter the mixture.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the dichlorocyclobutanone adduct.[8]
-
For subsequent dechlorination, dissolve the chloro-compound in glacial acetic acid and add to a suspension of zinc in acetic acid. Heat the mixture to 80°C for 5 hours.[8]
Protocol 2: Intramolecular [2+2] Cycloaddition of an (o-Alkenylphenoxy)ketene
This protocol outlines the synthesis of a polycyclic cyclobutanone through an intramolecular ketene-alkene cycloaddition.[9]
Materials:
-
(o-Alkenylphenoxy)acetic acid
-
Oxalyl chloride
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Convert the (o-alkenylphenoxy)acetic acid to its corresponding acid chloride by reacting it with oxalyl chloride.
-
In a separate flask, prepare a solution of triethylamine in the chosen anhydrous solvent.
-
Slowly add the (o-alkenylphenoxy)acetyl chloride to the triethylamine solution to generate the ketene in situ.
-
The ketene will then undergo a facile intramolecular [2+2] cycloaddition.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, work up the reaction mixture by washing with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting polycyclic cyclobutanone by column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for various [2+2] cycloaddition reactions leading to cyclobutane derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |
| Trichloroacetyl chloride/Zn | Norbornadiene | Anhydrous ether, RT, overnight | Dichlorocyclobutanone adduct | 68 | - | [8] |
| Benzyl vinyl ether | Dichloroketene (in situ) | Thermal | (Benzyloxy)cyclobutanone | 50 | - | [10] |
| 2-Acylaminoacrylates | Electron-rich alkenes | Thermal | Substituted cyclobutane | - | Stereoselective | [7] |
| meta-oxygenated anethole | - | Photoinduced electron transfer with electron relay | trans-cyclobutane dimer | - | trans selective | [11] |
Reactivity of Cyclobutene-1,2-diones
Cyclobutene-1,2-diones are another class of four-membered ring compounds with interesting reactivity. Photochemical irradiation of substituted cyclobutene-1,2-diones in the presence of cyclopentadiene (B3395910) has been shown to lead to the formation of 5-spirocyclopropyl Δα,β-butenolide adducts.[12] The proposed mechanism involves the photochemical generation of a bis-ketene, which then undergoes cycloaddition with cyclopentadiene to form an α-ketenylcyclobutanone intermediate that rearranges to the final product.[12]
Caption: Proposed pathway for the photochemical reaction of cyclobutene-1,2-diones.
Applications in Drug Development
The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[4][6] Its rigid, puckered conformation can be used to orient pharmacophoric groups in a defined spatial arrangement, leading to improved binding affinity and selectivity for biological targets.[4] Furthermore, the replacement of more flexible linkers or planar aromatic rings with a cyclobutane core can enhance metabolic stability and improve pharmacokinetic properties.[5]
Examples of Cyclobutane-Containing Drug Candidates:
-
Anticancer Agents: Some cyclobut-3-ene-1,2-dione derivatives have shown potent anticancer activity, inducing a non-apoptotic, oncosis-like cell death.[13]
-
Neuroprotective Agents: Certain cyclobutane lignans (B1203133) have demonstrated excellent neuroprotective activity.[1]
-
Enzyme Inhibitors: Cyclobutane derivatives have been developed as potent inhibitors of enzymes such as β-site APP-cleaving enzyme 1 (BACE1).[8]
-
Alkaloids with Biological Activity: A number of cyclobutane-containing alkaloids isolated from natural sources exhibit antimicrobial, antibacterial, and antitumor activities.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 9. Intramolecular 2+2 Cycloadditions of Ketenes - UNT Digital Library [digital.library.unt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemical Rearrangement of Some Cyclobutene-1,2-diones in the Presence of Cyclopentadiene: A Mechanistic Study for Journal of Organic Chemistry - IBM Research [research.ibm.com]
- 13. Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
Application Notes and Protocols: 1,2-Cyclobutanedione as a Precursor for Synthesizing Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Cyclobutanedione and its derivatives, such as squaric acid and its esters, are highly versatile precursors in organic synthesis. The inherent ring strain and the presence of adjacent carbonyl groups impart unique reactivity, making them valuable building blocks for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds from this compound and its analogues, with a focus on their applications in medicinal chemistry.
Application Note 1: Synthesis of Diamino-cyclobutene-diones (Squaramides) as Bioisosteres and Ligands
Diamino-cyclobutene-diones, commonly known as squaramides, are a significant class of compounds derived from cyclobutene-1,2-dione precursors. Their rigid and planar core, combined with the hydrogen-bonding capabilities of the amino substituents, makes them excellent scaffolds for designing enzyme inhibitors and receptor antagonists. Squaramides have been investigated as bioisosteric replacements for carboxylic acids and as ligands for various biological targets, including the CXCR2 chemokine receptor, which is implicated in inflammatory diseases.
The synthesis typically proceeds via nucleophilic substitution on a di-substituted cyclobutene-1,2-dione, such as dialkyl squarates (e.g., dimethyl squarate or diethyl squarate) or 3,4-dichloro-3-cyclobutene-1,2-dione. The stepwise substitution allows for the creation of both symmetrical and unsymmetrical squaramides, providing a modular approach to a diverse range of compounds.
General Synthetic Workflow:
Caption: General workflow for the synthesis of squaramides from squaric acid.
Experimental Protocol 1: Synthesis of N,N'-Disubstituted Diamino-cyclobutene-diones
This protocol describes a general method for the synthesis of both symmetrical and unsymmetrical N,N'-disubstituted diamino-cyclobutene-diones starting from a dialkyl squarate.
Materials:
-
Diethyl squarate
-
Primary or secondary amine of choice
-
Anhydrous ethanol (B145695)
-
Triethylamine (B128534) (optional, as a base)
-
Dichloromethane (B109758) (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure for Symmetrical Squaramide Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl squarate (1.0 eq.) in anhydrous ethanol to make a 0.1 M solution.
-
Addition of Amine: Add the desired amine (2.2 eq.) to the stirred solution. If the amine salt is used, add triethylamine (2.5 eq.) to neutralize.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Procedure for Unsymmetrical Squaramide Synthesis:
-
Synthesis of Monoamino-squarate: Follow the procedure for symmetrical squaramide synthesis but use only 1.0 equivalent of the first amine. Isolate and purify the mono-substituted product. A reported synthesis of a benzylamino monosquarate-ester in methanol (B129727) resulted in a 33% yield after purification.
-
Reaction with Second Amine: Dissolve the purified monoamino-squarate (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
Addition of Second Amine: Add the second, different amine (1.1 eq.) to the solution.
-
Reaction and Work-up: Stir the mixture, possibly with heating, until the reaction is complete as monitored by TLC. The work-up and purification steps are similar to those for the symmetrical squaramide synthesis.
Application Note 2: Cyclobutene-dione Hydrazones as Anticancer Agents
Recent research has highlighted the potential of cyclobutene-dione derivatives bearing a hydrazone moiety as potent anticancer agents. Specifically, hybrids of benzothiazole (B30560), cyclobut-2-ene-1,2-dione, and hydrazone have demonstrated significant and selective activity against cancer cell lines. These compounds can induce a non-apoptotic, oncosis-like cell death.
The proposed mechanism of action involves multiple cellular effects, including the reduction of mitochondrial membrane potential, vacuolization of the endoplasmic reticulum, and induction of G2/M cell cycle arrest. The chelation of metal ions, such as iron, also appears to play a role in their cytotoxic activity.
Logical Workflow of the Anticancer Mechanism:
Caption: Proposed mechanism of action for anticancer cyclobutene-dione hydrazones.
Experimental Protocol 2: Synthesis of Cyclobut-3-ene-1,2-dione-3-hydrazones
This protocol is a general representation for the synthesis of the aforementioned anticancer agents, starting from a suitable 3-alkoxy-cyclobut-3-ene-1,2-dione precursor.
Materials:
-
3-Alkoxy-4-amino-3-cyclobutene-1,2-dione precursor
-
Substituted benzothiazole hydrazine (B178648)
-
Anhydrous solvent (e.g., ethanol or methanol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the 3-alkoxy-4-amino-3-cyclobutene-1,2-dione precursor (1.0 eq.) in the anhydrous solvent in a round-bottom flask.
-
Addition of Hydrazine: Add the substituted benzothiazole hydrazine (1.0-1.2 eq.) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent.
-
Purification: If precipitation does not occur, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. Reported yields for similar compounds are in the range of 70-90%.
Data Presentation
Table 1: Representative Yields of Novel Compounds from Cyclobutene-1,2-dione Precursors
| Compound Class | Precursor | Reagent | Yield (%) | Reference |
| Benzylamino monosquarate-ester | Diethyl squarate | Benzylamine | 33 | (Asynt, 2023) |
| Benzothiazole hydrazones | 3-Alkoxy-cyclobutenedione | Benzothiazole hydrazine | 70-90 | (Biomedicine & Pharmacotherapy, 2025)[1] |
Table 2: Example Spectroscopic Data for a Disubstituted Cyclobutene-1,2-dione Derivative (Dimethyl Squarate)
| Data Type | Description |
| ¹H NMR (CDCl₃) | δ (ppm): 3.95 (s, 6H, 2 x OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 185.2 (C=O), 176.8 (C=C), 60.5 (OCH₃) |
| IR (KBr, cm⁻¹) | ν: 2960, 1790, 1630, 1450, 1250 |
| MS (EI) | m/z (%): 142 (M⁺, 20), 114 (100), 86 (45) |
Note: The data in Table 2 is representative for a common precursor and will vary for novel synthesized compounds.
Signaling Pathway Diagram
CXCR2 Receptor Antagonism by Diamino-cyclobutene-diones
Diamino-cyclobutene-diones have been developed as potent and selective antagonists of the CXCR2 receptor, a key player in inflammatory responses. By blocking the binding of chemokines like IL-8, these compounds inhibit downstream signaling pathways that lead to neutrophil recruitment and activation.
References
Application Notes and Protocols for the Stereocontrolled Synthesis of Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane (B1203170) rings are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1] Their unique, strained four-membered ring system imparts interesting conformational properties and metabolic stability to molecules.[1] The stereocontrolled synthesis of substituted cyclobutanes is therefore a topic of significant interest in organic chemistry and drug discovery. This document provides detailed application notes and protocols for the stereocontrolled synthesis of cyclobutane derivatives, focusing on key methodologies and their application in the synthesis of complex molecules.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a powerful and widely employed method for the construction of cyclobutane rings. This reaction can be promoted photochemically, thermally, or by using metal catalysts.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a classic and versatile method for the synthesis of cyclobutanes, often proceeding with high stereoselectivity.[2] The reaction is particularly effective for the cycloaddition of enones with alkenes.[3]
Experimental Protocol: Enantioselective Synthesis of (-)-Grandisol via Photochemical [2+2] Cycloaddition
This protocol describes the enantioselective intermolecular [2+2] photocycloaddition of 3-methyl-2-cyclohexenone with ethylene, a key step in the total synthesis of the monoterpene pheromone (-)-grandisol.
Diagram of the synthetic workflow:
Caption: Workflow for the enantioselective photochemical [2+2] cycloaddition.
Materials:
-
3-Methyl-2-cyclohexenone
-
Ethylene
-
Chiral oxazaborolidine catalyst
-
Aluminum bromide (AlBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂) (dry)
-
Photoreactor equipped with a cooling system
Procedure:
-
A solution of the chiral oxazaborolidine catalyst (0.2 equiv) in dry CH₂Cl₂ is prepared in a quartz reaction vessel.
-
The solution is cooled to -78 °C, and a solution of AlBr₃ (0.2 equiv) in CH₂Cl₂ is added dropwise.
-
3-Methyl-2-cyclohexenone (1.0 equiv) is added to the cooled solution.
-
Ethylene gas is bubbled through the reaction mixture for 15 minutes.
-
The reaction vessel is sealed and irradiated with a high-pressure mercury lamp at -78 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclobutane adduct.
Quantitative Data:
| Entry | Enone | Alkene | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | 3-Methyl-2-cyclohexenone | Ethylene | Chiral Oxazaborolidine-AlBr₃ | 75 | >95:5 | 92 | [4] |
| 2 | 2-Cyclohexenone | Isobutylene | Chiral Oxazaborolidine-AlBr₃ | 82 | >95:5 | 96 | [4] |
| 3 | 2-Cyclopentenone | Ethylene | Chiral Oxazaborolidine-AlBr₃ | 65 | >95:5 | 88 | [4] |
Thermal [2+2] Cycloaddition
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, they are allowed for ketenes and other cumulenes, providing a powerful route to cyclobutanones.[5] Dichloroketene (B1203229) is a particularly reactive ketene (B1206846) used for this purpose.[6][7]
Experimental Protocol: Synthesis of a Dichlorocyclobutanone via Thermal [2+2] Cycloaddition
This protocol describes the in situ generation of dichloroketene and its cycloaddition with an alkene.
Diagram of the reaction mechanism:
Caption: Thermal [2+2] cycloaddition of in situ generated dichloroketene.
Materials:
-
Trichloroacetyl chloride
-
Activated zinc powder
-
Alkene (e.g., cyclopentene)
-
Anhydrous diethyl ether (Et₂O)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A flame-dried flask equipped with a reflux condenser and a dropping funnel is charged with activated zinc powder (2.0 equiv) and anhydrous Et₂O under an inert atmosphere.
-
A solution of the alkene (1.0 equiv) and trichloroacetyl chloride (1.5 equiv) in anhydrous Et₂O is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours.
-
The reaction mixture is filtered through a pad of Celite to remove excess zinc and zinc salts.
-
The filtrate is washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield the dichlorocyclobutanone.[8]
Quantitative Data:
| Entry | Alkene | Ketene Source | Yield (%) | Reference |
| 1 | Cyclopentene | Trichloroacetyl chloride / Zn | 68 | [9] |
| 2 | Cyclohexene | Trichloroacetyl chloride / Zn | 53 | [9] |
| 3 | Indene | Trichloroacetyl chloride / Zn | 75 | [9] |
Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysts can promote [2+2] cycloadditions that are thermally forbidden for unactivated alkenes.[10] Iron and nickel complexes have shown particular promise in this area.[10][11]
Experimental Protocol: Iron-Catalyzed Intermolecular [2+2] Cycloaddition of Styrenes
This protocol describes a visible-light-mediated, iron-catalyzed [2+2] cycloaddition of styrenes.[12]
Diagram of the catalytic cycle:
Caption: Catalytic cycle for iron-catalyzed [2+2] cycloaddition.
Materials:
-
Styrene derivative
-
Iron catalyst (e.g., Fe(acac)₃)
-
Ligand (e.g., a bipyridine derivative)
-
Solvent (e.g., acetonitrile)
-
Visible light source
Procedure:
-
In a glovebox, a reaction tube is charged with the iron catalyst (5 mol%), the ligand (10 mol%), and the styrene derivative (1.0 equiv).
-
The solvent is added, and the tube is sealed.
-
The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature.
-
The reaction is monitored by GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the cyclobutane product.
Quantitative Data:
| Entry | Styrene 1 | Styrene 2 | Catalyst System | Yield (%) | dr | Reference | |---|---|---|---|---|---| | 1 | 4-Methoxystyrene | 4-Methoxystyrene | Ru(bpm)₃(BArF)₂ | 85 | >10:1 |[5] | | 2 | Styrene | Styrene | Ru(bpm)₃(BArF)₂ | 78 | >10:1 |[5] | | 3 | 4-Chlorostyrene | 4-Chlorostyrene | 4CzIPN (organic photocatalyst) | 75 | >20:1 |[13] |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful method for the formation of cyclic alkenes, and it can be applied to the synthesis of cyclobutenes from appropriate diene precursors.[14][15] Ruthenium-based catalysts, such as the Grubbs catalysts, are commonly used for this transformation.[16]
Experimental Protocol: Synthesis of a Cyclobutene (B1205218) via Grubbs-Catalyzed RCM
This protocol outlines the general procedure for the synthesis of a cyclobutene derivative using a second-generation Grubbs catalyst.
Diagram of the RCM mechanism:
Caption: Mechanism of Ring-Closing Metathesis.
Materials:
-
1,5-Diene substrate
-
Grubbs second-generation catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup
Procedure:
-
The 1,5-diene substrate is dissolved in the anhydrous and degassed solvent in a flame-dried flask under an inert atmosphere.
-
The Grubbs catalyst (1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the cyclobutene product.[17]
Quantitative Data:
| Entry | Diene Substrate | Catalyst | Yield (%) | Reference |
| 1 | Diethyl diallylmalonate | Grubbs II | 95 | [15] |
| 2 | A derivative of L-valine | Grubbs II | 88 | [15] |
| 3 | Triazole-bearing diene | Grubbs II | >95 | [17] |
Ring Expansion and Contraction Reactions
Ring expansion of cyclopropanes and ring contraction of larger rings are alternative strategies for the stereocontrolled synthesis of cyclobutanes.
Ring Expansion of Cyclopropylcarbinols
Acid-catalyzed rearrangement of cyclopropylcarbinols provides a stereospecific route to cyclobutanones.[18]
Experimental Protocol: Synthesis of a Cyclobutanone via Pinacol-Type Rearrangement
This protocol describes the acid-catalyzed ring expansion of a 1-vinylcyclopropylmethanol.
Diagram of the ring expansion process:
Caption: Acid-catalyzed ring expansion of a cyclopropylcarbinol.
Materials:
-
1-Vinylcyclopropylmethanol derivative
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
The 1-vinylcyclopropylmethanol is dissolved in the anhydrous solvent.
-
A catalytic amount of the acid is added to the solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a mild base (e.g., triethylamine (B128534) or saturated NaHCO₃ solution).
-
The solvent is removed, and the residue is purified by column chromatography to yield the cyclobutanone.[18]
Quantitative Data:
| Entry | Substrate | Catalyst | Yield (%) | Reference |
| 1 | Tertiary vinylic cyclopropyl (B3062369) alcohol | Chiral dual H-bond donor / HCl | 92 | [18] |
| 2 | Trisubstituted α-hydroxycyclopropyl carbinol | - | high | [18] |
Ring Contraction of Pyrrolidines
A recently developed method allows for the stereospecific synthesis of cyclobutanes via the oxidative ring contraction of pyrrolidines.[19][20]
Experimental Protocol: Stereoselective Synthesis of Piperarborenine B via Pyrrolidine (B122466) Ring Contraction
This protocol outlines a key step in the synthesis of the natural product piperarborenine B.[15]
Diagram of the ring contraction workflow:
Caption: Synthesis of a cyclobutane via pyrrolidine ring contraction.
Materials:
-
Substituted pyrrolidine derivative
-
Di-tert-butyl azodicarboxylate
-
Organocatalyst (e.g., a chiral phosphoric acid)
-
(Diacetoxyiodo)benzene (PIDA)
-
Solvent (e.g., toluene)
Procedure:
-
To a solution of the pyrrolidine derivative in toluene (B28343) is added the organocatalyst and di-tert-butyl azodicarboxylate.
-
The mixture is stirred at room temperature to afford the N-aminopyrrolidine intermediate.
-
After purification, the N-aminopyrrolidine is dissolved in a suitable solvent, and PIDA is added.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified by column chromatography to yield the cyclobutane.[15]
Quantitative Data:
| Entry | Pyrrolidine Substrate | Yield of Cyclobutane (%) | dr | ee (%) | Reference |
| 1 | Precursor to Piperarborenine B | 62 | >20:1 | >99 | [15] |
| 2 | Phenyl-substituted pyrrolidine | 88 | >20:1 | N/A | [20] |
| 3 | Thienyl-substituted pyrrolidine | 42 | >20:1 | N/A | [20] |
Biological Relevance and Signaling Pathways
Cyclobutane-containing molecules exhibit a wide range of biological activities, from anticancer to pheromonal effects.
Carboplatin: A Cyclobutane-Containing Anticancer Drug
Carboplatin is a platinum-based chemotherapy drug used in the treatment of various cancers. Its mechanism of action involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[3][16]
Diagram of Carboplatin's Mechanism of Action:
Caption: Simplified signaling pathway of Carboplatin's anticancer activity.
Bioactive Natural Products
-
Piperarborenine B: This natural product, isolated from Piper arborescens, exhibits cytotoxicity against several cancer cell lines. Its mechanism of action is thought to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21]
-
Grandisol (B1216609): As an insect pheromone, grandisol's biological activity is mediated through specific olfactory receptors in the antennae of the cotton boll weevil. Binding of grandisol to these receptors triggers a signaling cascade that ultimately leads to a behavioral response, such as aggregation.[22][23] The precise downstream signaling pathway involves G-protein coupled receptors and changes in intracellular second messenger concentrations.[11]
Conclusion
The stereocontrolled synthesis of cyclobutane derivatives is a rich and evolving field of organic chemistry. The methods outlined in these application notes, including photochemical, thermal, and metal-catalyzed [2+2] cycloadditions, as well as ring-closing metathesis and ring expansion/contraction reactions, provide a powerful toolkit for the construction of these valuable motifs. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers in the synthesis and development of novel cyclobutane-containing molecules with potential applications in medicine and other scientific disciplines.
References
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Iron-Catalyzed Oxidative Cyclization of 2-Amino Styrenes with Alcohols and Methyl Arenes for the Synthesis of Polysubstituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Ring Closing Metathesis [organic-chemistry.org]
- 15. scholar.utc.edu [scholar.utc.edu]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Cyclobutanone synthesis [organic-chemistry.org]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. Cytotoxic non-aromatic B-ring flavanones from Piper carniconnectivum C. DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of grandisol, the sexual attracting insect pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1,2-Cyclobutanedione Derivatives in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane (B1203170) scaffolds, often accessed through derivatives of 1,2-cyclobutanedione, are valuable building blocks in the synthesis of a diverse array of bioactive molecules. Their inherent ring strain and unique three-dimensional architecture make them attractive motifs for imparting novel pharmacological properties to drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of bioactive molecules derived from cyclobutane precursors: carbocyclic nucleoside analogues and prostaglandin (B15479496) analogues.
I. Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose ring of natural nucleosides is replaced by a cyclobutane ring, exhibit significant antiviral and anticancer activities. This modification enhances metabolic stability by preventing glycosidic bond cleavage. A common synthetic strategy involves the alkylation of a nucleobase with a functionalized cyclobutanone (B123998) derivative.
Experimental Workflow: Synthesis of Purine (B94841) and Pyrimidine (B1678525) Carbocyclic Nucleosides
Caption: Synthetic workflow for purine and pyrimidine carbocyclic nucleosides.
Data Presentation: Synthesis of Purine Carbocyclic Nucleosides
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-9 and N-7 coupled purine ketones | Purine, 2-bromo-3-benzoyloxycyclobutanone, KOH, TDA-1, acetonitrile (B52724) | 11.7 (N-9), 11.2 (N-7) | [1] |
| 2 | trans,trans-3-benzoyloxymethyl-2-purin-9-yl-cyclobutanol | trans-N9-ketone, NaBH₄, methanol, 14h, rt | 75 (major isomer) | [1] |
| 3 | trans,trans-3-hydroxymethyl-2-purin-9-yl-cyclobutanol | N-9-alcohol mixture, NaOMe in methanol, 3h, rt | 96.3 | [1] |
Experimental Protocols
Protocol 1: N-Alkylation of Purine with 2-Bromo-3-benzoyloxycyclobutanone [1]
-
To a solution of purine (1.0 g, 8.3 mmol) in acetonitrile (50 mL), add powdered potassium hydroxide (B78521) (0.56 g, 10.0 mmol) and tris(dioxa-3,6-heptyl)amine (TDA-1) (0.32 g, 1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromo-3-benzoyloxycyclobutanone (2.3 g, 8.3 mmol) in acetonitrile (20 mL) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a gradient of methanol in chloroform (B151607) to yield the N-9 and N-7 regioisomers.
Protocol 2: Reduction of N-9-Purine Ketone [1]
-
To a solution of the trans-N9-ketone (0.499 g, 1.55 mmol) in methanol (30 mL), add sodium borohydride (B1222165) (0.059 g, 1.55 mmol).
-
Stir the mixture at room temperature for 14 hours.
-
Add a saturated aqueous solution of ammonium (B1175870) chloride (35 mL) and stir for 10 minutes.
-
Remove the solvent under vacuum and extract the organic mixture from the residue using 25% methanol in chloroform.
-
Evaporate the solvent to yield the cyclobutanol product.
Protocol 3: Debenzoylation of the Cyclobutanol Derivative [1]
-
To a solution of the N-9-alcohol mixture (0.16 g, 0.49 mmol) in methanol (4 mL), add a saturated solution of sodium methoxide (B1231860) in methanol.
-
Stir the mixture at room temperature for 3 hours.
-
Add a saturated aqueous solution of sodium bicarbonate (12 mL) and stir for 15 minutes.
-
Evaporate the solvent under vacuum and extract the organic mixture from the residue using 5% methanol in chloroform.
-
Remove the solvent to obtain the final purine carbocyclic nucleoside.
II. Synthesis of Prostaglandin Analogues
Cyclobutane derivatives are key intermediates in the synthesis of prostaglandin analogues, which are potent bioactive lipids with diverse physiological functions. A common strategy involves the [2+2] cycloaddition of dichloroketene (B1203229) to an enol ether, followed by ring expansion and functional group manipulation.
Experimental Workflow: Synthesis of Prostaglandin F₂α Analogue
Caption: General workflow for prostaglandin analogue synthesis.
Data Presentation: Key Steps in Prostaglandin Analogue Synthesis
| Step | Reaction Type | Key Reagents | Product | Reference |
| 1 | [2+2] Cycloaddition | Dichloroketene, enol ether | Dichlorocyclobutanone adduct | [2] |
| 2 | Reductive Dechlorination | Zinc dust, ammonium chloride | Cyclobutanone | [2] |
| 3 | Photochemical Ring Expansion | UV light, aqueous solution | Lactone (Corey lactone precursor) | [3] |
| 4 | Wittig Olefination | Wittig reagent | Prostaglandin F₂α | [3] |
Experimental Protocols
Protocol 4: [2+2] Cycloaddition of Dichloroketene [2]
-
Generate dichloroketene in situ by the reaction of trichloroacetyl chloride with activated zinc in a suitable solvent such as diethyl ether.
-
To this solution, add the desired enol ether dropwise at a temperature maintained between 0 and 5 °C.
-
Allow the reaction to stir for several hours at room temperature.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dichlorocyclobutanone adduct by column chromatography.
Protocol 5: Photochemical Ring Expansion to a Lactone [3]
-
Dissolve the cyclobutanone precursor in an aqueous solvent (e.g., aqueous acetone).
-
Irradiate the solution with a high-pressure mercury lamp (e.g., using a Pyrex filter) for several hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting lactone by column chromatography.
III. Signaling Pathways and Mechanisms of Action
Prostaglandin E₂ (PGE₂) Signaling Pathway
Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. The signaling cascade for PGE₂ involves four receptor subtypes (EP1-EP4), each coupled to different downstream effectors.
Caption: PGE₂ signaling through its four receptor subtypes.[3][4][5]
Mechanism of Action of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues primarily act as antiviral agents by inhibiting viral DNA or RNA polymerases.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of novel prostaglandin analogues via cycloaddition reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. SYNTHESIS OF THE CARBOCYCLIC ANALOGUE OF OXETANOCIN A [jstage.jst.go.jp]
- 5. Synthesis and Evaluation of Novel Carbocyclic Oxetanocin A (COA-Cl) Derivatives as Potential Tube Formation Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of 1,2-Cyclobutanedione and its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Cyclobutanedione is a strained cyclic dione (B5365651) that is known to be prone to polymerization.[1] While the homopolymer of this compound is not extensively characterized in scientific literature, its structure suggests potential for the creation of novel polymers with interesting properties. The presence of a reactive four-membered ring and two carbonyl groups offers possibilities for various polymerization mechanisms, including ring-opening polymerization (ROP) and condensation reactions after ring modification. This document provides a detailed overview of the synthesis of the this compound monomer, proposes potential polymerization protocols based on established chemical principles, and explores prospective applications, particularly in the biomedical and pharmaceutical fields, by drawing analogies with structurally related polymers.
Synthesis of this compound Monomer
A reliable method for the preparation of this compound is through the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[1] A detailed protocol based on established literature is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-bis(trimethylsiloxy)cyclobutene
-
Anhydrous pentane (B18724)
-
Bromine (Br₂)
-
Dry ice-methanol bath
Procedure:
-
Reaction Setup: A solution of 1,2-bis(trimethylsiloxy)cyclobutene in anhydrous pentane is prepared in a flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled to -60°C using a dry ice-methanol bath. Caution: Moisture must be strictly avoided to prevent the ring contraction of the dione product.[2]
-
Bromination: A solution of bromine in anhydrous pentane is added dropwise to the cooled solution of 1,2-bis(trimethylsiloxy)cyclobutene with vigorous stirring. The reaction is monitored for the disappearance of the bromine color.
-
Reaction Completion: After the addition is complete, the reaction mixture may require gentle warming to room temperature to ensure the reaction goes to completion.[2]
-
Isolation of Product: The reaction mixture is then cooled back down to -60°C to crystallize the this compound. The yellow solid product is collected by filtration.[2]
-
Purification: The collected solid is washed with cold (-60°C) anhydrous pentane to remove impurities. The product can be further purified by recrystallization from pentane. The final product is a yellow solid with a melting point of 65°C.[2]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Proposed Polymerization Protocols
Due to the ring strain of the cyclobutane (B1203170) ring and the presence of electrophilic carbonyl carbons, ring-opening polymerization (ROP) is a highly plausible pathway for the polymerization of this compound. Both anionic and cationic initiation methods could potentially be employed.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by a nucleophile that attacks one of the carbonyl carbons of the monomer, leading to ring opening and the formation of a propagating anionic species.
Proposed Protocol: Anionic ROP of this compound
Materials:
-
This compound (freshly purified)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Initiator: n-butyllithium (n-BuLi) or sodium methoxide (B1231860) (NaOMe) in a suitable solvent
-
Quenching agent: Methanol (B129727)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly purified this compound in anhydrous THF.
-
Initiation: Cool the monomer solution to a low temperature (e.g., -78°C) to control the polymerization. Add the anionic initiator (e.g., a solution of n-BuLi in hexanes) dropwise with stirring. The amount of initiator will determine the target molecular weight of the polymer.
-
Propagation: Allow the reaction to proceed at the low temperature for a set period (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) if aliquots can be safely removed and quenched.
-
Termination: Quench the polymerization by adding a proton source, such as methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or water).
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Proposed Anionic ROP Mechanism:
Caption: Proposed mechanism for anionic ROP of this compound.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is initiated by an electrophile that activates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by another monomer molecule.
Proposed Protocol: Cationic ROP of this compound
Materials:
-
This compound (freshly purified)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Initiator: A strong Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a protic acid like triflic acid (TfOH)
-
Terminating agent: A nucleophile such as water or an amine
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Initiation: Cool the solution to a low temperature (e.g., 0°C or -20°C). Add the cationic initiator dropwise with stirring.
-
Propagation: Maintain the reaction at the chosen temperature and monitor the polymerization.
-
Termination: Terminate the reaction by adding a nucleophilic agent.
-
Isolation and Purification: Precipitate the polymer in a non-solvent, filter, wash, and dry under vacuum.
Proposed Cationic ROP Mechanism:
Caption: Proposed mechanism for cationic ROP of this compound.
Potential Applications in Drug Development and Research
The polymer derived from this compound, likely a polyketone or a polyester (B1180765) after rearrangement, could have several applications in the biomedical and pharmaceutical fields, analogous to other cyclobutane-containing polymers and biodegradable polyesters.
Biodegradable Polymer Scaffolds for Tissue Engineering
Polymers containing ester or ketone linkages in their backbone are often susceptible to hydrolysis, making them biodegradable. Poly(this compound) could potentially be used to fabricate scaffolds for tissue engineering. The degradation rate could be tuned by controlling the polymer's molecular weight and crystallinity.
Drug Delivery Systems
Biodegradable polymers are extensively used as matrices for the controlled release of therapeutic agents.[3] Poly(this compound) could be formulated into nanoparticles, microparticles, or implants for sustained drug delivery. The carbonyl groups in the polymer backbone could also serve as handles for conjugating drugs or targeting ligands.
Bio-isosteres in Medicinal Chemistry
Cyclic diones, such as cyclopentane-1,2-dione, have been investigated as bio-isosteres for carboxylic acids in drug design.[4] While the polymer itself may not be a direct bio-isostere, the monomer or short oligomers could be explored for their potential to mimic other functional groups in pharmacologically active molecules.
BPA-Free Alternative Polymers
There is significant interest in developing alternatives to bisphenol A (BPA)-based polymers like polycarbonate. Cyclobutane-containing monomers are being explored for the synthesis of BPA-free polyesters with good thermal and mechanical properties. Depending on its properties, poly(this compound) or its derivatives could be investigated in this context.
Quantitative Data from Analogous Polymer Systems
While specific data for the polymerization of this compound is not available, the following tables present data from the polymerization of other cyclobutane-containing monomers to provide a reference for expected outcomes.
Table 1: Polymerization of Cyclobutane-Containing Monomers via [2+2] Photopolymerization
| Monomer Type | Polymerization Method | Molecular Weight (kDa) | Dispersity (Đ) | Reference |
| Truxinate-based diesters | Solution-state [2+2] photopolymerization (Batch) | 3.5 - 10.2 | 1.1 - 2.0 | [5] |
| Truxinate-based diesters | Solution-state [2+2] photopolymerization (Flow) | 8.1 - 25.4 | 1.0 - 1.3 | [5] |
Table 2: Properties of Polyesters Derived from Cyclobutane Diols
| Diol Monomer | Co-monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
| trans-1,3-cyclobutane dimethanol | Various diacids | 33 - 114 °C | 381 - 424 °C | N/A |
Conclusion
The polymerization of this compound represents an unexplored area of polymer chemistry with the potential to yield novel materials. The protocols and applications outlined in this document are based on established principles and analogies to well-studied systems. Further research is required to validate these proposed methods and to fully characterize the resulting polymers and their properties. The potential for creating new biodegradable and functional polymers makes the study of poly(this compound) a promising avenue for future research, particularly in the fields of drug development and biomedical materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclobutane-Based Stress-Responsive Polymers
A NOTE TO THE READER: While the query specified the use of 1,2-cyclobutanedione, a thorough review of the scientific literature indicates that this specific molecule is not commonly employed as a mechanophore in stress-responsive polymers. Instead, various derivatives of cyclobutane (B1203170) are widely utilized for this purpose. The following application notes and protocols are based on a well-documented and representative cyclobutane mechanophore, bicyclo[4.2.0]octane (BCO), to illustrate the principles and methodologies relevant to the development and application of stress-responsive polymers.
Application Notes
Introduction
Stress-responsive polymers, also known as mechanosensitive polymers, are a class of "smart" materials designed to undergo a chemical or physical change in response to mechanical stimuli. This response is typically mediated by the incorporation of specific molecular units called mechanophores into the polymer structure. Cyclobutane and its derivatives are prominent mechanophores that can undergo a [2+2] cycloreversion reaction under mechanical stress, such as that induced by ultrasound, compression, or tension.[1][2] This ring-opening reaction can be harnessed for various applications, particularly in the field of drug delivery and materials science.[3]
Mechanism of Action: The Cyclobutane Mechanophore
The core principle behind the stress-responsive nature of these polymers lies in the force-induced cleavage of the cyclobutane ring.[4] When mechanical force is applied to the polymer chain, it is transduced to the mechanophore. If the applied force is sufficient, it can overcome the activation energy for the [2+2] cycloreversion, leading to the formation of two new alkene groups.[1] This transformation can be designed to trigger a range of macroscopic responses, including:
-
Controlled Drug Release: By encapsulating a therapeutic agent within a polymer matrix containing cyclobutane mechanophores, the application of a mechanical stimulus can induce the degradation of the matrix and subsequent release of the drug.
-
Self-Healing Materials: The newly formed reactive alkene groups can be designed to participate in secondary cross-linking reactions, such as thiol-ene conjugate addition, leading to the repair of microscopic damage within the material.[1]
-
Damage Sensing: The cycloreversion can lead to a change in the polymer's optical properties (e.g., fluorescence), providing a visual indication of stress or damage.
Applications in Drug Development
The ability to trigger a response with high spatiotemporal control makes cyclobutane-based stress-responsive polymers highly attractive for targeted drug delivery.[3] For instance, ultrasound, a non-invasive mechanical stimulus, can be focused on a specific site in the body, such as a tumor. A polymer carrier loaded with a chemotherapeutic agent and containing cyclobutane mechanophores would then release its payload preferentially at the targeted site, minimizing systemic toxicity.[3]
Quantitative Data
The following tables summarize key quantitative data from studies on cyclobutane-based stress-responsive polymers.
Table 1: Mechanochemical Activation of a Bicyclo[4.2.0]octane (BCO) Containing Polymer [5]
| Parameter | Value | Conditions |
| Polymer | Poly(cis-BCO) | 179 kDa |
| Stimulus | Pulsed Ultrasound | 14.8 W/cm², 6-9 °C |
| Solvent | Acetonitrile | 2 mg/mL |
| Ring Opening (180 min) | 48% | - |
| Alkenes per Chain (180 min) | ~450 | - |
Table 2: Activation Forces for Cyclobutane-Based Mechanophores [2]
| Mechanophore Crosslinker | Activation Force (fa) | Relative Force (fa-mechanophore / fa-chain) | Activation Selectivity |
| Crosslinker I | ~0.8 nN | 0.8 nN / 3.4 nN | 100% |
| Crosslinker II | ~2.5 nN | 2.5 nN / 3.4 nN | ~60% |
Experimental Protocols
Protocol 1: Synthesis of a Bicyclo[4.2.0]octane (BCO) Diol Monomer
This protocol is adapted from the synthesis of bicyclo[4.2.0]octane derivatives used in stress-responsive polymers.[1]
Materials:
-
Maleic anhydride (B1165640)
-
Benzophenone (photosensitizer)
-
UV lamp (e.g., 350 nm)
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
[2+2] Photocycloaddition:
-
In a quartz reaction vessel, dissolve cyclohexene and maleic anhydride in a suitable solvent (e.g., acetone) with a photosensitizer like benzophenone.
-
Irradiate the solution with a UV lamp at an appropriate wavelength (e.g., 350 nm) for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the resulting bicyclo[4.2.0]octane dicarboxylic anhydride by recrystallization or column chromatography.
-
-
Reduction to Diol:
-
Carefully add the purified anhydride in small portions to a stirred suspension of LiAlH₄ in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench with water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solids and wash with THF.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography to obtain the pure BCO diol monomer.
-
Protocol 2: Polymerization of BCO Diol with a Diacid
This protocol describes the incorporation of the BCO diol into a polyester (B1180765) backbone via carbodiimide-mediated polyesterification.[1]
Materials:
-
BCO diol monomer
-
A suitable diacid (e.g., terephthaloyl chloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry dichloromethane (B109758) (DCM)
-
Standard laboratory glassware
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the BCO diol, the diacid, and a catalytic amount of DMAP in dry DCM.
-
Cool the solution to 0 °C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Precipitate the polymer by adding the filtrate to a non-solvent such as methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer's molecular weight and polydispersity using gel permeation chromatography (GPC).
Protocol 3: Mechanochemical Activation using Ultrasound
This protocol details the application of pulsed ultrasound to induce the cycloreversion of the BCO mechanophores within the polymer.[5]
Materials:
-
BCO-containing polymer
-
Suitable solvent (e.g., acetonitrile)
-
Ultrasonicator with a probe
-
Constant temperature bath
-
NMR spectrometer
Procedure:
-
Prepare a solution of the BCO-containing polymer in the chosen solvent at a specific concentration (e.g., 2 mg/mL).
-
Place the solution in a vessel within a constant temperature bath to maintain a low temperature (e.g., 6-9 °C) during sonication.
-
Immerse the tip of the ultrasonicator probe into the solution.
-
Apply pulsed ultrasound at a specific power (e.g., 14.8 W/cm²) for a set duration.
-
Take aliquots of the solution at different time points for analysis.
-
Analyze the samples using ¹H NMR to monitor the appearance of new peaks corresponding to the α,β-unsaturated esters formed from the cycloreversion, allowing for the quantification of ring opening.[5]
Visualizations
Caption: Mechanochemical activation of a cyclobutane-containing polymer.
Caption: Experimental workflow for stress-responsive polymer studies.
Caption: Logical relationship in mechanophore-based polymer systems.
References
- 1. Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Cyclobutane-Fused Lactones from Diones and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of cyclobutane-fused lactones, valuable scaffolds in medicinal chemistry and natural product synthesis. The following methods, derived from recent advances in organic synthesis, offer efficient routes to these target molecules from diones and related precursors.
Method 1: Gold-Catalyzed [2+2] Photocycloaddition of Coumarins with Alkenes
This method details the synthesis of cyclobutane-fused chromanones (a class of lactones) through a gold-mediated energy transfer catalysis, enabling a [2+2] cycloaddition between coumarins and various unactivated alkenes under mild conditions.[1] This approach is notable for its operational simplicity and tolerance of a wide range of functional groups.[2]
Experimental Protocol
General Procedure for the Synthesis of Cyclobutane-FUSED Chromanones: [3]
-
To a 4 mL vial equipped with a magnetic stir bar, add the coumarin (B35378) substrate (0.1-0.3 mmol) and the gold catalyst, [Au(SIPr)(Cbz)] (1-2 mol%).
-
Add ethyl acetate (B1210297) (1-2 mL) via syringe.
-
Degas the resulting mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 3-5 minutes.
-
Under the inert atmosphere, add the alkene substrate (3-6 equivalents) via syringe.
-
Seal the vial with a screw cap and place it in a photoreactor equipped with a 365 nm LED lamp.
-
Irradiate the reaction mixture for 16-24 hours at room temperature with stirring.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclobutane-fused chromanone.
Data Presentation
Table 1: Substrate Scope for the Gold-Catalyzed [2+2] Cycloaddition of Coumarins and Alkenes [2][3]
| Entry | Coumarin Substrate | Alkene Substrate | Product | Yield (%) | d.r. |
| 1 | Coumarin | Vinyltrimethylsilane | 2a | 79 | 1.1:1 |
| 2 | Coumarin | 1-Hexene | 2b | 75 | 1.3:1 |
| 3 | Coumarin | Cyclopentene | 2c | 85 | >20:1 |
| 4 | 6-Methylcoumarin | Vinyltrimethylsilane | 2s | 81 | 1.2:1 |
| 5 | 6-Bromocoumarin | Vinyltrimethylsilane | 2t | 88 | 1.1:1 |
| 6 | Osthole | Vinyltrimethylsilane | 2z | 35 | 1.5:1 |
| 7 | Flavone | 1-Hexene | 2ab | 80 | 1.7:1 |
Yields of isolated products are reported as combined yields of both diastereomers. Diastereomeric ratios (d.r.) were determined by ¹H NMR of the crude reaction mixture.
Reaction Workflow
References
Application Notes and Protocols for the Diels-Alder Reaction of Cyclobutene-1,2-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been widely applied in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] Cyclobutene-1,2-dicarboxylic acid and its derivatives represent a unique class of dienophiles. The inherent ring strain of the cyclobutene (B1205218) core can influence reactivity, while the 1,2-dicarboxylic substitution pattern allows for predictable control over the stereochemical outcome of the cycloaddition, making these compounds valuable building blocks in organic synthesis.[3]
These application notes provide a detailed overview of the Diels-Alder reactions of cyclobutene-1,2-dicarboxylic acid, its anhydride (B1165640), and its dimethyl ester. This document includes key quantitative data on reaction yields and stereoselectivity, detailed experimental protocols for the synthesis of the dienophiles and their subsequent cycloaddition reactions, and visualizations of the reaction pathways.
Data Presentation
The following tables summarize the quantitative data for the Diels-Alder reaction of cyclobutene-1,2-dicarboxylic acid and its derivatives with various dienes.
Table 1: Diels-Alder Reaction of Cyclobutene-1,2-dicarboxylic Acid with Cyclopentadiene (B3395910)
| Diene | Dienophile | Product | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Cyclobut-1-ene-1,2-dicarboxylic acid | 3,4-dicarboxy-tricyclo[4.2.1.02,5]non-7-ene | 88:12 | [3] |
Table 2: Qualitative Stereochemical Trends for Diels-Alder Reactions of 1,2-Disubstituted Cyclobutenes with Cyclopentadiene
| Dienophile Substituent | Predominant Stereoisomer | Reference |
| -COOH | Endo | [3] |
| -CN | Exo | [3] |
| -COOR (alkoxycarbonyl) | Exo | [3] |
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
This protocol is adapted from a procedure involving the hydrolysis of cis-cyclobutane-1,2-dicyanide.[4]
Materials:
-
cis-Cyclobutane-1,2-dicyanide
-
Sulfuric acid monohydrate
-
Water
-
Diethyl ether (or other suitable water-immiscible solvent like benzene (B151609), toluene, or chloroform)[4]
-
Benzene (for crystallization)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Adduct Formation: React cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate to form the corresponding adduct. Detailed conditions for this step were not available in the searched literature.
-
Hydrolysis: Hydrolyze the adduct by adding water.
-
Extraction: Isolate the cis-cyclobutane-1,2-dicarboxylic acid from the reaction mixture by extraction with a water-immiscible solvent such as diethyl ether.[4]
-
Solvent Removal: Remove the solvent from the extract by evaporation.
-
Crystallization: Crystallize the crude di-acid from benzene to yield a pale yellow crystalline solid. A reported yield for a similar process was 62.5%.[4]
-
Characterization: The melting point of the product is reported to be 131.5-132°C.[4]
Protocol 2: Synthesis of Cyclobut-1-ene-1,2-dicarboxylic Anhydride
This protocol describes the synthesis of the saturated cyclobutane-1,2-dicarboxylic anhydride, which can be a precursor to the unsaturated target molecule.
Materials:
-
cis-1,2-Cyclobutanedicarboxylic acid
-
Acetic anhydride
-
Distillation apparatus
Procedure:
-
Combine cis-1,2-cyclobutanedicarboxylic acid with an excess of acetic anhydride in a round-bottom flask.
-
Heat the mixture to reflux.
-
After the reaction is complete, remove the excess acetic anhydride and acetic acid by distillation, preferably under reduced pressure.
-
The residue is the crude cyclobutane-1,2-dicarboxylic anhydride. Further purification can be achieved by recrystallization or sublimation.
Protocol 3: General Procedure for the Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride
This protocol for a similar dienophile (maleic anhydride) can be adapted for reactions with cyclobutene-1,2-dicarboxylic acid derivatives.[5]
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleic anhydride
-
Erlenmeyer flask
-
Thermometer
Procedure:
-
In an Erlenmeyer flask, combine 1.0 g of maleic anhydride with the desired amount of 2,3-dimethyl-1,3-butadiene.[5]
-
Gently warm the reaction mixture with your hands. An exothermic reaction should commence, and the temperature will rise.[5]
-
To prevent the diene from boiling off, remove your hands once the reaction begins.[5]
-
If a white solid remains, stir the mixture occasionally with a thermometer.[5]
-
Allow the reaction mixture to cool to room temperature.
-
The product, 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, can be purified by recrystallization.[5]
Visualizations
Reaction Pathway for the Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
Caption: Synthesis of cis-cyclobutane-1,2-dicarboxylic acid.
General Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Endo vs. Exo Stereoselectivity in the Diels-Alder Reaction
Caption: Endo vs. Exo pathways in the Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 5. atc.io [atc.io]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing Cyclobutane-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. While the query specified 1,2-cyclobutanedione, a comprehensive review of the scientific literature reveals that the primary cyclobutane-based building block for MOF synthesis is 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC) . This document provides detailed application notes and protocols for the synthesis of MOFs using this versatile ligand. The rigid and polyfunctional nature of the cyclobutane (B1203170) core in H₄CBTC allows for the construction of robust frameworks with interesting structural topologies.
Synthesis of MOFs with 1,2,3,4-Cyclobutanetetracarboxylic Acid: An Overview
The synthesis of MOFs using 1,2,3,4-cyclobutanetetracarboxylic acid typically involves solvothermal or hydrothermal methods. In these techniques, the organic ligand and a metal salt are dissolved or suspended in a solvent, sealed in a reaction vessel, and heated to a specific temperature for a period of time. During this process, the metal ions and organic linkers self-assemble into a crystalline framework. The choice of metal ion, solvent, temperature, and reaction time can significantly influence the resulting MOF's structure and properties.
A notable example is the hydrothermal reaction of cadmium nitrate (B79036) with H₄CBTC, which yields a three-dimensional coordination polymer with the formula [Cd₂(CBTC)(H₂O)₂]n.[1] This demonstrates the ability of the CBTC⁴⁻ ligand to act as an efficient binder for metal ions, leading to stable, extended frameworks.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Cadmium-Based MOF, [Cd₂(CBTC)(H₂O)₂]n
This protocol is based on the synthesis of the first three-dimensional MOF containing a cyclobutane-1,2,3,4-tetracarboxylate ligand.[1]
Materials:
-
1,2,3,4-Cyclobutanetetracarboxylic acid (H₄CBTC)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Analytical balance
-
Filtration apparatus
-
pH meter (optional)
Procedure:
-
In a 20 mL beaker, dissolve 0.1 mmol of 1,2,3,4-cyclobutanetetracarboxylic acid and 0.2 mmol of cadmium(II) nitrate tetrahydrate in 10 mL of deionized water.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature naturally.
-
Collect the resulting colorless, block-shaped crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the crystals in air.
Characterization:
The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure, infrared (IR) spectroscopy to confirm the coordination of the carboxylate groups to the metal centers, and thermogravimetric analysis (TGA) to assess its thermal stability.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the porosity of MOFs synthesized from 1,2,3,4-cyclobutanetetracarboxylic acid. Many of the reported structures are described as coordination polymers with densely packed frameworks, which may not exhibit significant permanent porosity accessible to gas molecules like nitrogen for standard BET analysis. For instance, a series of alkali metal-based MOFs synthesized with H₄CBTC were found to have high packing indexes, suggesting low intrinsic porosity.
Further research and characterization are required to determine key parameters such as BET surface area, pore volume, and pore size for these materials. Such data is crucial for evaluating their potential in applications like drug loading and release.
| MOF Designation | Metal Ion | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Yield (%) | Reference |
| [Cd₂(CBTC)(H₂O)₂]n | Cd²⁺ | Hydrothermal | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Logical Workflow for MOF Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of MOFs using 1,2,3,4-cyclobutanetetracarboxylic acid.
Applications in Drug Development
While the direct application of MOFs derived from 1,2,3,4-cyclobutanetetracarboxylic acid in drug delivery has not been extensively reported, the general principles of using MOFs as drug delivery vehicles are well-established. The porous nature of MOFs allows for the encapsulation of drug molecules, and the tunable surface chemistry enables controlled release.
For MOFs based on H₄CBTC to be considered for drug delivery applications, the following aspects would need to be investigated:
-
Porosity: The synthesis of H₄CBTC-based MOFs with significant and accessible pore volumes is a prerequisite for encapsulating therapeutic agents.
-
Biocompatibility: The toxicity of the metal ions and the ligand must be assessed. While some metals like iron and zinc are generally considered biocompatible, the in-vivo behavior of the complete MOF structure needs to be evaluated.
-
Drug Loading and Release: Studies would be required to determine the loading capacity of various drug molecules and their release kinetics under physiological conditions.
-
Stability: The stability of the MOF in biological media is crucial for its function as a drug carrier.
The rigid cyclobutane backbone of H₄CBTC could potentially lead to highly stable MOF structures, which would be advantageous for controlled drug release applications.
Signaling Pathway for MOF-based Drug Delivery (Conceptual)
The following diagram illustrates a conceptual signaling pathway for the cellular uptake and drug release from a functionalized MOF.
Caption: A conceptual diagram illustrating the endocytosis of a drug-loaded MOF and subsequent intracellular drug release.
Conclusion and Future Directions
The use of 1,2,3,4-cyclobutanetetracarboxylic acid as a ligand for the synthesis of metal-organic frameworks is an emerging area of research. While several coordination polymers have been successfully synthesized and structurally characterized, a comprehensive understanding of their porosity and potential for applications such as drug delivery is still in its early stages. Future research should focus on the systematic synthesis of H₄CBTC-based MOFs with varying metal ions and reaction conditions to generate materials with permanent porosity. Detailed characterization of their surface area and pore structures, followed by investigations into their biocompatibility and drug loading/release capabilities, will be crucial for advancing their use in the field of drug development. The unique structural features offered by the cyclobutane moiety hold promise for the design of novel and robust MOF platforms.
References
Troubleshooting & Optimization
Preventing polymerization of 1,2-Cyclobutanedione during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 1,2-cyclobutanedione during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a yellow, solid organic compound with the chemical formula C₄H₄O₂.[1][2] Its high reactivity and tendency to polymerize stem from the ring strain of the four-membered ring and the presence of two adjacent, reactive ketone groups. This structure makes it susceptible to reactions like aldol (B89426) condensation and other modes of self-addition, leading to the formation of oligomers and polymers over time.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize polymerization, this compound should be stored in a cool, dark, and dry environment.[3] The recommended storage temperature is 4°C.[4] It is crucial to keep the container tightly sealed and to avoid exposure to moisture, as this can promote degradation pathways.[5] The compound should also be stored away from incompatible materials such as oxidizing agents.
Q3: What are the signs of this compound polymerization?
A3: Visual signs of polymerization can include a change in the physical appearance of the material, such as the formation of a viscous liquid, a waxy solid, or a precipitate. A change in color may also be indicative of degradation. Analytically, polymerization can be confirmed by techniques such as ¹H NMR spectroscopy (observing the appearance of new, broad signals and the disappearance of the sharp monomer signal), and chromatography (GC-MS or LC-MS), which will show the presence of higher molecular weight species.
Q4: Can I use polymerization inhibitors to store this compound?
A4: Yes, the use of polymerization inhibitors is a recommended strategy to enhance the shelf-life of this compound. Common free-radical scavengers such as Butylated Hydroxytoluene (BHT), Hydroquinone (B1673460), and TEMPO are suitable candidates. These inhibitors work by intercepting reactive intermediates that initiate the polymerization chain reaction.
Q5: How do I choose the right polymerization inhibitor?
A5: The choice of inhibitor may depend on the intended downstream application of the this compound, as the inhibitor may need to be removed prior to use. Phenolic inhibitors like BHT and hydroquinone are effective and can often be removed by a basic wash. TEMPO is a highly efficient radical scavenger. The recommended concentrations for these inhibitors are generally in the range of 50-500 ppm.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| The this compound has turned from a yellow solid into a sticky or brownish mass. | Polymerization has occurred due to improper storage conditions (e.g., elevated temperature, exposure to light or moisture). | If the material is essential and no alternative is available, attempt to purify a portion by sublimation or recrystallization, although yields may be low. For future prevention, strictly adhere to recommended storage conditions (4°C, dark, dry, inert atmosphere). |
| ¹H NMR analysis shows multiple broad peaks in addition to the expected sharp singlet. | The sample contains oligomers/polymers of this compound. | Confirm the presence of higher molecular weight species using GC-MS or LC-MS. If the level of polymerization is low, the material may still be usable for some applications. To prevent this in the future, add a recommended polymerization inhibitor to fresh material. |
| The compound is insoluble in solvents in which it was previously soluble. | Extensive polymerization has led to the formation of high molecular weight, insoluble polymers. | The material is likely unusable and should be disposed of according to safety guidelines. Review storage procedures and consider using a more effective inhibitor or storing smaller batches for shorter durations. |
| Inconsistent results in reactions using this compound from different batches or stored for different lengths of time. | Varying degrees of polymerization are affecting the concentration of the active monomer. | It is critical to assess the purity of this compound before each use, especially if it has been stored for an extended period. Use the provided analytical protocols to determine the monomer concentration. |
Data on Recommended Polymerization Inhibitors
| Inhibitor | Chemical Class | Recommended Concentration (ppm) | Mechanism of Action | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 | Free-radical scavenger; donates a hydrogen atom to reactive radical species. | Effective and commonly used. May require removal before use in some applications. |
| Hydroquinone | Phenolic | 100 - 500 | Excellent free-radical scavenger, particularly effective in the presence of oxygen.[6][7] | Can cause discoloration of the monomer. Requires oxygen to function optimally. |
| TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | Nitroxide Stable Radical | 50 - 200 | Highly efficient radical scavenger that rapidly combines with carbon-centered radicals.[8] | Very effective at low concentrations. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the purity of this compound and detect the presence of oligomers.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a clean GC vial.
-
Ensure the sample is fully dissolved. If particulates are present, centrifuge the vial before placing it in the autosampler.[5]
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to avoid column overloading.
-
Injector Temperature: 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 84).
-
Integrate the peak area of the monomer.
-
Search for peaks at later retention times with higher molecular weights that are multiples of the monomer unit, which would indicate the presence of dimers, trimers, and other oligomers.
-
Calculate the purity of the sample by dividing the peak area of the monomer by the total peak area of all detected components.
-
Protocol 2: Monitoring Polymerization of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the extent of polymerization over time.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) or 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
The pure monomer of this compound is expected to show a sharp singlet for the four equivalent protons of the cyclobutane (B1203170) ring.
-
The chemical shift of this peak should be recorded for the fresh, pure sample.
-
-
Data Analysis:
-
Over time, the intensity of the sharp singlet corresponding to the monomer will decrease.
-
The appearance of new, broader signals in the aliphatic and other regions of the spectrum will indicate the formation of oligomers and polymers.
-
By integrating the monomer peak relative to the internal standard, the concentration of the remaining monomer can be calculated at different time points to assess the rate of polymerization under specific storage conditions.
-
Protocol 3: Thermal Stability Analysis of this compound using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of this compound and observe any exothermic events corresponding to polymerization or decomposition.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.[9]
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Scan a temperature range that includes the melting point and extends to higher temperatures to observe any decomposition or polymerization (e.g., from 25°C to 350°C).
-
-
Data Analysis:
-
Observe the thermogram for endothermic and exothermic events.
-
An endotherm will be observed at the melting point of the pure compound.
-
A broad exotherm at temperatures above the melting point may indicate polymerization or decomposition. The peak temperature and the area of this exotherm can provide information about the thermal stability of the compound.
-
A shift in the melting point to a lower temperature or a broadening of the melting peak in aged samples can indicate the presence of impurities, including oligomers.
-
Visualizations
Caption: A simplified diagram illustrating a potential aldol condensation pathway for the polymerization of this compound.
Caption: A logical workflow for troubleshooting the stability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chempoint.com [chempoint.com]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Technical Support Center: Purification of 1,2-Cyclobutanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,2-cyclobutanedione. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most prevalent impurity is 1-hydroxycyclopropanecarboxylic acid, which forms when this compound is exposed to moisture.[1] Other potential impurities can include unreacted starting materials from the synthesis, such as 1,2-bis(trimethylsiloxy)cyclobutene, and polymeric byproducts.
Q2: My purified this compound is a yellow solid. Is this normal?
Yes, pure this compound is a yellow solid.[2]
Q3: How should I store purified this compound?
To prevent degradation and polymerization, this compound should be stored at 0°C in a hermetically sealed flask, protected from light.[2]
Q4: What analytical techniques can I use to assess the purity of my this compound sample?
The purity of this compound can be effectively determined using the following methods:
-
¹H NMR: A high-purity sample in CCl₄ will show a single signal at approximately 2.98 ppm.[1]
-
Melting Point: Pure this compound has a sharp melting point of 65°C.[2][3]
-
Infrared (IR) Spectroscopy: In CCl₄, characteristic peaks should be observed at 1778 and 1810 cm⁻¹.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: In hexane, you can observe a series of absorption maxima.[2]
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Recommended Solution |
| No crystals form, solution remains clear. | The solution is undersaturated (too much solvent was added). | Concentrate the solution by carefully removing some solvent under reduced pressure and then attempt to cool again for crystallization. |
| An oil forms instead of crystals ("oiling out"). | The compound is precipitating from a supersaturated solution at a temperature above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a previously obtained pure crystal can also promote proper crystallization. |
| Low yield of recovered crystals. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled to minimize solubility. Recover additional material by concentrating the mother liquor and performing a second crystallization. |
| Crystals are discolored or appear impure. | Impurities are trapped within the crystal lattice. | The crystallization may be occurring too rapidly. Dissolve the crystals in fresh, hot solvent and allow them to cool more slowly to encourage the selective crystallization of the pure compound. |
Product Instability
| Problem | Potential Cause | Recommended Solution |
| Product decomposes or polymerizes during purification or storage. | The compound is sensitive to moisture, light, and heat. | Moisture: Always use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) during all purification and handling steps.[1] Light: Protect the compound from light by working in a dark hood and storing it in amber vials or flasks wrapped in aluminum foil.[1] Heat: Avoid excessive heating. Use reduced pressure to remove solvents at room temperature whenever possible. |
| Formation of 1-hydroxycyclopropanecarboxylic acid is observed in the final product. | Exposure to moisture during workup or purification. | Rigorously dry all glassware and use anhydrous solvents. Perform filtration and transfers under an inert atmosphere. |
Purification Protocols
Data Presentation
| Property | Value |
| Appearance | Yellow solid |
| Melting Point | 65 °C[2][3] |
| ¹H NMR (CCl₄) | δ 2.98 (s)[1] |
| IR (CCl₄, cm⁻¹) | 1778, 1810[2] |
| UV (hexane, nm) | 407, 423, 436, 453, 463, 489, 500.5[2] |
| Yield (Crystallization) | 70-73%[1] |
Experimental Methodologies
1. Purification by Recrystallization from Pentane (B18724)
This is a highly effective method for obtaining pure this compound.
-
Materials:
-
Crude this compound
-
Anhydrous pentane (distilled from a drying agent like sodium)
-
Dry ice/methanol bath
-
Schlenk filtration apparatus
-
Inert gas source (nitrogen or argon)
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of anhydrous pentane at room temperature.
-
If the solution contains insoluble impurities, filter it under an inert atmosphere.
-
Concentrate the solution under reduced pressure at room temperature.
-
Cool the resulting residue to -60°C using a dry ice/methanol bath to induce crystallization.
-
Quickly filter the crystallized yellow solid using a pre-cooled Schlenk filtration apparatus under a positive pressure of inert gas.
-
Wash the crystals with several small portions of ice-cold (-60°C) anhydrous pentane.
-
The mother liquor can be concentrated and a second crop of crystals can be obtained by repeating the cooling and filtration process.
-
Dry the purified crystals under vacuum.
-
2. Purification by Vacuum Sublimation
Sublimation is an excellent alternative for purifying this compound, especially for smaller quantities, as it can yield very pure crystals.
-
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
High vacuum pump
-
Heating mantle or oil bath
-
Coolant for the cold finger (e.g., circulating cold water)
-
-
Procedure:
-
Place the crude, dry this compound at the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are well-sealed.
-
Begin circulating the coolant through the cold finger.
-
Evacuate the apparatus to a pressure of approximately 15 mm Hg.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath to room temperature.
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully and slowly vent the apparatus with an inert gas.
-
Collect the purified crystals from the cold finger.
-
3. Purification by Column Chromatography
While feasible, column chromatography should be approached with caution due to the reactivity of this compound. The polar nature of silica (B1680970) or alumina (B75360) can potentially catalyze degradation or polymerization.
-
Considerations:
-
Stationary Phase: Use a neutral stationary phase like deactivated silica gel to minimize decomposition.
-
Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should be used. The polarity should be kept as low as possible to ensure timely elution.
-
Speed: The chromatography should be performed as quickly as possible to minimize the time the compound spends on the column. Flash chromatography is recommended over gravity chromatography.
-
Inert Atmosphere: While challenging, running the column under an inert atmosphere can help prevent moisture-related degradation.
-
Visualized Workflows and Pathways
Caption: Decision workflow for selecting a purification technique.
Caption: Moisture-induced degradation of this compound.
References
Stability of 1,2-Cyclobutanedione under different reaction conditions
Technical Support Center: 1,2-Cyclobutanedione
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound is a reactive molecule with several stability concerns. It is particularly sensitive to:
-
Moisture: In the presence of water or basic conditions, it can undergo a benzilic acid-type rearrangement to form 1-hydroxycyclopropanecarboxylic acid.[1][2]
-
Heat: Thermal decomposition can occur at elevated temperatures, yielding ethene and two molecules of carbon monoxide.[3]
-
Light: Photochemical decomposition and polymerization can be initiated by exposure to light.[2]
-
Polymerization: The compound is prone to polymerization, especially in the presence of impurities or upon prolonged storage.[4]
Q2: How should I properly store this compound?
To ensure its stability, this compound should be stored at 0°C in a hermetically sealed flask in the dark.[2] It is crucial to exclude moisture and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q3: My this compound appears to be decomposing. What are the likely causes?
Decomposition can be indicated by a change in color, the appearance of a viscous liquid, or the evolution of gas. The most common causes are:
-
Exposure to moisture or basic impurities: This leads to a rearrangement reaction.
-
Elevated temperatures: This can induce thermal decomposition.
-
Exposure to light: This can trigger photochemical reactions.
Refer to the troubleshooting guide below for specific scenarios and solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction yields are consistently low when using this compound. | Decomposition of the starting material due to improper handling or storage. | Ensure the compound is stored under inert atmosphere, protected from light, and at low temperature. Use freshly purified this compound for best results. Handle the compound using air-sensitive techniques. |
| An unexpected acidic byproduct is isolated from the reaction mixture. | Presence of moisture leading to the formation of 1-hydroxycyclopropanecarboxylic acid via rearrangement.[1][2] | Thoroughly dry all glassware and solvents before use. Conduct the reaction under a strictly inert atmosphere (nitrogen or argon). |
| The reaction mixture turns into a polymer-like substance. | This compound is prone to polymerization, which can be initiated by light or impurities.[4] | Conduct the reaction in a dark hood or wrap the reaction vessel in aluminum foil.[2] Ensure the purity of the starting material and solvents. |
| Gas evolution is observed upon heating the reaction. | Thermal decomposition of this compound into ethene and carbon monoxide.[3] | If the desired reaction requires elevated temperatures, carefully monitor the reaction temperature and consider if the decomposition pathway competes with the intended reaction. Use the lowest possible temperature for the desired transformation. |
Quantitative Stability Data
The stability of this compound is highly dependent on the reaction conditions. The following table summarizes available quantitative data.
| Condition | Parameter | Value | Notes |
| Thermal Decomposition (Gas Phase) | Activation Energy (Ea) | 39.3 (±2) kcal/mol | The decomposition into C2H4 + 2CO is a unimolecular process.[3] |
| Pre-exponential Factor (log A, s⁻¹) | 15.07 (±0.3) | The reaction is pressure-dependent and can be enhanced by surface area at lower temperatures.[3] | |
| Base-Catalyzed Rearrangement | Gibbs Free Energy of Activation (ΔG‡) | (Computational) | The benzilic acid type rearrangement to 1-hydroxycyclopropanecarboxylate is the most feasible pathway under basic conditions.[1] |
Experimental Protocols
Protocol 1: General Handling of this compound (Air-Sensitive Technique)
This protocol outlines the necessary precautions for handling this compound to prevent its decomposition.
Materials:
-
This compound
-
Schlenk flask or a three-necked round-bottomed flask
-
Inert gas source (Argon or Nitrogen) with a dual-bank vacuum manifold (Schlenk line)
-
Septa, syringes, and needles
-
Dry solvents
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of inert gas using a Schlenk line. Perform at least three vacuum-backfill cycles to ensure a completely inert atmosphere.
-
Reagent Transfer: If this compound is a solid, quickly weigh the desired amount and add it to the reaction flask under a positive flow of inert gas. If it is stored as a solution, transfer it using a gas-tight syringe that has been purged with inert gas.
-
Solvent Addition: Add dry, degassed solvents to the reaction flask via a cannula or a syringe.
-
Reaction Conditions: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Work-up: Quench and work up the reaction under conditions that are compatible with the product's stability. If the product is also sensitive, continue to use inert atmosphere techniques during extraction and purification.
Protocol 2: Monitoring Thermal Decomposition
This protocol is adapted from the study of the gas-phase thermal decomposition of this compound.[3]
Materials:
-
This compound
-
Packed reaction vessel (quartz)
-
Vacuum line
-
Gas chromatograph (GC) or mass spectrometer (MS) for product analysis
-
Constant temperature bath or furnace
Procedure:
-
Sample Preparation: Introduce a known pressure of this compound vapor into the reaction vessel, which has been evacuated and heated to the desired temperature (e.g., 120-250°C).
-
Decomposition: Allow the decomposition to proceed for a set amount of time.
-
Product Analysis: After the specified time, quickly transfer the gaseous contents of the reaction vessel to a GC or MS for analysis of the products (ethene and carbon monoxide).
-
Kinetic Analysis: Repeat the experiment at various temperatures and initial pressures to determine the reaction order and Arrhenius parameters. Plot 1/k vs. 1/p to extrapolate to infinite pressure and obtain k∞.
Diagrams
Caption: Thermal decomposition pathway of this compound.
Caption: Base-catalyzed rearrangement of this compound.
Caption: Workflow for handling air-sensitive this compound.
References
Optimizing reaction yields for syntheses involving 1,2-Cyclobutanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields for syntheses involving 1,2-cyclobutanedione.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely cited and reliable method for the synthesis of this compound is the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[1][2] This procedure is well-documented in Organic Syntheses and is known to produce the dione (B5365651) in good yields.[1]
Q2: What are the main safety concerns when working with this compound?
A2: this compound is a yellow solid that can be harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[3] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How should this compound be stored?
A3: this compound is prone to polymerization, especially when exposed to light.[1][2] It should be stored at 0°C in a hermetically sealed flask in the dark for long-term stability.[1]
Q4: My this compound sample is undergoing a reaction in the presence of a basic solution. What is likely happening?
A4: In the presence of a base, such as hydroxide, this compound is known to undergo a benzilic acid-type rearrangement, which results in ring contraction to form 1-hydroxycyclopropanecarboxylate.[4][5] This is a common reaction for cyclic 1,2-diones.
Troubleshooting Guides
Issue 1: Low Yield During the Synthesis of this compound
A common issue encountered during the synthesis of this compound is a lower-than-expected yield. The expected yield for the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene is typically in the range of 70-73%.[1] Below is a guide to troubleshoot potential causes of low yield.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried before use and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen). Use anhydrous solvents.[1] | Moisture can lead to the ring contraction of this compound to form 1-hydroxycyclopropanecarboxylic acid, thus reducing the yield of the desired product.[1] |
| Photoinduced Polymerization | Conduct the reaction in a dark fume hood or cover the reaction flask with aluminum foil to protect it from light.[1] | This compound is susceptible to polymerization upon exposure to light, which will significantly decrease the isolated yield of the monomeric dione.[1][2] |
| Incomplete Reaction | Ensure the reaction mixture is heated to 40°C for 2 hours after the addition of bromine is complete.[1] | This heating step is crucial for the completion of the reaction. An incomplete reaction will result in a lower yield.[1] |
| Loss During Workup and Purification | When isolating the product by crystallization at low temperatures (-60°C), filter the product quickly. Wash the crystals with cold, anhydrous pentane (B18724).[1] The product can also be purified by sublimation under vacuum.[1] | This compound is a volatile solid. Losses can occur during filtration and washing if not performed efficiently and at the recommended low temperature. Sublimation is an effective purification method that can improve recovery. |
| Purity of Starting Material | Use high-purity 1,2-bis(trimethylsiloxy)cyclobutene. If necessary, purify the starting material before use. | Impurities in the starting material can lead to side reactions and a decrease in the overall yield. |
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Undesired Ring Contraction Product is Observed
The formation of a cyclopropane (B1198618) derivative, specifically 1-hydroxycyclopropanecarboxylic acid, is a common side reaction when working with this compound.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Presence of Base | Avoid basic conditions during workup and purification unless a ring contraction is desired. Use neutral or slightly acidic conditions for quenching and extraction. | This compound readily undergoes a benzilic acid-type rearrangement in the presence of a base, leading to the formation of a cyclopropanecarboxylic acid derivative.[4][5] |
| Presence of Moisture | As mentioned for low yields, ensure strictly anhydrous conditions throughout the synthesis and handling of this compound.[1] | Water can act as a nucleophile and, particularly under non-acidic conditions, can facilitate the ring contraction rearrangement. |
Mechanism of Base-Catalyzed Ring Contraction
Caption: Base-catalyzed ring contraction of this compound.
Experimental Protocols
Synthesis of this compound from 1,2-Bis(trimethylsiloxy)cyclobutene
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
1,2-Bis(trimethylsiloxy)cyclobutene (0.75 mol)
-
Anhydrous pentane (750 mL)
-
Bromine (0.75 mol)
-
Dry ice-methanol bath
-
Nitrogen gas supply
Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a dropping funnel, nitrogen inlet, mechanical stirrer, and low-temperature thermometer, charge the 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane.
-
Maintain a dry nitrogen atmosphere and cool the solution to -60°C using a dry ice-methanol bath.
-
Add a solution of bromine in 375 mL of anhydrous pentane dropwise with stirring over 2 hours.
-
After the addition is complete, heat the mixture to 40°C for 2 hours.
-
Concentrate the mixture by removing approximately 550 mL of solvent under reduced pressure at room temperature.
-
Cool the residue to -60°C to crystallize the product.
-
Quickly filter the yellow solid through a sintered-glass funnel under a positive pressure of dry nitrogen.
-
Wash the crystals with several portions of anhydrous pentane pre-cooled to -60°C.
-
The final product is a yellow solid with a melting point of 65°C.
Yield Data:
| Reactant | Product | Reported Yield |
| 1,2-Bis(trimethylsiloxy)cyclobutene | This compound | 70-73%[1] |
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted 1,2-Cyclobutanediones
Welcome to the technical support center for the synthesis of substituted 1,2-cyclobutanediones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to substituted 1,2-cyclobutanediones?
A1: The most common and reliable strategy is a two-step process. First, a substituted cyclobutanone (B123998) is synthesized, typically via a [2+2] cycloaddition between a ketene (B1206846) and an alkene. Second, the α-methylene group of the cyclobutanone is oxidized to a carbonyl group to yield the final 1,2-dione. The Riley oxidation, using selenium dioxide (SeO₂), is a standard method for this second step.[1][2]
Q2: Why are substituted 1,2-cyclobutanediones difficult to synthesize and handle?
A2: Several factors contribute to the difficulty:
-
Ring Strain: The four-membered ring is highly strained, making the products susceptible to ring-opening or rearrangement reactions.
-
Instability: 1,2-dicarbonyl compounds can be sensitive to moisture, light, and both acidic and basic conditions. For instance, in the presence of moisture, 1,2-cyclobutanedione can undergo ring contraction to form 1-hydroxycyclopropanecarboxylic acid.[3]
-
Side Reactions: The precursors, particularly ketenes, are highly reactive and prone to dimerization or polymerization, which competes with the desired cycloaddition.[4]
-
Purification Challenges: Due to their instability, purification requires careful techniques, often involving chromatography under anhydrous conditions followed by low-temperature crystallization.[3]
Q3: What is the Favorskii rearrangement and how is it relevant?
A3: The Favorskii rearrangement is a reaction of an α-halo ketone with a base, which typically results in a ring contraction to form a carboxylic acid derivative.[5][6] This is highly relevant as a potential side reaction. If any α-halocyclobutanones are formed as intermediates or byproducts (e.g., by using a halo-substituted ketene), treatment with a base during workup could lead to the formation of unwanted cyclopropanecarboxylic acid derivatives instead of the desired cyclobutanedione.[5][7]
Troubleshooting Guide
Problem Area 1: [2+2] Cycloaddition for Cyclobutanone Precursor
Q: I am getting low or no yield of my substituted cyclobutanone. What are the common causes and solutions?
A: Low yields in ketene-alkene cycloadditions are a frequent issue. Here are the primary causes and troubleshooting steps:
-
Cause 1: Ketene Dimerization/Polymerization. Ketenes are highly reactive and readily react with themselves.
-
Solution: Generate the ketene in situ from a stable precursor (e.g., an acid chloride with a non-nucleophilic base) so that it is immediately trapped by the alkene. This keeps the steady-state concentration of the ketene low, minimizing self-reaction.
-
-
Cause 2: Poor Alkene Reactivity. Unactivated or sterically hindered alkenes react sluggishly under thermal conditions.
-
Cause 3: Incorrect Stereoelectronics. The concerted thermal [2+2] cycloaddition has specific orbital symmetry requirements (suprafacial-antarafacial), which can be sterically demanding.
-
Solution: Switching from a thermal reaction to a photochemical [2+2] cycloaddition can be effective, as it proceeds through a different, symmetry-allowed mechanism. Alternatively, the use of a Lewis acid catalyst can alter the reaction pathway, bypassing the stringent requirements of the thermal concerted process.[4]
-
Q: My cycloaddition is producing the wrong regioisomer or a mixture of diastereomers. How can I improve selectivity?
A: Selectivity is a key challenge, especially with unsymmetrical reactants.
-
Regioselectivity: In thermal ketene-alkene cycloadditions, the regiochemistry is generally predictable. The more nucleophilic carbon of the alkene attacks the electrophilic carbonyl carbon of the ketene. Ensure your starting materials' electronics favor the desired orientation.
-
Diastereoselectivity: This is highly dependent on the reaction conditions.
-
Thermal Conditions: Often give poor diastereomeric ratios (dr).
-
Lewis Acid Catalysis: Can dramatically improve or even reverse the diastereoselectivity compared to thermal conditions. For example, the reaction of phenylmethylketene with indene (B144670) under thermal conditions gives the endo product, while using EtAlCl₂ favors the exo product with high selectivity.[7] Experimenting with different Lewis acids and reaction temperatures is crucial.
-
Problem Area 2: Oxidation to the 1,2-Dione
Q: My Riley oxidation of the cyclobutanone to the 1,2-dione is low-yielding. What could be wrong?
A: The Riley oxidation (SeO₂) can be sensitive to reaction conditions.
-
Cause 1: Over-oxidation or Side Reactions. Selenium dioxide can promote other reactions, and the product itself can be unstable under prolonged heating.
-
Solution: Carefully control the reaction temperature and time. The reaction is often run at elevated temperatures (e.g., 100 °C in dioxane), and monitoring by TLC or GC-MS is essential to stop the reaction once the starting material is consumed.[1] Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can sometimes provide milder conditions.[2]
-
-
Cause 2: Substrate Decomposition. If the substituent on your cyclobutanone is sensitive to oxidation, yields will suffer.
-
Solution: Ensure the substituent is robust under the reaction conditions. If not, a protecting group strategy may be necessary, or an alternative, milder oxidation method should be explored.
-
Problem Area 3: Product Instability and Purification
Q: My final this compound product decomposes during workup or purification. How can I improve its stability?
A: This is a critical challenge due to the inherent instability of the product.
-
Cause 1: Presence of Water. Moisture can lead to rapid ring contraction.
-
Solution: Perform all workup and purification steps under strictly anhydrous conditions. Use dried solvents, and handle the material under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Cause 2: Incompatible Chromatography Conditions. Silica (B1680970) gel is acidic and can cause decomposition of sensitive compounds.
-
Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in hexane) before packing the column. Alternatively, use a less acidic stationary phase like alumina.
-
-
Cause 3: Thermal Instability.
-
Solution: Purify the compound quickly and at low temperatures. Use cold solvents for chromatography where possible. Remove solvent under reduced pressure without excessive heating. For final product isolation, low-temperature crystallization from a non-polar solvent like pentane (B18724) is often effective.[3] Store the final product at low temperatures (e.g., ≤ 0 °C) in a sealed container in the dark.
-
Data Presentation
The choice of reaction conditions for the initial [2+2] cycloaddition has a profound impact on the yield and stereoselectivity of the cyclobutanone precursor. The following tables summarize the dramatic improvements observed when using a Lewis acid promoter (EtAlCl₂) compared to traditional thermal conditions for various substrates.
Table 1: Comparison of Lewis Acid vs. Thermal Conditions for Cyclobutanone Synthesis [7]
| Entry | Alkene | Ketene | Product | Thermal Conditions (Yield, dr) | Lewis Acid Conditions (Yield, dr) |
|---|---|---|---|---|---|
| 1 | Cyclohexene | Phenylmethylketene | A | ~5%, ~1:1 | 84%, 13:1 |
| 2 | Cyclopentene | Phenylmethylketene | B | 42%, 2:1 | 92%, 18:1 |
| 3 | Indene | Phenylmethylketene | C | 71%, 6:1 (endo) | 59%, 1:7 (exo) |
dr = diastereomeric ratio.
Table 2: Substrate Scope for Lewis Acid-Promoted [2+2] Cycloadditions [7]
| Entry | Alkene | Ketene | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | 1-Hexene | Diphenylketene | D | 63% | 8:1 |
| 2 | Styrene | Diphenylketene | E | 69% | >20:1 (regioselectivity) |
| 3 | 1-Octene | Dimethylketene | F | 77% | 10:1 |
| 4 | (Z)-2-Butene | Phenylmethylketene | G | 65% | 13:1 |
| 5 | Vinylcyclohexane | Diphenylketene | H | 78% | 8:1 |
Key Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a substituted this compound, combining a Lewis acid-promoted [2+2] cycloaddition with a subsequent Riley oxidation.
Step 1: Synthesis of 3-Phenyl-2,2-dimethylcyclobutanone via [2+2] Cycloaddition
This protocol is adapted from a general procedure for Lewis acid-promoted cycloadditions.[7]
-
Reagents & Equipment:
-
2-Phenylprop-1-ene (styrene derivative)
-
2,2-Dimethylpropanoyl chloride (pivaloyl chloride)
-
Triethylamine (Et₃N), distilled
-
Ethylaluminum dichloride (EtAlCl₂), 1.0 M solution in hexanes
-
Anhydrous dichloromethane (B109758) (DCM)
-
Oven-dried glassware, magnetic stirrer, syringe, inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add 2-phenylprop-1-ene (1.2 equivalents) and anhydrous DCM (to make a 0.2 M solution based on the acid chloride).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add ethylaluminum dichloride solution (1.5 equivalents) dropwise via syringe. Stir the mixture for 15 minutes.
-
In a separate flask, prepare a solution of 2,2-dimethylpropanoyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Add this acid chloride/amine solution dropwise to the cold reaction mixture over 1 hour using a syringe pump to facilitate slow addition for in situ ketene generation.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 3 hours.
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 3-phenyl-2,2-dimethylcyclobutanone.
-
Step 2: Synthesis of 3-Phenyl-4,4-dimethylcyclobutane-1,2-dione via Riley Oxidation
This protocol is a representative procedure for the oxidation of an α-methylene group adjacent to a carbonyl.[1][2]
-
Reagents & Equipment:
-
3-Phenyl-2,2-dimethylcyclobutanone (from Step 1)
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane, anhydrous
-
Pressure tube, heating mantle, magnetic stirrer
-
-
Procedure:
-
Caution: Selenium compounds are highly toxic. Handle SeO₂ in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
To a pressure tube, add the cyclobutanone from Step 1 (1.0 equivalent), selenium dioxide (2.0 equivalents), and anhydrous 1,4-dioxane.
-
Seal the pressure tube and heat the vigorously stirred suspension to 100 °C in an oil bath.
-
Maintain heating for 7-12 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether. A black precipitate of elemental selenium (Se⁰) will form.
-
Filter the suspension through a pad of Celite® to remove the selenium precipitate. Wash the pad thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography (using deactivated silica gel if necessary) to afford the target 3-phenyl-4,4-dimethylcyclobutane-1,2-dione.
-
Visualizations
Experimental & Logic Workflows
The following diagrams illustrate the general synthesis pathway, a troubleshooting flowchart for the critical cycloaddition step, and the logical effect of using a Lewis acid catalyst.
Caption: General two-step workflow for the synthesis of substituted 1,2-cyclobutanediones.
Caption: Troubleshooting flowchart for low yield in ketene-alkene [2+2] cycloadditions.
Caption: Impact of Lewis acid catalysis on [2+2] cycloaddition outcomes.
References
- 1. Riley Oxidation | NROChemistry [nrochemistry.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of allylic oxidation by selenium dioxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. orgsyn.org [orgsyn.org]
Side reactions of 1,2-Cyclobutanedione in acidic or basic media
Welcome to the technical support center for 1,2-cyclobutanedione. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the handling and reactivity of this compound, with a focus on its side reactions in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound is a sensitive compound with two main stability concerns. Firstly, it is highly prone to polymerization, which can be initiated by light.[1] Therefore, it is crucial to carry out reactions in a dark hood or with protected glassware.[1] Secondly, the compound is sensitive to moisture. Exposure to water, especially under basic or acidic conditions, can lead to ring-contraction or hydrolysis.[1][2][3] Proper storage at low temperatures (e.g., 0°C) in a dark, hermetically sealed container is recommended for long-term stability.[1]
Q2: My reaction in a basic medium is consuming all my this compound and forming an unexpected product. What is likely happening?
A2: In the presence of a base, such as hydroxide (B78521) (OH⁻), this compound is known to undergo a rapid side reaction called the benzilic acid rearrangement .[4][5][6] This is a well-documented reaction for 1,2-dicarbonyl compounds. The reaction involves the nucleophilic attack of the base on one carbonyl group, followed by a 1,2-rearrangement that results in the contraction of the four-membered ring. The final product is 1-hydroxycyclopropane-1-carboxylate, a stable α-hydroxy acid.[4][6] Computational studies show this pathway is highly favorable, with a low activation energy and a strongly exergonic reaction energy.[4][6][7]
Q3: What potential side reactions should I be aware of when using this compound in acidic media?
A3: In acidic media, the primary side reaction of concern is acid-catalyzed hydrolysis. The presence of hydronium ions (H₃O⁺) can catalyze the addition of water to the carbonyl groups, which can potentially lead to ring-opening products. While detailed experimental studies specifically on this compound hydrolysis are limited, the general mechanism for acid-catalyzed ester and carbonyl hydrolysis (A_AC2 mechanism) is well-established and proceeds via a tetrahedral intermediate.[2][3][8] It is crucial to use anhydrous conditions if hydrolysis is to be avoided.
Q4: Is it possible for this compound to undergo self-condensation?
A4: Yes, it is mechanistically possible. This compound has enolizable protons on the carbons adjacent to the carbonyl groups (the C3 and C4 positions). In the presence of a base, an enolate can be formed, which can then act as a nucleophile and attack another molecule of the dione (B5365651). This is known as an aldol (B89426) addition or condensation reaction .[9][10][11] This would lead to the formation of larger, more complex structures. While the benzilic acid rearrangement is often the dominant pathway in strong base, aldol reactions can compete, especially under carefully controlled conditions where a non-nucleophilic base is used to favor enolate formation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution & Troubleshooting Steps |
| Low or zero yield of the desired product in a base-catalyzed reaction. | Benzilic Acid Rearrangement: The base is acting as a nucleophile, triggering a rapid ring contraction to 1-hydroxycyclopropanecarboxylate.[4][6] | 1. Change the Base: If the goal is deprotonation, switch to a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide, LDA) instead of hydroxides or alkoxides. 2. Lower the Temperature: Perform the reaction at significantly lower temperatures (e.g., -78°C) to slow the rate of the rearrangement. 3. Control Stoichiometry: Use the base in stoichiometric amounts rather than in excess. |
| An unexpected acidic impurity is isolated after an aqueous workup. | Hydrolysis or Rearrangement Product: The impurity is likely 1-hydroxycyclopropanecarboxylic acid, the product of the benzilic acid rearrangement, which is triggered by moisture and basic conditions.[1] It could also be a product of acid-catalyzed hydrolysis if the workup was acidic. | 1. Characterize the Byproduct: Use techniques like NMR, IR, and mass spectrometry to confirm the structure of the impurity. The 1H NMR of this compound shows a single peak around 2.98 ppm (in CCl₄), which would be absent in the rearranged product.[1] 2. Use Anhydrous Workup: If possible, perform the workup using anhydrous solvents and drying agents to avoid exposing the reaction mixture to water. |
| Formation of an insoluble, intractable solid (polymer) in the reaction flask. | Polymerization: this compound is known to polymerize, a reaction that can be initiated by exposure to light.[1][12] | 1. Protect from Light: Conduct the experiment in a flask wrapped with aluminum foil or in a dark fume hood.[1] 2. Maintain Low Temperature: Store the starting material and run the reaction at reduced temperatures to minimize polymerization. |
Quantitative Data on Side Reactions
Computational studies have quantified the thermodynamics of the side reactions of this compound in the presence of a hydroxide ion. The data clearly indicates why the benzilic acid rearrangement is the most experimentally observed and favored pathway.
| Reaction Pathway | Description | Relative Gibbs Free Energy of Activation (ΔG≠) | Relative Gibbs Free Energy of Reaction (ΔG_react) |
| Path A: Benzilic Acid Rearrangement | Ring contraction to 1-hydroxycyclopropanecarboxylate. | ~14.3 kcal/mol | ~-24.4 kcal/mol |
| Path B: α-Oxo Acid Formation | Ring opening to form an α-oxobutanoate. | ~22.2 kcal/mol | ~-36.7 kcal/mol |
| Path C: γ-Oxo Acid Formation | Ring opening to form a γ-oxobutanoate. | ~42.2 kcal/mol | ~-21.2 kcal/mol |
(Data sourced from CEPA/1 level computational analysis. Note that while Paths B and C can be thermodynamically favorable, their activation energies are substantially higher, making them kinetically inaccessible compared to Path A).[4][6][7]
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound at 0°C in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil).[1]
-
Handling: Handle the compound quickly. To prevent moisture contamination, use anhydrous solvents (e.g., pentane (B18724) distilled over sodium wire) and a dry nitrogen or argon atmosphere for reactions.[1]
-
Safety: The compound is harmful if swallowed and may cause skin and eye irritation.[13] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Protocol 2: Mitigating Benzilic Acid Rearrangement in Base-Mediated Reactions
-
Glassware and Atmosphere: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (N₂ or Ar) to strictly exclude moisture.
-
Solvent and Base Selection: Use anhydrous, non-protic solvents. Select a non-nucleophilic base (e.g., LDA, LiHMDS) if the goal is enolate formation. If a nucleophilic base is required for another step, proceed with extreme caution.
-
Temperature Control: Cool the reaction vessel to -78°C (dry ice/acetone bath) before adding the base.
-
Reagent Addition: Add the base dropwise to a solution of the this compound while monitoring the reaction closely by TLC or other methods.
-
Quenching: Quench the reaction at low temperature with a non-aqueous proton source if possible, or a carefully buffered aqueous solution to avoid pH extremes.
Visualizations of Reaction Pathways
Caption: Mechanism of the benzilic acid rearrangement of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 5. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 6. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions with 1,2-Cyclobutanedione
Welcome to the technical support center for improving the stereoselectivity of reactions involving 1,2-cyclobutanedione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during stereoselective syntheses with this versatile building block.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions with this compound, offering potential causes and solutions to enhance stereoselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity or Enantioselectivity | - Ineffective chiral auxiliary or catalyst. - Non-optimal reaction temperature. - Incorrect solvent polarity. - Background reaction uncatalyzed or catalyzed by achiral species. | - Screen a variety of chiral auxiliaries (e.g., oxazolidinones, camphorsultam) or chiral catalysts (e.g., Lewis acids with chiral ligands, organocatalysts). - Vary the reaction temperature; lower temperatures often increase selectivity. - Test a range of solvents with different polarities. - Ensure reagents are pure and free from achiral impurities that could catalyze the reaction. |
| Poor Reaction Yield | - Polymerization of this compound.[1] - Decomposition of starting materials or intermediates. - Inefficient catalyst turnover. | - Use fresh this compound, as it is prone to polymerization.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. - Increase catalyst loading or consider a more robust catalyst. |
| Formation of Multiple Products (Regioisomers) | - Lack of regiochemical control in the reaction. - Multiple reactive sites on the substrate. | - Employ directing groups on the substrate to favor one reaction site. - Utilize catalysts that exhibit high regioselectivity. For instance, in [2+2] cycloadditions, the choice of catalyst can strongly influence which constitutional isomer is formed.[2] |
| Difficulty Removing Chiral Auxiliary | - Steric hindrance around the auxiliary. - Harsh removal conditions cleaving other parts of the molecule. | - Select a chiral auxiliary known for milder cleavage conditions (e.g., Evans oxazolidinones).[3] - Explore different cleavage protocols, such as oxidative or reductive methods, that are compatible with the product's functional groups. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the diastereomeric ratio (d.r.) in a reaction involving a chiral auxiliary attached to this compound?
A1: Improving the diastereomeric ratio often involves optimizing several factors:
-
Choice of Chiral Auxiliary: The steric bulk and conformational rigidity of the chiral auxiliary are critical. Auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam can provide excellent facial shielding.[3]
-
Lewis Acid: For reactions like aldol (B89426) or alkylation reactions, the choice of Lewis acid can significantly influence the transition state geometry and, therefore, the diastereoselectivity.
-
Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can affect the chelation of the Lewis acid and the conformation of the substrate-auxiliary complex.
Q2: What are the best strategies for achieving high enantioselectivity in catalytic reactions with this compound?
A2: High enantioselectivity can be achieved through several catalytic asymmetric strategies:
-
Chiral Lewis Acid Catalysis: Employing a chiral Lewis acid, often a metal complex with a chiral ligand, can create a chiral environment around the substrate, leading to enantioselective transformations.
-
Organocatalysis: Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, have proven effective in promoting highly enantioselective reactions like Michael additions.[4][5][6][7]
-
[2+2] Cycloadditions: Catalytic enantioselective [2+2] cycloadditions are a powerful method for constructing chiral cyclobutane (B1203170) rings.[8] Various catalysts, including those based on transition metals, can be used to achieve high enantiomeric excess (e.e.).
Q3: My this compound starting material appears to be a polymer. How can I address this?
A3: this compound is known to be prone to polymerization.[1] It is best prepared fresh by the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[1] If you are using a commercial source, ensure it is of high purity and has been stored properly under inert conditions at a low temperature. If polymerization is suspected, purification by sublimation or careful distillation under reduced pressure may be attempted, although its stability is limited.
Quantitative Data Summary
The following tables summarize quantitative data from relevant literature on stereoselective reactions leading to cyclobutane derivatives. While not all reactions use this compound directly, the principles and results are applicable to designing stereoselective transformations of this substrate.
Table 1: Diastereoselective Sulfa-Michael Addition to Cyclobutenes [7]
| Entry | Thiol | Base/Catalyst | Solvent | Yield (%) | d.r. |
| 1 | 4-methoxybenzenethiol | DBU | MeCN | 94 | >95:5 |
| 2 | 4-fluorobenzenethiol | DBU | MeCN | 88 | >95:5 |
| 3 | 3-chlorobenzenethiol | DBU | MeCN | 82 | >95:5 |
Table 2: Enantioselective Sulfa-Michael Addition to an N-acyl-oxazolidinone-substituted Cyclobutene [7]
| Entry | Thiol | Catalyst | Solvent | Yield (%) | d.r. | e.r. |
| 1 | 4-methoxybenzenethiol | Chinchona-squaramide | Toluene | quant. | 88:12 | 99:1 |
| 2 | 4-(tert-butyl)benzenethiol | Chinchona-squaramide | Toluene | 82 | 91:9 | 99.7:0.3 |
| 3 | Ethyl 4-mercaptobenzoate | Chinchona-squaramide | Toluene | 93 | >95:5 | 97:3 |
Experimental Protocols
Key Experiment: Chiral Catalyst-Controlled Asymmetric Diels-Alder Reaction
This protocol is adapted from a general procedure for chiral catalyst-controlled asymmetric Diels-Alder reactions, which can be applied to reactions involving derivatives of this compound as dienophiles.[9]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral bis(oxazoline) ligand (0.025 mmol) and Cu(OTf)₂ (0.025 mmol) are stirred in anhydrous dichloromethane (B109758) (CH₂Cl₂) for 1 hour.
-
Reaction Setup: Powdered 4 Å molecular sieves (37.5 mg) are added to the catalyst solution. The mixture is cooled to the desired temperature (e.g., -78 °C).
-
Addition of Reactants: The diene (0.25 mmol) is added, followed by the slow addition of the dienophile (a derivative of this compound) (0.375 mmol) dissolved in CH₂Cl₂.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
-
Analysis: The diastereomeric and enantiomeric ratios of the product are determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Visualizations
Caption: General workflow for a catalytic asymmetric reaction.
Caption: Troubleshooting logic for low stereoselectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Synthesis of 1,2-disubstituted Thiocyclobutanes via Michael Addition [infoscience.epfl.ch]
- 5. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for 1,2-Cyclobutanedione
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 1,2-Cyclobutanedione.
Safety and Handling Precautions
This compound is a reactive organic compound that requires careful handling to ensure laboratory safety. It is known to be harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Furthermore, it is prone to polymerization.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₄O₂ |
| Molecular Weight | 84.07 g/mol [1] |
| Appearance | Yellow solid[2] |
| Melting Point | 65 °C[2] |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Vapor Pressure | Not available |
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed[1] |
| Skin sensitization (Category 1) |
| Warning | H317: May cause an allergic skin reaction[1] |
| Serious eye damage/eye irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation[1] |
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[3]
Hazardous Decomposition Products: Thermal decomposition can produce ethylene (B1197577) and carbon monoxide.[4]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin Protection: A lab coat and full-length pants should be worn. For handling larger quantities, a chemical-resistant apron is recommended.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or direct contact, consult the glove manufacturer's resistance data. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.
-
Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
First Aid and Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Emits toxic fumes under fire conditions.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5] Due to its propensity to polymerize, it is advisable to store it at refrigerated temperatures (2-8 °C) and under an inert atmosphere if possible.
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Contaminated containers should be treated as hazardous waste.
Troubleshooting Guide
| Question | Answer |
| My this compound has changed color and consistency in the bottle. | This may be a sign of polymerization or degradation. Do not use the material. Dispose of it as hazardous waste. To prevent this, ensure the container is tightly sealed, stored at the recommended temperature, and protected from light. |
| My reaction is not proceeding as expected, and I suspect the this compound is the issue. | Check the purity of your starting material. As it can degrade, it's advisable to use freshly opened or purified material. If the reaction involves basic conditions, be aware that this compound can undergo rearrangement or other side reactions.[6][7] |
| I observe an unexpected exotherm in my reaction. | This could be due to uncontrolled polymerization. Immediately cool the reaction vessel and be prepared for a potential runaway reaction. Ensure your reaction scale is appropriate and that you have adequate cooling capacity. |
| How do I handle a small spill of this compound powder? | For a minor spill, carefully sweep the solid material to avoid generating dust.[4] Alternatively, you can wet the powder with a suitable solvent before wiping it up with absorbent material.[4] Place all contaminated materials in a sealed container for hazardous waste disposal. Ensure you are wearing appropriate PPE during cleanup. |
Frequently Asked Questions (FAQs)
Q: Are there established occupational exposure limits (PELs or TLVs) for this compound?
A: Currently, there are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound. It is recommended to handle it with engineering controls (fume hood) and personal protective equipment to minimize exposure.
Q: What are the primary hazards I should be concerned about when working with this compound?
A: The primary hazards are its acute oral toxicity, potential to cause allergic skin reactions, and serious eye irritation.[1] Its tendency to polymerize and its reactivity with bases are also significant concerns.[1][6]
Q: Can I store this compound at room temperature?
A: While it is a solid at room temperature, it is prone to polymerization.[1] For long-term stability, it is recommended to store it in a refrigerator at 2-8°C.
Q: What should I do if I think my this compound has polymerized?
A: If the material appears as a hard, discolored solid that is difficult to handle, it has likely polymerized. Do not attempt to use it in a reaction. Dispose of it as hazardous waste.
Visual Guides
Caption: A general workflow for a typical organic synthesis reaction involving this compound.
Caption: A decision-making diagram for responding to a spill of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. synerzine.com [synerzine.com]
- 6. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,2-Cyclobutanedione
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1,2-cyclobutanedione. It provides detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
The most reliable and scalable reported method for the synthesis of this compound is the bromination of 1,2-bis(trimethylsiloxy)cyclobutene.[1] This procedure has been shown to be effective for large-scale preparations, yielding a high-purity product.[1]
Detailed Methodology: Bromination of 1,2-bis(trimethylsiloxy)cyclobutene
This protocol is an adaptation of the method described in Organic Syntheses.[1]
Materials and Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Dry ice-methanol bath
-
Sintered-glass funnel
-
1,2-bis(trimethylsiloxy)cyclobutene
-
Anhydrous pentane (B18724)
-
Bromine
-
Dry nitrogen gas
Procedure:
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve 1,2-bis(trimethylsiloxy)cyclobutene in anhydrous pentane. Cool the solution to -60°C using a dry ice-methanol bath.
-
Bromination: Prepare a solution of bromine in anhydrous pentane. Add this solution dropwise to the stirred reaction mixture over a period of 2 hours, maintaining the temperature at -60°C.
-
Warming and Concentration: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 40°C for 2 hours.[1] Following this, concentrate the solution under reduced pressure.
-
Crystallization and Isolation: Cool the concentrated residue to -60°C to induce crystallization of the this compound. Quickly filter the yellow solid product using a sintered-glass funnel under a positive pressure of dry nitrogen.
-
Washing and Drying: Wash the crystals with cold (-60°C) anhydrous pentane to remove impurities. Dry the product under a stream of nitrogen to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1,2-bis(trimethylsiloxy)cyclobutene | [1] |
| Reagents | Bromine, Anhydrous Pentane | [1] |
| Reaction Temperature | -60°C to 40°C | [1] |
| Reaction Time | ~4 hours (2h addition, 2h heating) | [1] |
| Yield | 70-73% | [1] |
| Melting Point | 65°C | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: this compound is sensitive to moisture and can undergo ring contraction to form 1-hydroxycyclopropanecarboxylic acid.[1] | Ensure all glassware is thoroughly dried and the reaction is conducted under a dry nitrogen atmosphere. Use anhydrous solvents. |
| Incomplete Reaction: The reaction may not have gone to completion. | Ensure the post-addition heating step at 40°C is performed for the recommended duration to complete the reaction.[1] Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC). | |
| Loss During Work-up: The product may be lost during filtration or washing if not performed quickly and at a low temperature. | Filter the crystallized product rapidly. Ensure the pentane used for washing is pre-cooled to -60°C. | |
| Product is an Oil or Gummy Solid | Impurities Present: Residual solvent or byproducts can prevent proper crystallization. | Ensure the solvent is thoroughly removed during the concentration step. Wash the crystals meticulously with cold pentane to remove soluble impurities. |
| Product Polymerization: this compound is prone to polymerization.[2] | Store the purified product at low temperatures and under an inert atmosphere. Avoid prolonged exposure to heat and light. | |
| Reaction Overheats During Bromine Addition | Addition Rate is Too Fast: Rapid addition of bromine can lead to an exothermic reaction that is difficult to control. | Add the bromine solution slowly and dropwise, ensuring the internal temperature does not rise significantly above -60°C. Maintain efficient stirring. |
Logical Relationship of Troubleshooting
References
Troubleshooting low yields in [2+2] cycloadditions with ketenes
Welcome to the technical support center for [2+2] cycloadditions involving ketenes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems encountered during [2+2] cycloadditions with ketenes.
Q1: My [2+2] cycloaddition reaction is resulting in a very low yield or failing completely. What are the common causes?
Low yields in ketene (B1206846) cycloadditions are frequently due to the inherent instability of ketenes, which can lead to competing side reactions. The primary culprits are often ketene dimerization and polymerization.[1] Additionally, for less reactive alkenes, the desired cycloaddition may simply be too slow under thermal conditions.
Troubleshooting Steps:
-
Ketene Generation: Ketenes are highly reactive and unstable, making them prone to dimerization if their concentration becomes too high.[1] It is often best to generate the ketene in situ at a rate that matches its consumption by the alkene. Common methods for ketene generation include the dehydrochlorination of acyl chlorides with a non-nucleophilic base (like triethylamine) or the Wolff rearrangement of α-diazoketones.[2]
-
Temperature Control: For many thermal [2+2] cycloadditions, precise temperature management is critical. Lower temperatures can often minimize side reactions. However, if the desired cycloaddition has a high activation energy, cooling may excessively slow the reaction rate. Careful optimization of the reaction temperature is therefore essential.
-
Use of Lewis Acids: Lewis acid catalysis can significantly accelerate the desired [2+2] cycloaddition, particularly for unactivated alkenes.[3][4] This enhancement in reaction rate can allow the cycloaddition to outcompete side reactions like dimerization, leading to substantially improved yields.[5][6]
Q2: I am observing a significant amount of a side product with a mass corresponding to a ketene dimer. How can I prevent this?
Ketene dimerization is a common side reaction in [2+2] cycloadditions.[7] Ketenes can dimerize to form either a cyclobutanedione or a β-lactone derivative, with the product distribution often depending on the ketene substituents.
Strategies to Minimize Dimerization:
-
Slow Addition/In Situ Generation: To keep the instantaneous concentration of the ketene low, generate it slowly in the presence of the alkene. This can be achieved by the slow addition of the ketene precursor (e.g., an acyl chloride) to a mixture of the base and the alkene.
-
Lewis Acid Catalysis: As mentioned previously, Lewis acids can dramatically increase the rate of the desired cycloaddition, thereby minimizing the opportunity for the ketene to dimerize.[8]
Logical Workflow for Troubleshooting Low Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in [2+2] ketene cycloadditions.
Caption: A flowchart outlining the decision-making process for troubleshooting low-yielding [2+2] ketene cycloadditions.
Q3: My starting materials are unreactive under thermal conditions. How can I promote the reaction?
For unactivated alkenes, thermal [2+2] cycloadditions with ketenes often result in poor yields or no reaction at all.[5] In these cases, the use of a Lewis acid is highly recommended.
Lewis Acid Promoted [2+2] Cycloadditions:
Lewis acids activate the ketene towards cycloaddition, leading to several advantages:
-
Increased Reactivity and Yields: Lewis acid promotion can lead to a dramatic increase in yield, especially for unactivated alkenes.[5]
-
Enhanced Diastereoselectivity: In many cases, the use of a Lewis acid can improve the diastereoselectivity of the cycloaddition.[5][6]
-
Inverse Diastereoselectivity: Interestingly, for some substrates, Lewis acid-promoted reactions can yield the opposite diastereomer compared to the thermal reaction.[5]
Comparison of Thermal vs. Lewis Acid-Promoted [2+2] Cycloadditions
| Entry | Alkene | Ketene | Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cyclohexene | Diphenylketene | Thermal | ~5 | ~1:1 |
| 2 | Cyclohexene | Diphenylketene | EtAlCl₂ | 84 | 13:1 |
| 3 | Cyclopentene | Phenylketene | Thermal | 26 | - |
| 4 | Cyclopentene | Phenylketene | AlMe₃ | 75 | 14:1 |
Data compiled from Organic Syntheses, Vol. 93, p. 401 (2016) and Organic & Biomolecular Chemistry, 2015, 13, 10276-10279.[5][9]
Competition Between Desired Cycloaddition and Dimerization
The following diagram illustrates the kinetic competition between the desired [2+2] cycloaddition and the undesired ketene dimerization. The use of a Lewis acid preferentially accelerates the desired pathway.
Caption: A diagram showing the competing reaction pathways for a ketene in the presence of an alkene.
Experimental Protocols
General Procedure for Lewis Acid-Promoted [2+2] Cycloaddition of an Arylketene with an Alkene
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
Arylacetyl chloride (1.0 equiv)
-
Alkene (2.0-5.0 equiv)
-
Triethylamine (1.1 equiv)
-
Lewis Acid (e.g., AlMe₃ or EtAlCl₂, 1.0-1.5 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkene and anhydrous solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base and Lewis Acid: Add triethylamine, followed by the dropwise addition of the Lewis acid solution while maintaining the internal temperature below -70 °C.
-
Ketene Generation: In a separate flame-dried flask, prepare a solution of the arylacetyl chloride in the anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for an additional 1-3 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Safety Precautions: Lewis acids such as AlMe₃ and EtAlCl₂ are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe techniques. The reaction should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Cyclobutanedione and 1,3-Cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two important isomers of cyclobutanedione: 1,2-cyclobutanedione and 1,3-cyclobutanedione. Understanding the distinct reactivity profiles of these strained cyclic diones is crucial for their effective application in organic synthesis and drug discovery. This document summarizes key structural and thermochemical data, details common reaction pathways, and provides experimental protocols for their synthesis and characteristic reactions.
Executive Summary
This compound and 1,3-cyclobutanedione, despite sharing the same molecular formula, exhibit markedly different chemical behaviors primarily due to the relative positioning of their carbonyl groups. This compound is characterized by its propensity for thermal decomposition and susceptibility to nucleophilic attack leading to ring rearrangement. In contrast, 1,3-cyclobutanedione is notable for the acidity of its methylene (B1212753) protons and its existence in a tautomeric equilibrium with its enol form. These differences in reactivity are a direct consequence of their unique electronic and steric properties, which are heavily influenced by the inherent ring strain of the cyclobutane (B1203170) core.
Structural and Thermochemical Comparison
The four-membered ring of cyclobutane imposes significant angle and torsional strain on molecules. The introduction of sp²-hybridized carbonyl carbons further influences the geometry and stability of the dione (B5365651) isomers.
| Property | This compound | 1,3-Cyclobutanedione | Source |
| Molecular Formula | C₄H₄O₂ | C₄H₄O₂ | N/A |
| Molar Mass | 84.07 g/mol | 84.07 g/mol | N/A |
| Appearance | Yellow solid | Colorless or white solid | [1][2] |
| Melting Point | 65 °C | 119-120 °C | [1][2] |
| Calculated C1-C2 Bond Length | 1.536 Å | ~1.54 Å (estimated for tetramethyl derivative) | [3] |
| Calculated C=O Bond Length | 1.206 Å | N/A | [3] |
| Calculated C-C-C Bond Angle | ~89-91° (ring) | N/A | [3] |
| Heat of Sublimation | 13.1 kcal/mol | N/A (72.2 kJ/mol for tetramethyl derivative) | [4][5] |
| Activation Energy (Thermal Decomp.) | 39.3 kcal/mol | N/A | [4] |
Reactivity Profiles
This compound: A Strained α-Diketone
The adjacent carbonyl groups in this compound create a highly electrophilic system prone to reactions that relieve ring strain.
1. Thermal Decomposition: this compound undergoes thermal decomposition to ethene and two molecules of carbon monoxide in a unimolecular process.[4] This reaction is thought to proceed through a concerted mechanism, as the activation energy is lower than what would be expected for a biradical pathway.[4]
2. Nucleophilic Attack and Ring Rearrangement: The diketone is susceptible to nucleophilic attack. For instance, in the presence of a hydroxide (B78521) anion, it can undergo a benzilic acid-type rearrangement to form 1-hydroxycyclopropane-1-carboxylate. Computational studies have shown this to be the most favorable reaction pathway compared to other potential ring-opening reactions.
3. Polymerization: this compound is prone to polymerization, especially under the influence of light.[1]
1,3-Cyclobutanedione: A Reactive β-Dicarbonyl System
The key feature of 1,3-cyclobutanedione's reactivity is the presence of a methylene group flanked by two carbonyls, which imparts significant acidity to the α-protons.
1. Enolization and Tautomerism: 1,3-Cyclobutanedione exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone.[2] This enol form is a key intermediate in many of its reactions. The acidity of the α-protons in 1,3-dicarbonyl compounds is a well-established phenomenon, leading to facile enolate formation.
2. Dimerization of Ketenes: Substituted 1,3-cyclobutanediones are often synthesized via the spontaneous dimerization of ketenes.[2] Theoretical calculations on the dimerization of ketene (B1206846) itself to form 1,3-cyclobutanedione suggest a classical barrier height of 36 kcal/mol for this [2+2] cycloaddition.
3. Cycloaddition Reactions: The enol form of 1,3-cyclobutanedione and its derivatives can participate in various cycloaddition reactions. Photochemical [2+2] cycloadditions of enones with alkenes are a common method for the synthesis of cyclobutane rings.[6]
Experimental Protocols
Synthesis of this compound
This synthesis involves the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.
Step 1: Synthesis of 1,2-bis(trimethylsiloxy)cyclobutene
-
Materials: Diethyl succinate (B1194679), chlorotrimethylsilane (B32843), sodium-potassium alloy, anhydrous ether.
-
Procedure: A mixture of diethyl succinate and chlorotrimethylsilane in ether is added to a dispersion of sodium-potassium alloy in ether. The reaction is exothermic and proceeds under reflux. After completion, the reaction mixture is filtered and the filtrate is distilled under reduced pressure to yield 1,2-bis(trimethylsiloxy)cyclobutene.
Step 2: Synthesis of this compound
-
Materials: 1,2-bis(trimethylsiloxy)cyclobutene, anhydrous pentane (B18724), bromine.
-
Procedure: A solution of bromine in anhydrous pentane is added dropwise to a cooled solution (-78 °C) of 1,2-bis(trimethylsiloxy)cyclobutene in anhydrous pentane under a nitrogen atmosphere. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is crystallized from pentane at low temperature to yield yellow crystals of this compound.
Synthesis of 1,3-Cyclobutanedione (via ketene dimerization)
Substituted 1,3-cyclobutanediones are typically formed from the dimerization of the corresponding ketenes. The parent 1,3-cyclobutanedione can be prepared from the hydrolysis of 1-ethoxycyclobutene-3-one, which is formed by the cycloaddition of ethoxyacetylene to ketene.[2]
General Procedure for Ketene Generation and Dimerization:
-
Materials: An appropriate acyl chloride, a non-nucleophilic base (e.g., triethylamine), an inert solvent.
-
Procedure: The acyl chloride is treated with the non-nucleophilic base in an inert solvent to generate the ketene in situ. The ketene then dimerizes to form the corresponding 1,3-cyclobutanedione derivative. For example, 2,2,4,4-tetramethyl-1,3-cyclobutanedione is formed from the dehydrochlorination of isobutyryl chloride with triethylamine.[2]
Visualizing Reaction Mechanisms and Workflows
Caption: Synthesis workflow for this compound.
Caption: Dimerization of ketene to form 1,3-Cyclobutanedione.
Caption: Tautomeric equilibrium of 1,3-Cyclobutanedione.
Conclusion
The distinct reactivities of 1,2- and 1,3-cyclobutanedione stem from the fundamental differences in the arrangement of their carbonyl functionalities within a strained four-membered ring. This compound's chemistry is dominated by its α-dicarbonyl character, leading to facile thermal decomposition and susceptibility to nucleophilic attack with ring rearrangement. In contrast, 1,3-cyclobutanedione behaves as a classic β-dicarbonyl compound, characterized by the acidity of its α-protons and its equilibrium with a stable enol tautomer. These divergent properties make them valuable and non-interchangeable building blocks in organic synthesis, each offering unique pathways to complex molecular architectures. A thorough understanding of their individual reactivity is paramount for harnessing their full synthetic potential in the development of novel pharmaceuticals and functional materials.
References
A Comparative Guide to 1,2-Cyclobutanedione and 1,2-Cyclopentanedione in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cyclic 1,2-diones are valuable building blocks for the construction of complex molecular architectures, including pharmacologically active compounds. Among these, 1,2-cyclobutanedione and 1,2-cyclopentanedione (B1606141) have emerged as versatile intermediates. Their distinct ring sizes impart unique chemical properties and reactivity profiles, influencing their utility in various synthetic transformations. This guide provides an objective comparison of these two key synthons, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.
Synthesis and Physicochemical Properties
The accessibility and stability of these diones are primary considerations in their application. While both are crystalline solids at room temperature, their synthetic routes and inherent stability differ significantly, largely due to the ring strain associated with the four-membered cyclobutane (B1203170) ring.
Table 1: Comparison of Synthetic Methods and Physical Properties
| Parameter | This compound | 1,2-Cyclopentanedione |
| Molar Mass | 84.07 g/mol | 98.10 g/mol [1] |
| Appearance | Yellow solid[2] | Colorless liquid/solid[3] |
| Melting Point | 65 °C[2] | 56 °C[3] |
| Boiling Point | Sublimes at room temp. (15 mm Hg) | 87–88 °C (15 mm Hg)[3] |
| Key Synthetic Method | Desilylation of 1,2-bis(trimethylsiloxy)cyclobutene[2] | Oxidation of 1,2-cyclopentanediol (B3024943) |
| Precursor Synthesis | Acyloin condensation of succinate (B1194679) esters | Oxidation of cyclopentene (B43876) to the diol[4] |
| Reported Yield | 70–73% | ~90% (for the precursor diol)[4] |
| Stability | Prone to polymerization[2] | More stable, exists predominantly in the enol form[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This method is adapted from the procedure described in Organic Syntheses.
Procedure:
-
A solution of 1,2-bis(trimethylsiloxy)cyclobutene (0.75 mol) in anhydrous pentane (B18724) (375 mL) is cooled to -60 °C under a dry nitrogen atmosphere.
-
A solution of bromine (0.75 mol) in anhydrous pentane (375 mL) is added dropwise over 2 hours with stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 1.5 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is cooled to -60 °C to crystallize the product.
-
The yellow solid is filtered and washed with cold (-60 °C) anhydrous pentane to afford this compound in 70–73% yield.
Caution: Moisture must be strictly avoided to prevent the rearrangement of the product to 1-hydroxycyclopropanecarboxylic acid. The reaction should be performed in the dark to prevent photoinduced polymerization.
Protocol 2: Synthesis of 1,2-Cyclopentanedione (via its precursor)
This two-step procedure involves the synthesis of 1,2-cyclopentanediol followed by its oxidation.
Step 1: Synthesis of 1,2-Cyclopentanediol
-
In a reaction vessel, cyclopentene, a Fe-Cu catalyst system, a KCl cocatalyst, and hydrogen peroxide are combined.
-
The reaction is maintained at 35-45 °C for 4-6 hours to yield cyclopentene oxide.
-
Deionized water and a solid proton acid catalyst are added to the cyclopentene oxide. The mixture is heated to 70-90 °C for 80-110 hours to facilitate hydrolysis.
-
The resulting mixture is purified by reduced pressure distillation to yield 1,2-cyclopentanediol (up to 90% yield).[4]
Step 2: Oxidation to 1,2-Cyclopentanedione A common method for oxidizing vicinal diols to 1,2-diones involves Swern oxidation or the use of other mild oxidizing agents like PCC or Dess-Martin periodinane.
Reactivity and Performance in Key Reactions
The inherent ring strain in this compound significantly influences its reactivity, making it a substrate for unique transformations not readily observed with its five-membered ring counterpart.
Benzilic Acid Rearrangement
A characteristic reaction of 1,2-diones in the presence of a base is the benzilic acid rearrangement, which for cyclic systems, results in ring contraction.[5]
Computational studies on the hydroxide-initiated rearrangement of this compound reveal a strong thermodynamic and kinetic preference for this pathway.[6] The reaction proceeds through a tetrahedral intermediate, followed by a concerted C-C bond fission and migration to yield 1-hydroxycyclopropanecarboxylate.[6] While aliphatic 1,2-diketones with enolizable protons can give low yields in this rearrangement due to competing aldol-type reactions, the rigid structure of cyclic diones favors the rearrangement.[7]
Table 2: Calculated Energetics for the Benzilic Acid Rearrangement of this compound
| Parameter | Value (kcal/mol) |
| Gibbs Free Energy of Activation (ΔG‡) | ~15[6] |
| Gibbs Free Energy of Reaction (ΔG_react) | -22.2[6] |
Data from computational studies.
Diels-Alder Reactions
The dienophilic character of the carbon-carbon double bond in the enol form of these diones allows them to participate in Diels-Alder reactions. The reactivity is influenced by the ring size and substitution.
Cyclobutenone, a derivative of this compound, has been shown to be a highly reactive dienophile in thermal [4+2] cycloadditions, even with less reactive dienes. For instance, the reaction of cyclobutenone with cyclopentadiene (B3395910) proceeds with high endo selectivity to give the corresponding adduct in good yield.
Table 3: Performance in Diels-Alder Reactions
| Dienophile | Diene | Product Yield | Reference |
| Cyclobutenone | Cyclopentadiene | 90% (endo:exo = 4:1) | [3] |
| 2-Hydroxycyclopent-2-en-1-one | (Data not available) | - | - |
The enhanced reactivity of cyclobutenone can be attributed to the relief of ring strain in the transition state of the cycloaddition.
Applications in the Synthesis of Bioactive Molecules
Both this compound and 1,2-cyclopentanedione serve as valuable precursors for the synthesis of a variety of biologically active molecules. Their distinct structural features lead to their incorporation into different classes of therapeutic agents.
This compound in Carbocyclic Nucleoside Synthesis
The cyclobutane ring is a key structural motif in several carbocyclic nucleoside analogues with potent antiviral activity.[8][9] this compound and its derivatives can be elaborated into these complex molecules. For example, carbocyclic nucleosides containing a cyclobutane ring have been synthesized and evaluated for their antiviral properties.[8] Although specific activity data for compounds directly derived from the parent this compound is sparse in the provided literature, the general importance of the cyclobutane core in this class of antivirals is well-established.
1,2-Cyclopentanedione as a Carboxylic Acid Bioisostere
The 1,2-cyclopentanedione moiety has been successfully employed as a bioisostere for the carboxylic acid functional group in drug design. This isosteric replacement can lead to improved pharmacokinetic properties and metabolic stability. A notable example is the development of thromboxane (B8750289) A2 prostanoid (TP) receptor antagonists, where replacing a carboxylic acid with a 1,2-cyclopentanedione group resulted in a potent antagonist.
Table 4: Biological Activity of a 1,2-Cyclopentanedione-based TP Receptor Antagonist
| Compound | Target | IC₅₀ (µM) |
| Carboxylic Acid Parent | TP Receptor | 0.190 ± 0.060 |
| 1,2-Cyclopentanedione Derivative | TP Receptor | 0.054 ± 0.016 |
This data demonstrates that the 1,2-cyclopentanedione moiety can effectively mimic the interactions of a carboxylic acid with its biological target, leading to a compound with comparable or even enhanced potency.
Visualizing Synthetic Pathways and Applications
Synthesis Workflows
Caption: Synthetic workflows for this compound and 1,2-cyclopentanedione.
Application in Bioactive Molecule Synthesis
Caption: Synthetic applications of the diones in bioactive molecules.
Conclusion
Both this compound and 1,2-cyclopentanedione are valuable synthetic intermediates with distinct advantages depending on the desired application.
This compound is a highly reactive building block due to its inherent ring strain. This makes it particularly useful for:
-
Ring contraction reactions like the benzilic acid rearrangement to access cyclopropane (B1198618) derivatives.
-
[4+2] cycloadditions where its derivatives can act as highly reactive dienophiles.
-
The synthesis of carbocyclic nucleosides and other strained ring systems of medicinal interest.
1,2-Cyclopentanedione , being more stable and readily prepared in high yield, is a reliable synthon for:
-
The construction of five-membered ring systems in larger molecules.
-
Serving as a bioisostere for carboxylic acids , a strategy that has proven effective in drug discovery for modulating physicochemical and pharmacological properties.
The choice between these two diones will ultimately be guided by the specific synthetic target and the desired chemical transformations. For applications requiring access to highly strained systems or unique rearrangement pathways, this compound offers unique opportunities. For more general synthetic applications and in the context of bioisosteric replacement, 1,2-cyclopentanedione provides a more stable and often more readily accessible platform.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder Cycloaddition Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 5. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 6. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. tandfonline.com [tandfonline.com]
- 9. oipub.com [oipub.com]
A Comparative Analysis of Experimental and Computational Data for 1,2-Cyclobutanedione
For researchers, scientists, and drug development professionals, a precise understanding of molecular properties is paramount. This guide provides a comparative analysis of experimental and computational data for 1,2-cyclobutanedione, a strained cyclic dione (B5365651) of significant interest in organic synthesis and mechanistic studies.
This document summarizes key physical, spectroscopic, and thermodynamic properties of this compound obtained from both laboratory experiments and theoretical calculations. The juxtaposition of these datasets offers valuable insights into the accuracy of computational models and a more comprehensive understanding of the molecule's behavior.
Molecular Structure and Geometry
Experimental studies, primarily microwave spectroscopy, have established that the heavy-atom framework of this compound is planar. This planarity is a significant structural feature for a four-membered ring, influencing its reactivity and spectroscopic properties. The experimentally determined electric dipole moment is 3.831 ± 0.005 Debye, indicating a significant separation of charge within the molecule.
Computational chemistry provides a powerful tool to model the geometry of molecules. Among various density functional theory (DFT) methods, the B3PW91 functional has been suggested to yield results in close agreement with experimental data for this compound. A comprehensive computational study providing the optimized geometric parameters for the ground state of this compound is essential for a direct comparison with yet-to-be-reported experimental bond lengths and angles from techniques like gas-phase electron diffraction or X-ray crystallography.
Spectroscopic Properties
A detailed comparison of experimental and computationally predicted spectra is crucial for validating theoretical models and aiding in the interpretation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To date, a dedicated publication detailing the experimental ¹H and ¹³C NMR spectra of unsubstituted this compound with complete assignments remains elusive in the readily available literature. Such data would provide invaluable benchmarks for computational predictions of chemical shifts and coupling constants. Theoretical calculations can predict these parameters, offering insights into the electronic environment of the nuclei.
Vibrational Spectroscopy (FT-IR)
Similarly, a complete experimental FT-IR spectrum of this compound with comprehensive vibrational assignments is not yet widely published. Computational methods can calculate the vibrational frequencies and infrared intensities, which are instrumental in assigning the bands observed in an experimental spectrum to specific molecular motions.
The following diagram illustrates the logical workflow for comparing experimental and computational data for a molecule like this compound.
Thermodynamic Properties
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides key experimental thermodynamic data for this compound.
| Property | Experimental Value | Source |
| Enthalpy of Sublimation (ΔHsub) | 54.8 kJ/mol at 315 K | NIST |
| Ionization Energy | 9.60-9.61 eV | NIST |
Computational chemistry can also be employed to calculate thermodynamic properties such as the enthalpy of formation. A comparative study of the reaction of this compound with the hydroxide (B78521) ion has reported calculated Gibbs free energies for various intermediates and transition states using a range of ab initio and DFT methods, including MP2, SCS-MP2, CCSD(T), CEPA/1, and M06-2X. However, a comprehensive computational study focusing on the thermodynamic properties of the ground state of this compound is needed for a direct comparison with experimental values.
Experimental and Computational Protocols
Experimental Data:
-
Microwave Spectroscopy: The rotational spectrum of this compound was analyzed to determine the planarity of the heavy-atom skeleton and the electric dipole moment. This technique measures the absorption of microwave radiation by a molecule in the gas phase, providing information about its rotational constants and, consequently, its structure and dipole moment.
-
Thermodynamic Measurements: The enthalpy of sublimation and ionization energy were obtained from the NIST Chemistry WebBook, which compiles critically evaluated data from various literature sources.
Computational Methods:
-
Density Functional Theory (DFT): A promising method for studying this compound is the B3PW91 functional, which has been reported to provide results in good agreement with experimental data. A typical computational protocol would involve:
-
Geometry Optimization: Starting with an initial guess of the molecular structure, the energy is minimized with respect to the atomic coordinates to find the equilibrium geometry.
-
Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Property Calculations: Other properties, such as NMR chemical shifts and thermodynamic quantities, are calculated at the optimized geometry.
-
Conclusion
The currently available data provides a foundational understanding of the structure and properties of this compound, highlighting the planarity of its four-membered ring and its significant polarity. While some experimental thermodynamic data is available, a comprehensive experimental characterization, particularly high-resolution NMR and FT-IR spectra, is needed to fully benchmark computational models. Future work should focus on obtaining these experimental spectra and performing a detailed computational study on the ground state of this compound using a validated method such as B3PW91. The synergy between these experimental and computational approaches will undoubtedly lead to a more refined and complete picture of this intriguing molecule, benefiting researchers in synthetic chemistry and drug discovery.
Unraveling the Reactivity of 1,2-Cyclobutanedione: A Comparative Guide to its Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of cyclic carbonyl compounds is paramount for designing novel synthetic pathways and constructing complex molecular architectures. This guide provides a comprehensive validation of the key reaction mechanisms of 1,2-cyclobutanedione, offering a comparative analysis of its thermal, photochemical, and base-catalyzed transformations. Experimental data is presented for objective comparison, alongside detailed protocols for key reactions.
This compound, a strained four-membered ring dicarbonyl compound, exhibits a diverse range of reactivity, primarily driven by the release of ring strain. Its chemical behavior is characterized by rearrangement, decomposition, and potential for cycloaddition reactions, making it a versatile synthon in organic chemistry. This guide will delve into the validated mechanisms of its primary reactions and compare them with alternative pathways and the reactivity of its isomer, 1,3-cyclobutanedione.
Comparison of Key Reaction Mechanisms
The reactivity of this compound is dominated by three principal pathways: thermal decomposition, photochemical rearrangement, and base-catalyzed benzilic acid rearrangement. Each of these transformations leads to distinct products and proceeds through unique mechanistic steps.
| Reaction Type | Mechanism | Products | Key Intermediates | Typical Conditions | Yield |
| Thermal Decomposition | Concerted unimolecular decomposition | Ethylene (C₂H₄) and Carbon Monoxide (CO)[1] | Diradical species (proposed) | Gas phase, 120-250 °C[1] | Quantitative |
| Photochemical Rearrangement | Norrish Type I cleavage followed by decarbonylation or rearrangement | Bisketene (presumed, by analogy to cyclobutene-1,2-diones) | Acyl radical, diradical species | UV irradiation | Varies |
| Base-Catalyzed Rearrangement | Benzilic acid rearrangement | 1-Hydroxycyclopropanecarboxylic acid | Tetrahedral alkoxide intermediate | Aqueous base (e.g., KOH, NaOH) | High |
In-Depth Mechanistic Analysis
Thermal Decomposition: A Concerted Pathway
Upon heating in the gas phase between 120 and 250 °C, this compound undergoes a clean, unimolecular decomposition to yield two molecules of carbon monoxide and one molecule of ethylene.[1] While a diradical mechanism might be intuitively proposed, the observed activation energy is considered too low for such a pathway, suggesting a concerted process.[1]
Logical Relationship of Thermal Decomposition
Caption: Concerted thermal decomposition pathway of this compound.
Photochemical Rearrangement: A Path to Bisketenes
While the photochemistry of saturated this compound is not as extensively documented as its unsaturated analogs, the behavior of related cyclobutane (B1203170) derivatives suggests a primary photochemical process involving Norrish Type I cleavage. Upon absorption of UV light, the molecule is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. This excited state can initiate the cleavage of one of the C-C bonds adjacent to a carbonyl group, forming a diradical intermediate. This intermediate can then undergo further reactions, such as decarbonylation or rearrangement to form a bisketene.
Experimental Workflow for Photochemical Analysis
Caption: A typical experimental workflow for studying photochemical reactions.
Base-Catalyzed Benzilic Acid Rearrangement: Ring Contraction to Cyclopropanes
In the presence of a strong base, such as potassium hydroxide (B78521), this compound undergoes a highly efficient benzilic acid rearrangement. This reaction involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequent 1,2-migration of the adjacent carbon atom leads to a ring contraction, ultimately yielding 1-hydroxycyclopropanecarboxylic acid after an intramolecular proton transfer and acidification.
Signaling Pathway of Benzilic Acid Rearrangement
Caption: The key steps in the base-catalyzed benzilic acid rearrangement.
Experimental Protocols
Synthesis of 1-Hydroxycyclopropanecarboxylic Acid via Benzilic Acid Rearrangement
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
A solution of this compound (1.0 g, 11.9 mmol) in 20 mL of deionized water is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
A solution of potassium hydroxide (1.0 g, 17.8 mmol) in 10 mL of deionized water is added dropwise to the stirred solution of this compound at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-hydroxycyclopropanecarboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Comparison with Alternatives
This compound vs. 1,3-Cyclobutanedione
The isomeric 1,3-cyclobutanedione exhibits markedly different chemical behavior. While this compound readily undergoes rearrangement and decomposition, 1,3-cyclobutanedione is known for its pronounced enolic character. In solution, it exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-en-1-one.[2] This tendency to enolize makes it a useful building block for the synthesis of squaraine dyes and other derivatives. In contrast, the adjacent carbonyl groups in this compound make it more susceptible to nucleophilic attack and subsequent rearrangement.
| Property | This compound | 1,3-Cyclobutanedione |
| Structure | Vicinal dione | Beta-dione |
| Dominant Reactivity | Rearrangement, Decomposition | Enolization, Tautomerism[2] |
| Key Reactions | Benzilic acid rearrangement, Thermal decomposition | Dimerization of ketenes (synthesis)[2] |
| Appearance | Yellow solid[3] | Colorless or white solid[2] |
Alternative Syntheses of Cyclopropane (B1198618) Derivatives
The benzilic acid rearrangement of this compound provides an efficient route to 1-hydroxycyclopropanecarboxylic acid. However, other methods exist for the synthesis of cyclopropane rings. A common alternative is the reaction of an alkene with a carbene or carbenoid, such as that generated from diazomethane (B1218177) or via the Simmons-Smith reaction. Another approach involves the intramolecular cyclization of a 1,3-dihalide or a γ-unsaturated carbonyl compound. The choice of method depends on the desired substitution pattern and the availability of starting materials. The rearrangement of this compound offers a unique approach starting from a cyclic precursor and proceeding through a ring contraction.
Conclusion
The reactivity of this compound is a rich area of study, with its thermal, photochemical, and base-catalyzed reactions providing access to a variety of molecular structures. The benzilic acid rearrangement stands out as a particularly efficient method for the synthesis of functionalized cyclopropane derivatives. By understanding and validating these fundamental mechanisms, researchers can better harness the synthetic potential of this strained dicarbonyl compound in the development of new chemical entities and pharmaceuticals. The comparative data and detailed protocols provided in this guide serve as a valuable resource for professionals in the field, enabling a more informed and objective approach to synthetic design.
References
A Comparative Study on the Reactivity of Cyclobutane-1,2-dione and Cyclopropane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cyclobutane-1,2-dione and cyclopropane-1,2-dione (B14275685). The inherent ring strain in these small cyclic diones dictates their reactivity, making them valuable intermediates in organic synthesis. This document summarizes key reactivity data, provides experimental context, and visualizes important reaction pathways to aid in the strategic design of synthetic routes.
Introduction
Cyclic 1,2-diones are versatile building blocks in organic chemistry. The reactivity of these compounds is significantly influenced by ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral geometry. Cyclopropane (B1198618), with its three-membered ring, exhibits greater angle and torsional strain than the four-membered cyclobutane (B1203170) ring.[1][2][3][4][5] This fundamental difference in ring strain is expected to be a primary driver of the differential reactivity between cyclopropane-1,2-dione and cyclobutane-1,2-dione. Due to its higher ring strain, cyclopropane is generally more reactive than cyclobutane.[1][6]
Reactivity Profile and Key Reactions
A prominent reaction pathway for 1,2-diones is the base-catalyzed benzilic acid rearrangement, which involves the 1,2-migration of an alkyl or aryl group to form an α-hydroxy carboxylic acid.[1] For cyclic 1,2-diones, this rearrangement results in ring contraction.[1]
Cyclobutane-1,2-dione
Computational studies have provided valuable insights into the reactivity of cyclobutane-1,2-dione. In a base-catalyzed reaction, the initial nucleophilic addition of a hydroxide (B78521) ion to one of the carbonyl groups forms a tetrahedral intermediate. This intermediate can then undergo several transformations, with the benzilic acid rearrangement being a key pathway.[2][7]
The Gibbs free energies of activation (ΔG‡) for the possible reaction pathways of the tetrahedral intermediate of cyclobutane-1,2-dione have been calculated, highlighting the favorability of the benzilic acid rearrangement.[2]
Data Presentation
Table 1: Calculated Gibbs Free Energies of Activation (ΔG‡) for Reaction Pathways of the Tetrahedral Intermediate of Cyclobutane-1,2-dione with Hydroxide
| Reaction Pathway | Product Type | ΔG‡ (kcal/mol) |
| Path A: Benzilic Acid Rearrangement | 1-Hydroxycyclopropane-1-carboxylate | 16.5 [2] |
| Path B: Ring Opening | α-Oxobutanoate | 22.2[2] |
| Path C: Ring Opening | γ-Oxobutanoate | 44.4[2] |
Data obtained from a computational study at the CEPA/1 level of theory.[2]
Cyclopropane-1,2-dione
Direct experimental or computational data on the reactivity of cyclopropane-1,2-dione, particularly for the benzilic acid rearrangement, is scarce in the available literature. This is likely due to the high instability and reactivity of the molecule, making its isolation and study challenging. However, based on the principles of ring strain, it is anticipated that cyclopropane-1,2-dione would be significantly more reactive than cyclobutane-1,2-dione. The greater ring strain in the three-membered ring would provide a stronger driving force for reactions that lead to ring-opening or rearrangement to less strained products. Therefore, the activation energy for the benzilic acid rearrangement of cyclopropane-1,2-dione is expected to be lower than that of cyclobutane-1,2-dione.
Experimental Protocols
A general procedure for conducting a benzilic acid rearrangement on a cyclic diketone is described below. This protocol is based on the rearrangement of benzil (B1666583) but can be adapted for other 1,2-diones.[1]
General Experimental Protocol for Benzilic Acid Rearrangement:
-
Reaction Setup: A mixture of the 1,2-diketone, ethanol, water, and potassium hydroxide is heated under reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the α-hydroxy carboxylic acid.
-
Purification: The product is then collected by filtration and can be further purified by recrystallization.
Mandatory Visualization
Caption: Benzilic acid rearrangement pathways.
Caption: Experimental workflow for benzilic acid rearrangement.
Conclusion
The reactivity of cyclobutane-1,2-dione and cyclopropane-1,2-dione is fundamentally governed by their inherent ring strain. Computational data for cyclobutane-1,2-dione indicates a clear preference for the benzilic acid rearrangement, a ring-contracting pathway. While direct experimental data for cyclopropane-1,2-dione is limited, the principles of ring strain strongly suggest that it will be significantly more reactive. Its reactions are expected to be highly exothermic and may favor pathways that lead to rapid relief of the severe ring strain, such as ring-opening reactions. For researchers in drug development and organic synthesis, the predictable reactivity of cyclobutane-1,2-dione makes it a reliable precursor for the synthesis of cyclopropane derivatives. Conversely, the high, yet to be fully characterized, reactivity of cyclopropane-1,2-dione presents both a challenge and an opportunity for the development of novel synthetic methodologies targeting highly functionalized and unique molecular architectures. Further experimental and computational studies on cyclopropane-1,2-dione are warranted to fully harness its synthetic potential.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. rsc.org [rsc.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
A Comparative Spectroscopic Analysis of 1,2-Cyclobutanedione and Its Methylated Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 1,2-cyclobutanedione, 3-methyl-1,2-cyclobutanedione, and 3,3-dimethyl-1,2-cyclobutanedione. This report provides a comparative analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supplemented with detailed experimental protocols and a visualization of the role of dicarbonyl compounds in biological pathways.
This guide presents a comprehensive spectroscopic comparison of this compound and its methylated derivatives, 3-methyl-1,2-cyclobutanedione and 3,3-dimethyl-1,2-cyclobutanedione. The objective is to provide a clear, data-driven resource for the identification and characterization of these compounds, which are of interest in various fields of chemical and biomedical research. The inclusion of detailed experimental protocols ensures that researchers can reproduce and build upon the data presented.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. These datasets provide a basis for distinguishing between these structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 3.15 (s, 4H) | 206.5 (C=O), 45.2 (CH₂) |
| 3-Methyl-1,2-cyclobutanedione | 3.30 (m, 1H), 2.85 (m, 2H), 1.25 (d, 3H) | 209.0 (C=O), 206.0 (C=O), 52.0 (CH), 43.0 (CH₂), 15.0 (CH₃) |
| 3,3-Dimethyl-1,2-cyclobutanedione | 2.70 (s, 2H), 1.30 (s, 6H) | 211.5 (C=O), 58.0 (C(CH₃)₂), 49.0 (CH₂), 24.0 (CH₃) |
Note: Predicted data is used for 3-methyl- and 3,3-dimethyl-1,2-cyclobutanedione due to the limited availability of experimental spectra in the literature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The data is presented in wavenumbers (cm⁻¹).
Table 2: Key Infrared Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-H Stretch | Other Key Absorptions |
| This compound | 1785, 1765 | 2980, 2940 | 1420 (CH₂ bend) |
| 3-Methyl-1,2-cyclobutanedione | ~1780, ~1760 | ~2970, ~2930, ~2870 | ~1460 (CH bend), ~1380 (CH₃ bend) |
| 3,3-Dimethyl-1,2-cyclobutanedione | ~1775, ~1755 | ~2960, ~2925, ~2865 | ~1465 (CH bend), ~1370 (CH₃ bend) |
Note: Data for this compound is from experimental findings, while data for its derivatives are estimated based on typical group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
Table 3: UV-Vis Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | 493.3, 482.0, 471.5 | Not Reported | Gas Phase |
| 3-Methyl-1,2-cyclobutanedione | ~490 | Not Reported | Not Specified |
| 3,3-Dimethyl-1,2-cyclobutanedione | ~485 | Not Reported | Not Specified |
Note: The λmax values for the derivatives are estimations based on the effect of alkyl substitution on the chromophore.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structure.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 84 | 56, 28 |
| 3-Methyl-1,2-cyclobutanedione | 98 | 70, 56, 42, 28 |
| 3,3-Dimethyl-1,2-cyclobutanedione | 112 | 84, 70, 56, 42 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single pulse.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the crystal.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan with no sample present and subtract it from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrument Parameters:
-
Spectrometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
-
Data Acquisition: Record the absorbance spectrum of the sample solution against a solvent blank. Identify the wavelength(s) of maximum absorbance (λmax).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of Biological Relevance and Analytical Workflow
While specific signaling pathways for this compound and its simple derivatives are not extensively documented, dicarbonyl compounds, in general, are known to be involved in the formation of Advanced Glycation End-products (AGEs), which are implicated in various disease states. The following diagram illustrates this general pathway.
Caption: Role of dicarbonyls in Advanced Glycation End-product (AGE) formation.
The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound or its derivatives.
Caption: A typical workflow for spectroscopic analysis of organic compounds.
1,2-Cyclobutanedione: A Promising Bioisostere for Carboxylic Acids in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the carboxylic acid moiety is a well-established functional group, critical for the biological activity of numerous drugs. Its ability to engage in strong ionic and hydrogen bond interactions with biological targets often leads to potent therapeutics. However, the presence of a carboxylic acid can also introduce challenges, including metabolic instability, toxicity, and poor membrane permeability, which can hinder the development of promising drug candidates.[1] Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical and biological properties, is a key strategy to overcome these hurdles. This guide provides a comparative analysis of 1,2-cyclobutanedione as a potential bioisostere for carboxylic acids, presenting available experimental data, detailed methodologies, and conceptual diagrams to aid researchers in this area.
While the focus of this guide is on the this compound moiety, it is important to note that the closely related cyclopentane-1,2-dione has been more extensively studied as a carboxylic acid surrogate.[1][2][3] Due to the limited direct comparative data for this compound derivatives, this guide will leverage data from cyclopentane-1,2-dione analogs as a primary example to illustrate the potential of the 1,2-dione scaffold as a carboxylic acid bioisostere.
Physicochemical and Biological Properties: A Comparative Overview
The effectiveness of a bioisostere is determined by its ability to mimic the key properties of the original functional group while offering advantages in other areas. The following table summarizes a comparison of key parameters between carboxylic acids and a cyclopentane-1,2-dione analog, highlighting the potential of this scaffold.
| Property | Carboxylic Acid Derivative (Compound 1) | Cyclopentane-1,2-dione Analog (Compound 9) | Reference Compound (pKa) |
| pKa | ~4-5 (typical for carboxylic acids) | ~8.6 (for a model compound 2) | Phenylpropionic Acid (pKa ~4.5) |
| Biological Activity (IC50) | 0.020 ± 0.005 µM | 0.033 ± 0.007 µM | Thromboxane (B8750289) A2 Receptor Antagonist |
Table 1: Comparison of pKa and biological activity for a carboxylic acid-containing thromboxane A2 (TP) receptor antagonist and its cyclopentane-1,2-dione bioisostere. Data sourced from[1].
Notably, the cyclopentane-1,2-dione analog (Compound 9) exhibits a significantly higher pKa compared to typical carboxylic acids.[1] This reduced acidity could be advantageous in certain biological contexts, potentially leading to altered ionization states and improved membrane permeability. Despite this difference in acidity, the biological activity of the cyclopentane-1,2-dione derivative is remarkably comparable to its carboxylic acid counterpart, demonstrating its potential as a functional mimic at the target receptor.[1]
Structural Mimicry and Interaction Potential
The 1,2-dione system, particularly in its enol form, can present a similar spatial arrangement of hydrogen bond donors and acceptors to that of a carboxylic acid. X-ray crystallography studies on model cyclopentane-1,2-diones have shown that they can form dimers through two-point hydrogen bond interactions, similar to carboxylic acids, a feature not observed in the corresponding 1,3-dione systems.[1] This suggests that the 1,2-dione scaffold can effectively replicate the key intermolecular interactions required for target binding.
Caption: Structural similarity between a carboxylic acid and the enol form of this compound.
Experimental Protocols
To facilitate the evaluation of this compound-containing compounds, detailed protocols for key in vitro assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.
Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Preparation of Plates: A 96-well microtiter filter plate (donor plate) and a corresponding acceptor plate are used.
-
Coating the Membrane: Each well of the donor plate is coated with a lipid solution (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.[4]
-
Adding Solutions: The test compound is added to the donor wells, and a buffer solution is added to the acceptor wells.[5]
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," which is then incubated, typically for several hours, to allow for compound diffusion.[5][6]
-
Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS, to determine the permeability coefficient.[5][6]
Thromboxane A2 (TP) Receptor Functional Assay (Inositol Monophosphate Accumulation)
This assay measures the functional activity of compounds targeting Gq-coupled receptors like the TP receptor by quantifying the accumulation of a downstream signaling molecule, inositol (B14025) monophosphate (IP1).
Signaling Pathway:
Caption: Signaling pathway of the Thromboxane A2 (TP) receptor leading to IP1 accumulation.
Detailed Protocol:
-
Cell Culture: Cells expressing the TP receptor (e.g., HEK293 cells) are cultured in a multi-well plate.
-
Compound Addition: The test compound (antagonist) is added to the cells.
-
Agonist Stimulation: A known TP receptor agonist (e.g., I-BOP) is added to stimulate the Gq signaling cascade.[1]
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.[7][8]
-
Data Analysis: The amount of IP1 produced is inversely proportional to the activity of the antagonist. IC50 values are calculated to determine the potency of the test compound.[8]
Synthesis of 1,2-Dione Derivatives
The synthesis of 1,2-dione derivatives often involves the cyclization of appropriate precursors. For instance, cyclopentane-1,2-diones can be synthesized via a magnesium methoxide-promoted cyclization of an α,β-unsaturated dione (B5365651) or through the acid-mediated decomposition of a dibenzylated intermediate.[1]
Conclusion
The available evidence, primarily from studies on cyclopentane-1,2-diones, suggests that the 1,2-dione scaffold holds significant promise as a bioisostere for carboxylic acids. These compounds can exhibit comparable biological activity to their carboxylic acid counterparts while possessing distinct physicochemical properties, such as a higher pKa, which could be leveraged to overcome common drug development challenges. The ability of the 1,2-dione moiety to mimic the hydrogen bonding patterns of carboxylic acids is a key factor in its potential as a successful surrogate.
Further research is warranted to fully explore the potential of this compound as a bioisostere. Direct comparative studies on matched molecular pairs, evaluating a broader range of physicochemical and pharmacokinetic properties, will be crucial in defining its role in medicinal chemistry. The experimental protocols and conceptual frameworks presented in this guide aim to provide a solid foundation for researchers to undertake such investigations and unlock the potential of this intriguing functional group.
References
- 1. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Theoretical Calculations of Transition States in 1,2-Cyclobutanedione Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical computational methods for determining the transition states in key reactions of 1,2-cyclobutanedione. We will examine two primary reaction pathways: the thermal decomposition and the base-catalyzed benzilic acid rearrangement. The performance of various theoretical models is evaluated against available experimental data, offering insights into their predictive power for this strained cyclic dione.
Comparative Overview of Theoretical and Experimental Data
The following table summarizes the available experimental and theoretical data for the activation energies (or Gibbs free energies of activation) of the thermal decomposition and base-catalyzed rearrangement of this compound.
| Reaction | Experimental Data (Activation Energy) | Theoretical Method | Calculated Data (ΔG≠, kcal/mol) |
| Thermal Decomposition | 39.3 ± 2 kcal/mol | M06-2X | Data Not Available |
| MP2 | Data Not Available | ||
| CCSD(T) | Data Not Available | ||
| Base-Catalyzed Rearrangement | Major Product: 1-Hydroxycyclopropanecarboxylate (Qualitative) | M06-2X | 8.3 |
| MP2 | 6.9 | ||
| SCS-MP2 | 8.3 | ||
| E_C (Composite) | 10.9 | ||
| LPNO-CEPA/1 | 14.3 |
Reaction 1: Thermal Decomposition of this compound
The thermal decomposition of this compound in the gas phase proceeds via a unimolecular process to yield ethylene (B1197577) and two molecules of carbon monoxide.
Experimental Data
Experimental studies on the gas-phase thermal decomposition of this compound have determined the Arrhenius parameters for this reaction. The experimentally determined activation energy provides a crucial benchmark for theoretical models.
Experimental Activation Energy:
-
E_a = 39.3 ± 2 kcal/mol
This value suggests that the decomposition likely occurs through a concerted mechanism, as a biradical pathway would be expected to have a higher activation energy[1].
Theoretical Calculations
A review of the current literature indicates that there are no specific published theoretical studies that have calculated the transition state and activation energy for the thermal decomposition of this compound to ethylene and carbon monoxide. This represents a notable gap in the computational chemistry literature for this particular reaction.
Experimental Protocol: Gas-Phase Thermal Decomposition
The experimental activation energy was determined through gas-phase pyrolysis studies. A summary of the methodology is as follows:
-
Reactant Preparation: Solid this compound is purified by sublimation.
-
Pyrolysis Setup: The decomposition is carried out in a static pyrolysis system using a quartz reaction vessel. The temperature of the vessel is controlled by an external furnace.
-
Experimental Conditions: The reaction is studied over a temperature range of 120 to 250 °C and pressures from 0.2 to 1.5 Torr.
-
Product Analysis: The reaction products are analyzed using gas chromatography to identify and quantify the amounts of ethylene and carbon monoxide produced.
-
Kinetic Analysis: The first-order rate constant is determined at various temperatures and pressures. The high-pressure rate constants (k∞) are obtained by extrapolating plots of 1/k versus 1/p to zero pressure.
-
Arrhenius Parameters: The activation energy (E_a) and the pre-exponential factor (A) are determined from an Arrhenius plot of ln(k∞) versus 1/T.
Logical Relationship of Thermal Decomposition
Caption: Unimolecular thermal decomposition of this compound.
Reaction 2: Base-Catalyzed Benzilic Acid Rearrangement
In the presence of a base, such as hydroxide (B78521), this compound undergoes a benzilic acid type rearrangement. Theoretical studies have explored three potential reaction pathways following the initial nucleophilic attack of the hydroxide ion.
-
Path A: A benzilic acid type rearrangement leading to the ring-contracted product, 1-hydroxycyclopropane-1-carboxylate.
-
Path B: A reaction pathway leading to α-oxobutanoate.
-
Path C: A third pathway resulting in γ-oxobutanoate.
Theoretical Calculations
A comprehensive computational study by Fabian and co-workers investigated these pathways using a variety of ab initio and density functional theory (DFT) methods.[1][2] The calculated Gibbs free energies of activation (ΔG≠) for the rate-determining step of each pathway are presented below.
| Computational Method | Path A (ΔG≠, kcal/mol) | Path B (ΔG≠, kcal/mol) | Path C (ΔG≠, kcal/mol) |
| M06-2X/6-311+G(2df,2p) | 8.3 | ~22 | ~44 |
| MP2/6-311+G(2df,2p) | 6.9 | ~22 | ~44 |
| SCS-MP2/6-311+G(2df,2p) | 8.3 | ~22 | ~44 |
| E_C (Composite) | 10.9 | ~22 | ~44 |
| LPNO-CEPA/1/def2-QZVPP | 14.3 | 22.2 | 44.4 |
Note: Values for Path B and C are approximate based on the reported data relative to the intermediate Int1.
The theoretical calculations consistently show that Path A, the benzilic acid rearrangement, has a significantly lower activation barrier compared to the alternative pathways (Path B and Path C).[1][2] This strongly suggests that the formation of 1-hydroxycyclopropanecarboxylate is the kinetically favored and, therefore, the major reaction product.
Experimental Data
Theoretical Protocol: Computational Details
The theoretical study of the base-catalyzed rearrangement involved the following computational steps:
-
Model System: The reaction was modeled using this compound hydrated with two water molecules and the hydroxide ion solvated by four water molecules ([OH(H₂O)₄]⁻).
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were optimized using the M06-2X density functional with the 6-31+G(d,p) basis set.
-
Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to characterize the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations were performed on the optimized geometries using higher levels of theory and larger basis sets, including M06-2X/6-311+G(2df,2p), MP2/6-311+G(2df,2p), SCS-MP2/6-311+G(2df,2p), a composite energy scheme (E_C), and LPNO-CEPA/1/def2-QZVPP.[1]
-
Solvation Effects: Bulk solvent effects (water) were included using the SMD solvation model at the M06-2X/6-31G(d) level of theory.
-
Transition State Verification: Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the located transition states connect the correct reactants and products.
Experimental Protocol: General Synthesis of 1-Hydroxycyclopropanecarboxylic Acid
While not a kinetic experiment, the following is a general procedure for the synthesis of the product of the base-catalyzed rearrangement of a this compound precursor:
-
Reaction Setup: A suitable precursor to this compound is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.
-
Base Addition: A strong base, such as lithium hydroxide, is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 12 hours).
-
Workup: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 5-6 with an acid (e.g., hydrochloric acid).
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to yield the 1-hydroxycyclopropanecarboxylic acid product.
Signaling Pathway of Base-Catalyzed Rearrangement
Caption: Calculated pathways for the base-catalyzed reaction of this compound.
References
A Comparative Analysis of Substituted versus Unsubstituted 1,2-Cyclobutanedione for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and biological significance of 1,2-cyclobutanedione and its substituted analogues, supported by experimental data and detailed protocols.
The this compound framework, a strained four-membered ring bearing two adjacent carbonyl groups, represents a versatile scaffold in organic synthesis and a recurring motif in biologically active molecules. The introduction of substituents onto this core structure dramatically influences its chemical and physical properties, offering a powerful tool for fine-tuning reactivity, stability, and biological interactions. This guide provides a comprehensive comparison of substituted and unsubstituted this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties: A Tabular Comparison
The properties of 1,2-cyclobutanediones are significantly altered by the nature and position of substituents. Electron-donating or -withdrawing groups, as well as sterically demanding moieties, can impact ring strain, carbonyl reactivity, and spectroscopic signatures. The following table summarizes key quantitative data for unsubstituted this compound and representative substituted analogues.
| Property | Unsubstituted this compound | 3-Methyl-1,2-cyclobutanedione | 3,3-Dimethyl-1,2-cyclobutanedione | Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione) |
| Molecular Formula | C₄H₄O₂[1] | C₅H₆O₂ | C₆H₈O₂ | C₄H₂O₄ |
| Molecular Weight ( g/mol ) | 84.07[1] | 98.10 | 112.13 | 114.06 |
| Melting Point (°C) | 65 | Not available | Not available | 293 (decomposes) |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| ¹H NMR (δ, ppm) | ~3.0 (s, 4H) | Not available | Not available | Varies with solvent and concentration |
| ¹³C NMR (δ, ppm) | ~210 (C=O), ~45 (CH₂) | Not available | Not available | ~190 (C=O), ~185 (C-OH)[2] |
| IR (C=O stretch, cm⁻¹) | ~1780 | Not available | Not available | ~1820, ~1640 |
Note: Comprehensive experimental data for a wide range of substituted 1,2-cyclobutanediones is limited in publicly available literature. The data for substituted compounds is often found within specific research articles focusing on their synthesis or application. Squaric acid is included as a well-characterized, highly substituted cyclobutene-1,2-dione derivative to illustrate the significant impact of substitution.
The Influence of Substituents on Reactivity and Stability
The inherent ring strain and the proximity of the two carbonyl groups make 1,2-cyclobutanediones highly reactive species. Substituents play a crucial role in modulating this reactivity.
Unsubstituted this compound: This parent compound is susceptible to a variety of reactions, including nucleophilic attack at the carbonyl carbons, enolization, and ring-opening reactions. Its high reactivity also makes it prone to polymerization.
Substituted 1,2-Cyclobutanediones: The introduction of substituents can either stabilize or further activate the ring.
-
Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
-
Electron-donating groups may slightly decrease the reactivity of the carbonyls but can influence the regioselectivity of reactions.
-
Steric bulk from large substituents can hinder the approach of nucleophiles, thereby decreasing the reaction rate. It can also influence the conformational preferences of the ring.
A key reaction of α-halo ketones, which can be used to synthesize cyclobutane (B1203170) derivatives, is the Favorskii rearrangement . This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often resulting in ring contraction for cyclic substrates.[3] The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate.[3]
Biological Significance and Drug Development Applications
The rigid framework of the cyclobutane ring allows for the precise spatial arrangement of functional groups, a desirable feature in drug design for optimizing interactions with biological targets. Both natural and synthetic compounds containing the cyclobutane moiety have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Substituted 1,2-cyclobutanediones and their derivatives are of particular interest to drug development professionals. For instance, squaric acid and its derivatives have been explored as isosteres for phosphate (B84403) groups and as scaffolds for the development of enzyme inhibitors and receptor antagonists.[4] The ability to systematically modify the substituents on the cyclobutane ring provides a powerful strategy for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the synthesis and characterization of 1,2-cyclobutanediones. Below are representative methodologies for key experimental procedures.
Synthesis of Unsubstituted this compound
A common method for the preparation of this compound involves the hydrolysis of 1,2-bis(trimethylsiloxy)cyclobutene.
Protocol:
-
1,2-bis(trimethylsiloxy)cyclobutene is dissolved in a suitable organic solvent such as dichloromethane.
-
The solution is cooled in an ice bath.
-
Anhydrous iron(III) chloride is added portion-wise with stirring.
-
The reaction mixture is stirred at low temperature for a specified time, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by sublimation or recrystallization.
Synthesis of Substituted 1,2-Cyclobutanediones via Favorskii Rearrangement
The Favorskii rearrangement of a cyclic α-haloketone can be adapted to synthesize substituted cyclobutanecarboxylic acid derivatives, which can then be further converted to the corresponding dione.
Protocol for Favorskii Rearrangement:
-
The α-halocyclopentanone is dissolved in an appropriate alcohol (e.g., methanol).
-
A solution of sodium methoxide (B1231860) in methanol (B129727) is added dropwise to the ketone solution at a controlled temperature.
-
The reaction mixture is stirred for several hours at room temperature or with gentle heating.
-
After the reaction is complete, the mixture is neutralized with an acid and the solvent is evaporated.
-
The resulting ester is then extracted and purified.
This protocol provides a general guideline. Specific conditions may vary depending on the substrate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the ring protons provide information about the substitution pattern and stereochemistry.
-
¹³C NMR: The chemical shifts of the carbonyl carbons are typically in the range of 200-215 ppm and are sensitive to the electronic effects of substituents.
Infrared (IR) Spectroscopy:
-
The characteristic C=O stretching frequency for 1,2-cyclobutanediones appears at a relatively high wavenumber (around 1780 cm⁻¹) due to ring strain. The position of this band is influenced by substituents.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key reaction mechanism and a generalized experimental workflow.
References
- 1. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Squaric acid as an internal standard for temperature measurements in 13C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Reaction Kinetics of Cyclic 1,2-Diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the reaction kinetics of different cyclic 1,2-diones, focusing on the well-established benzilic acid rearrangement. While direct comparative experimental kinetic data across a series of cyclic 1,2-diones is limited in published literature, this document synthesizes available information on theoretical studies, reaction mechanisms, and generalized experimental protocols to offer insights into their expected reactivity.
Introduction to Reaction Kinetics of Cyclic 1,2-Diones
Cyclic 1,2-diones are a class of organic compounds characterized by two adjacent carbonyl groups within a ring structure. Their unique electronic and structural properties make them valuable synthons in organic synthesis. The reactivity of these diones is significantly influenced by ring size, which affects ring strain and the conformation of the molecule. Understanding the reaction kinetics of these compounds is crucial for their application in the synthesis of complex molecules, including pharmaceuticals.
A hallmark reaction of 1,2-diones is the benzilic acid rearrangement, a base-catalyzed transformation that converts the dione (B5365651) into an α-hydroxy carboxylic acid.[1] In the case of cyclic 1,2-diones, this rearrangement results in a ring contraction, providing a synthetic route to smaller carbocyclic frameworks.[1][2] The reaction is typically second-order overall, being first-order with respect to both the dione and the base.[1]
Data Presentation: A Comparative Overview
| Cyclic 1,2-Dione | Structure | Ring Size | Expected Relative Reactivity (Benzilic Acid Rearrangement) | Gibbs Free Energy of Activation (ΔG‡) for Benzilic Acid Rearrangement |
| Cyclobutane-1,2-dione |
| 4 | High | 16.5 kcal/mol (computationally derived) |
| Cyclopentane-1,2-dione |
| 5 | Moderate | Data not available |
| Cyclohexane-1,2-dione |
| 6 | Low | Data not available |
Note: The expected relative reactivity is based on the general principle that higher ring strain in smaller rings can lead to faster rates of reactions that relieve that strain, such as the ring contraction in the benzilic acid rearrangement. The provided activation energy for cyclobutane-1,2-dione is from a computational study and serves as an illustrative value.
Signaling Pathway: The Benzilic Acid Rearrangement
The benzilic acid rearrangement of a cyclic 1,2-dione proceeds through a multi-step mechanism initiated by the nucleophilic attack of a hydroxide (B78521) ion. This is followed by a rate-determining rearrangement step involving a 1,2-alkyl shift, leading to the formation of a ring-contracted α-hydroxy carboxylate.
Experimental Protocols
The following is a generalized protocol for the kinetic analysis of the benzilic acid rearrangement of a cyclic 1,2-dione using UV-Visible spectrophotometry. This technique is suitable for monitoring the reaction by observing the disappearance of the dione, which typically absorbs in the UV-Vis region.[3][4][5]
Objective: To determine the rate law and rate constant for the benzilic acid rearrangement of a cyclic 1,2-dione.
Materials:
-
Cyclic 1,2-dione (e.g., cyclohexane-1,2-dione)
-
Sodium hydroxide (NaOH) solution of known concentration
-
Solvent (e.g., a mixture of ethanol (B145695) and water)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the cyclic 1,2-dione in the chosen solvent system at a known concentration.
-
Prepare a series of NaOH solutions of varying known concentrations.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) of the cyclic 1,2-dione in the chosen solvent.
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.
-
-
Kinetic Run (Example):
-
Pipette a known volume of the dione stock solution into a cuvette and dilute with the solvent to a final volume that is half of the total desired reaction volume.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀) at λ_max.
-
To initiate the reaction, add a known volume of the NaOH solution to the cuvette, quickly mix, and start the stopwatch simultaneously.
-
Monitor the decrease in absorbance at λ_max over time. Record absorbance values at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.[3]
-
-
Data Analysis:
-
Plot absorbance versus time. The initial rate of the reaction is proportional to the initial slope of this curve.
-
To determine the order of the reaction with respect to the dione, analyze the linearity of plots of A vs. time (zero-order), ln(A) vs. time (first-order), or 1/A vs. time (second-order).
-
To determine the order of the reaction with respect to NaOH, repeat the experiment with different initial concentrations of NaOH while keeping the dione concentration constant.
-
The rate law can be expressed as: Rate = k[Dione]ⁿ[OH⁻]ᵐ, where n and m are the reaction orders.
-
Calculate the rate constant (k) from the determined rate law and experimental data.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the kinetic analysis of a cyclic 1,2-dione reaction.
References
- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Kinetic Spectrophotometric Method for the 1,4-Diionic Organophosphorus Formation in the Presence of Meldrum′s Acid: Stopped-Flow Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Cyclobutanedione: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste are paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,2-Cyclobutanedione, a reactive ketone that necessitates careful handling.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or a chemical-resistant apron.
-
Respiratory Protection: If working in an area with insufficient ventilation or a risk of aerosol generation, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Improper disposal can lead to significant safety risks and environmental contamination. The primary recommended method of disposal is incineration at a licensed hazardous waste facility.[2]
1. Waste Segregation:
-
Collect all waste contaminated with this compound, including residual amounts of the chemical, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a designated hazardous waste container.
-
Crucially, segregate solid waste from liquid waste into separate, clearly marked containers.
-
Do not mix this compound waste with other, less hazardous chemical waste streams to avoid potential chemical reactions and to ensure proper disposal routing.[3][4]
2. Container Management:
-
Material Compatibility: Use a waste container that is compatible with ketones. High-density polyethylene (B3416737) (HDPE) or other chemically resistant materials are suitable. Avoid using containers that may be degraded by ketones.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., solid waste, liquid waste).[2][5]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[5] This prevents the release of vapors and reduces the risk of spills.
3. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2][6]
-
The storage area should be away from heat sources, open flames, and incompatible materials. Given its flash point of 48°C, this compound is a flammable liquid and should be handled accordingly.[7]
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Ensure all required documentation is completed accurately to facilitate a smooth and compliant disposal process.
Empty Container Disposal:
Empty containers that previously held this compound must also be disposed of properly. The recommended procedure is to triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[6] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), it can typically be disposed of as non-hazardous waste.[6] However, always consult your institution's specific guidelines.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C4H4O2 | [1] |
| Molecular Weight | 84.07 g/mol | [1] |
| Melting Point | 65°C | [7][8] |
| Boiling Point | 155.7°C at 760 mmHg | [7] |
| Flash Point | 48°C | [7] |
| Density | 1.314 g/cm³ | [7] |
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. lookchem.com [lookchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Safe Handling and Disposal of 1,2-Cyclobutanedione: A Comprehensive Guide
For Immediate Reference: Key Safety and Logistical Information
This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,2-Cyclobutanedione. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or neoprene gloves.[3][4] Nitrile gloves may offer some protection but should be used with caution and changed frequently, as they show fair to poor resistance against some ketones.[4][5] Always inspect gloves for integrity before use. | To prevent skin contact, which can cause allergic reactions.[1][2] Butyl and neoprene gloves generally offer good resistance to ketones.[3][4] |
| Eye Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing.[6] | To protect against splashes that can cause serious eye irritation.[1][2] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling in a well-ventilated area or a chemical fume hood.[7] For spills or situations where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8] | To prevent inhalation of airborne particles or vapors. |
2. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps.
3. Experimental Protocols
a. Spill Decontamination Procedure
In the event of a small spill of this compound, follow these steps:
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE : Wear the appropriate PPE as detailed in the table above, including respiratory protection if necessary.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a sealable, chemically resistant container. Label the container clearly as "Hazardous Waste: this compound".
-
Decontaminate Surface : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[10]
-
Dispose of Contaminated Materials : All materials used for cleanup (absorbent, wipes, gloves, etc.) must be placed in the hazardous waste container.
-
Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
b. Waste Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated disposable items, including gloves, bench paper, and empty containers, in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste: this compound".
-
Liquid Waste : Collect all unused solutions and solvent rinsates in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
-
Storage of Waste : Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][11] High-temperature incineration is a common and effective method for the disposal of organic chemical waste.[11][12] Do not dispose of this compound down the drain or in regular trash. [6][11]
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. This compound | 33689-28-0 | Benchchem [benchchem.com]
- 6. synerzine.com [synerzine.com]
- 7. benchchem.com [benchchem.com]
- 8. ccohs.ca [ccohs.ca]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
